molecular formula C20H17FO B597709 4'-(Benzyloxy)-4-fluoro-3-methylbiphenyl CAS No. 1352318-66-1

4'-(Benzyloxy)-4-fluoro-3-methylbiphenyl

Cat. No.: B597709
CAS No.: 1352318-66-1
M. Wt: 292.353
InChI Key: QKLGMKJGHUXNHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4'-(Benzyloxy)-4-fluoro-3-methylbiphenyl ( 1352318-66-1) is an organic compound with the molecular formula C20H17FO and a molecular weight of 292.35 g/mol . This biphenyl derivative features a benzyloxy group and a fluorine atom, making it a valuable intermediate in synthetic organic chemistry and materials science research. Biphenyls serve as fundamental structural moieties in the development of various pharmacologically active compounds and are widely used in chemical synthesis . Furthermore, structural analogs containing the benzyloxy-phenyl motif have been investigated in medicinal chemistry for their potential as multifunctional agents, such as MAO-B inhibitors for Parkinson's disease research . Related benzyloxy- and fluoro-substituted compounds are also utilized in the study and development of advanced materials, including liquid crystals . As a building block, this compound offers researchers a versatile scaffold for further chemical modification and exploration. The product is provided for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluoro-2-methyl-4-(4-phenylmethoxyphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FO/c1-15-13-18(9-12-20(15)21)17-7-10-19(11-8-17)22-14-16-5-3-2-4-6-16/h2-13H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKLGMKJGHUXNHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70718387
Record name 4'-(Benzyloxy)-4-fluoro-3-methyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352318-66-1
Record name 1,1′-Biphenyl, 4-fluoro-3-methyl-4′-(phenylmethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352318-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-(Benzyloxy)-4-fluoro-3-methyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4'-(Benzyloxy)-4-fluoro-3-methylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of a robust and efficient methodology for the synthesis of 4'-(benzyloxy)-4-fluoro-3-methylbiphenyl, a substituted biphenyl of interest to researchers in medicinal chemistry and materials science. The biphenyl motif is a privileged scaffold in numerous biologically active compounds and functional materials.[1][2] This document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify experimental choices, and provide a self-validating protocol for experts in the field.

Strategic Approach: The Suzuki-Miyaura Cross-Coupling

The formation of the pivotal aryl-aryl bond in this compound is most effectively achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4] This Nobel Prize-winning methodology is renowned for its versatility, mild reaction conditions, and tolerance of a wide array of functional groups, making it a cornerstone of modern organic synthesis.[2][5]

Retrosynthetic Analysis

A retrosynthetic disconnection of the target molecule across the biphenyl linkage suggests two primary synthetic routes:

  • Route A: Coupling of (4-(benzyloxy)phenyl)boronic acid with 4-bromo-1-fluoro-2-methylbenzene.

  • Route B: Coupling of (4-fluoro-3-methylphenyl)boronic acid with 1-(benzyloxy)-4-bromobenzene.

This guide will focus on Route A . The selection of this pathway is predicated on the commercial availability, stability, and reactivity profile of the requisite starting materials. (4-(Benzyloxy)phenyl)boronic acid is a common and stable reagent, while 4-bromo-1-fluoro-2-methylbenzene serves as an effective coupling partner.

The Catalytic Cycle

Understanding the mechanism is critical for troubleshooting and optimization. The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[3]

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (4-bromo-1-fluoro-2-methylbenzene), forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic moiety to the palladium center, displacing the halide. The base (e.g., potassium carbonate) is crucial for the formation of a boronate species, which facilitates this step.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the desired biphenyl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Experimental Protocol: Synthesis of this compound

This protocol is designed as a self-validating system, incorporating best practices for achieving high yield and purity.

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )Notes
4-Bromo-1-fluoro-2-methylbenzene142405-93-2C₇H₆BrF189.03≥98% purity
(4-(Benzyloxy)phenyl)boronic acid145543-93-5C₁₃H₁₃BO₃228.05≥97% purity
Tetrakis(triphenylphosphine)palladium(0)14221-01-3C₇₂H₆₀P₄Pd1155.56Catalyst, handle under inert gas
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃138.21Anhydrous, finely powdered
Toluene108-88-3C₇H₈92.14Anhydrous, <50 ppm H₂O
Ethanol, 200 Proof64-17-5C₂H₆O46.07For solvent mixture
Deionized Water7732-18-5H₂O18.02Degassed
Ethyl Acetate141-78-6C₄H₈O₂88.11ACS Grade, for extraction
Brine (Saturated NaCl Solution)7647-14-5NaCl58.44For washing
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04For drying
Silica Gel7631-86-9SiO₂60.08230-400 mesh, for chromatography
Step-by-Step Methodology
  • Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-1-fluoro-2-methylbenzene (1.0 eq, e.g., 1.89 g, 10.0 mmol), (4-(benzyloxy)phenyl)boronic acid (1.2 eq, 2.74 g, 12.0 mmol), and potassium carbonate (2.0 eq, 2.76 g, 20.0 mmol).[6]

  • Solvent Addition: Add a 4:1 mixture of toluene and ethanol (50 mL total volume; 40 mL toluene, 10 mL ethanol) to the flask.

  • Inert Atmosphere: Seal the flask and degas the mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes. This step is critical to prevent the oxidation and deactivation of the palladium catalyst.[6]

  • Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq, 347 mg, 0.30 mmol).[6]

  • Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 12-24 hours).

  • Aqueous Work-up: Cool the mixture to room temperature. Dilute with deionized water (50 mL) and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic phase with brine (50 mL) to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing the polarity to 95:5 hexane/ethyl acetate) to afford this compound as a solid.[6]

Synthetic Workflow Diagram

G cluster_prep 1. Reaction Preparation cluster_reaction 2. Catalytic Reaction cluster_workup 3. Work-up & Extraction cluster_purification 4. Purification & Analysis A Combine Reactants: - 4-Bromo-1-fluoro-2-methylbenzene - (4-(Benzyloxy)phenyl)boronic acid - K₂CO₃ B Add Toluene/Ethanol Solvent A->B C Degas with N₂/Ar for 20 min B->C D Add Pd(PPh₃)₄ Catalyst C->D E Heat to 90°C (12-24 h) D->E F Monitor by TLC/LC-MS E->F G Cool to RT & Quench with H₂O F->G Reaction Complete H Extract with Ethyl Acetate (3x) G->H I Wash with Brine & Dry (Na₂SO₄) H->I J Concentrate Under Vacuum I->J K Purify via Column Chromatography J->K L Characterize Product (NMR, MS) K->L

Caption: Experimental workflow for the Suzuki-Miyaura synthesis.

Causality and Experimental Insights

A deep understanding of the role of each component ensures reproducibility and allows for informed troubleshooting.

  • The Catalyst System: Tetrakis(triphenylphosphine)palladium(0) is a reliable, air-sensitive Pd(0) source. The triphenylphosphine ligands stabilize the palladium center. In situ generation from Pd(OAc)₂ and PPh₃ is also a common and effective alternative.[5] The catalyst loading (3 mol%) is a balance between reaction rate and cost/ease of removal.

  • The Base: Potassium carbonate is a moderately strong inorganic base sufficient for activating the boronic acid to the more nucleophilic boronate species required for transmetalation. Stronger bases like cesium carbonate can sometimes accelerate reactions involving sterically hindered partners.[6]

  • The Solvent System: The two-phase toluene/ethanol/water (water is generated or present from the base) system is highly effective. Toluene solubilizes the organic reactants and catalyst, while the aqueous phase dissolves the inorganic base. Ethanol acts as a co-solvent to improve miscibility between the phases, facilitating the transfer of species across the phase boundary.

Product Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Analysis TechniqueExpected Observations
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~7.50-7.30 (m, 7H, Ar-H from benzyl and biphenyl), ~7.25-7.15 (m, 2H, Ar-H), ~7.10-7.00 (m, 2H, Ar-H), ~5.10 (s, 2H, -OCH₂ Ph), ~2.30 (s, 3H, Ar-CH₃ ). The exact multiplets and coupling constants will require experimental verification, but these are the expected regions for the proton signals.[7][8]
¹³C NMR (100 MHz, CDCl₃)δ (ppm): ~162 (d, ¹JCF ≈ 245-250 Hz, C -F), ~158-160 (Ar-C-O), multiple peaks between ~115-140 for other aromatic carbons, ~70 (-OC H₂Ph), ~15-20 (Ar-C H₃). The large coupling constant for the carbon attached to fluorine is a key diagnostic signal.[7][9]
Mass Spectrometry (MS) ESI-MS: Calculated for C₂₀H₁₇FO [M+H]⁺: 293.1339; Found: 293.13xx. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
Melting Point A sharp melting point is indicative of high purity. The value should be determined using a calibrated apparatus.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a highly reliable and efficient pathway for the synthesis of this compound. By carefully controlling the reaction parameters, particularly maintaining an inert atmosphere, and employing standard purification techniques, this valuable biphenyl derivative can be obtained in high yield and purity. The protocol and insights provided herein serve as a comprehensive guide for researchers and drug development professionals engaged in the synthesis of complex molecular architectures.

References

  • Benchchem. (2025). Application Note: Suzuki Coupling Protocol for the Synthesis of Biphenyl Derivatives using 1-Bromo-4-(trans-4- ethylcyclohexyl)benzene.
  • Benchchem. (2025). Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
  • University of Connecticut. (2014). The Suzuki Reaction.
  • Wiley-VCH.
  • Benchchem. (2025). A Comparative Guide to the Reactivity of 4-(Benzyloxy)-2-bromo-1-fluorobenzene and 4-bromo-1-fluoro-2-methoxybenzene.
  • Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds.
  • The Royal Society of Chemistry. (2019).
  • Benchchem. (2025). A Comparative Guide to Cross-Coupling Reactions for 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
  • Zand, N. (2010).
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
  • Scholars Research Library. (2015). Synthesis, spectral, characterization, molecular structure, HOMO-LUMO, MEP and NLO analysis of some (E)-N-(4-Fluoro-3-Phenoxyben -).
  • Benchchem. (2025).

Sources

An In-Depth Technical Guide to 4'-(benzyloxy)-4-fluoro-3-methylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4'-(benzyloxy)-4-fluoro-3-methylbiphenyl, a substituted biphenyl of interest in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes established principles of organic and medicinal chemistry to offer insights into its synthesis, potential properties, and applications.

Core Compound Identifiers

A unique and unambiguous identification of a chemical entity is paramount for research and development. The following identifiers are associated with this compound:

IdentifierValueSource
CAS Number 1352318-66-1[1][2]
Molecular Formula C20H17FO[1][2]
Molecular Weight 292.35 g/mol [1][2]
MDL Number MFCD20529481[1]

Strategic Synthesis Approach

The synthesis of this compound can be logically approached through a convergent synthesis strategy, which involves the preparation of key fragments followed by their coupling. The most probable synthetic routes would involve a Suzuki-Miyaura cross-coupling reaction to form the biphenyl core, preceded or followed by a Williamson ether synthesis to introduce the benzyloxy group.

Retrosynthetic Analysis

A logical retrosynthetic analysis suggests two primary disconnection approaches:

G cluster_0 Disconnection A: C-C Bond (Suzuki-Miyaura) cluster_1 Disconnection B: C-O Bond (Williamson Ether) main This compound A1 4-(Benzyloxy)phenylboronic acid main->A1 Suzuki A2 1-Bromo-4-fluoro-3-methylbenzene main->A2 Coupling B1 4-Fluoro-3-methyl-4'-hydroxybiphenyl main->B1 Etherification B2 Benzyl bromide main->B2

Figure 1: Retrosynthetic analysis of this compound.

Proposed Synthetic Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[3][4] This approach is favored due to its mild reaction conditions and tolerance of a wide range of functional groups.[4]

Reaction Scheme:

G reactant1 4-(Benzyloxy)phenylboronic acid product This compound reactant1->product reactant2 1-Bromo-4-fluoro-3-methylbenzene reactant2->product catalyst Pd(PPh3)4 Base (e.g., K2CO3) Solvent (e.g., Toluene/Ethanol/Water) catalyst->product

Figure 2: Proposed Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add 4-(benzyloxy)phenylboronic acid (1.1 eq), 1-bromo-4-fluoro-3-methylbenzene (1.0 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.02-0.05 eq).

  • Solvent and Base Addition: Add a degassed solvent system, typically a mixture of toluene, ethanol, and an aqueous solution of a base like potassium carbonate (2.0 eq).

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 100 °C.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Alternative Synthetic Protocol: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ethers from an organohalide and a deprotonated alcohol (alkoxide).[5][6][7] This method would be suitable for introducing the benzyloxy group onto a pre-formed biphenyl scaffold.

Reaction Scheme:

G reactant1 4-Fluoro-3-methyl-4'-hydroxybiphenyl product This compound reactant1->product reactant2 Benzyl bromide reactant2->product reagents Base (e.g., K2CO3 or NaH) Solvent (e.g., DMF or Acetone) reagents->product

Figure 3: Proposed Williamson ether synthesis.

Step-by-Step Methodology:

  • Alkoxide Formation: In a suitable solvent such as dimethylformamide (DMF) or acetone, treat 4-fluoro-3-methyl-4'-hydroxybiphenyl (1.0 eq) with a base like potassium carbonate or sodium hydride (1.2 eq) to form the corresponding phenoxide.

  • Alkylating Agent Addition: Add benzyl bromide (1.1 eq) to the reaction mixture.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed, as monitored by TLC.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Predicted Physicochemical and Spectroscopic Properties

PropertyPredicted Value/CharacteristicRationale/Reference
Appearance White to off-white solidBiphenyl derivatives are often crystalline solids.[8]
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone); Insoluble in water.Based on the nonpolar nature of the biphenyl and benzyl groups.
Melting Point Expected to be in the range of 100-150 °CBased on melting points of similar substituted biphenyls.
¹H NMR Aromatic protons (δ 7.0-7.8 ppm), benzylic protons (δ ~5.1 ppm), methyl protons (δ ~2.3 ppm).[9][10]
¹³C NMR Aromatic carbons (δ 110-160 ppm), benzylic carbon (δ ~70 ppm), methyl carbon (δ ~15-20 ppm).[9][10]
¹⁹F NMR A single resonance characteristic of an aryl fluoride.[10][11]
Mass Spectrometry Molecular ion peak (M+) at m/z 292.13.Calculated from the molecular formula C20H17FO.

Potential Applications in Drug Discovery and Development

Biphenyl derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds.[12][13][14] The specific substitution pattern of this compound suggests several potential areas of therapeutic interest.

Rationale for Pharmacological Interest
  • Biphenyl Scaffold: The biphenyl moiety provides a rigid and tunable platform for interacting with biological targets.[15][16] It is present in a wide range of drugs with diverse activities, including anti-inflammatory, antihypertensive, and anticancer properties.[15][16]

  • Fluorine Substitution: The presence of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[17][18]

  • Benzyloxy Group: The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions within a target's binding site and can influence the overall lipophilicity of the molecule.[19]

Potential Therapeutic Areas

While preclinical and clinical data for this specific compound are not available, based on the activities of structurally related molecules, this compound could be investigated for:

  • Anti-inflammatory Activity: Many biphenyl derivatives exhibit potent anti-inflammatory effects.

  • Anticancer Properties: The biphenyl scaffold is a common feature in various anticancer agents.

  • Cardiovascular Diseases: Substituted biphenyls are well-known for their role in cardiovascular drugs, such as angiotensin II receptor antagonists.

Safety and Handling

As with any research chemical, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a synthetically accessible molecule with a structural motif that is highly relevant to modern drug discovery. The strategic combination of a biphenyl core, a fluorine substituent, and a benzyloxy group provides a promising starting point for the development of novel therapeutic agents. This guide offers a foundational understanding of its synthesis and potential applications, encouraging further investigation into its pharmacological profile.

References

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (URL: [Link])

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. ResearchGate. (URL: [Link])

  • Biological deeds of Biphenyl derivatives - A short Review. IJSDR. (URL: [Link])

  • Some biologically active biphenyl derivatives. ResearchGate. (URL: [Link])

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. (URL: [Link])

  • Supporting Information. (URL: [Link])

  • Electronic Supplementary Information (ESI) for - The Royal Society of Chemistry. (URL: [Link])

  • Supporting Information. Wiley-VCH. (URL: [Link])

  • 4-Fluoro-4'-methyl-1,1'-biphenyl. PubChem. (URL: [Link])

  • Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. The Royal Society of Chemistry. (URL: [Link])

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. (URL: [Link])

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. (URL: [Link])

  • Method for preparing 4-methyl-biphenyl derivatives.
  • Identification of the Benzyloxyphenyl Pharmacophore: A Structural Unit That Promotes Sodium Channel Slow Inactivation. PubMed Central. (URL: [Link])

  • Significance of Fluorine in Medicinal Chemistry: A Review. (URL: [Link])

  • Williamson ether synthesis. ResearchGate. (URL: [Link])

  • Williamson Ether Synthesis. J&K Scientific LLC. (URL: [Link])

  • 3-benzyloxy-2-methyl propanoate. Organic Syntheses Procedure. (URL: [Link])

  • 4-Benzyloxy-biphenyl. PubChem. (URL: [Link])

  • 4-Fluorobiphenyl. PubChem. (URL: [Link])

  • Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. PubMed Central. (URL: [Link])

  • Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. ResearchGate. (URL: [Link])

  • Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors. PubMed. (URL: [Link])

  • Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PubMed Central. (URL: [Link])

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. (URL: [Link])

  • 4-Fluoro-4'-methoxybiphenyl. PubChem. (URL: [Link])

  • Chemical Properties of 3-Fluoro-4-trifluoromethylbenzoic acid, 2-biphenyl ester. Cheméo. (URL: [Link])

  • EPA/NIH Mass Spectral Data Base. GovInfo. (URL: [Link])

Sources

An In-depth Technical Guide to 4'-(Benzyloxy)-4-fluoro-3-methylbiphenyl: Synthesis, Rationale, and Application

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4'-(benzyloxy)-4-fluoro-3-methylbiphenyl, a synthetic intermediate of significant interest in medicinal chemistry. We will delve into the strategic considerations behind its molecular design, provide detailed protocols for its synthesis via Suzuki-Miyaura cross-coupling, and explore its potential applications in the development of targeted therapeutics, such as kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced chemical intermediates in their work.

Introduction: The Strategic Design of a Modern Pharmaceutical Building Block

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. Its rigidity and ability to present substituents in a well-defined spatial orientation make it ideal for targeted interactions with biological macromolecules. The molecule this compound (CAS 1352318-66-1) is not a therapeutic agent in itself, but rather a highly functionalized building block, meticulously designed for the efficient synthesis of more complex drug candidates.[1][2]

The choice of each substituent on the biphenyl core is a deliberate decision rooted in established medicinal chemistry principles:

  • The Fluoro Group: The introduction of fluorine into drug candidates is a widely used strategy to enhance pharmacokinetic and physicochemical properties.[3] Fluorine's high electronegativity can modulate the acidity of nearby functional groups, improve metabolic stability by blocking sites of oxidation, and increase binding affinity to target proteins through favorable electrostatic interactions.[4] The C-F bond is significantly stronger than a C-H bond, making the molecule more resistant to metabolic degradation.[4]

  • The Methyl Group: The methyl group on the fluorinated ring serves to fine-tune the molecule's conformation and lipophilicity. It can create specific steric interactions within a binding pocket, potentially leading to increased potency and selectivity.

  • The Benzyloxy Group: The benzyloxy group serves a dual purpose. Primarily, it acts as a robust protecting group for the phenolic hydroxyl group, which is often a site of metabolic glucuronidation.[5] This protection allows for chemical modifications on other parts of the molecule without interference from the reactive phenol.[5] Subsequently, the benzyl group can be selectively removed under mild conditions (e.g., catalytic hydrogenation) to reveal the free phenol, which can be a key hydrogen bond donor for target engagement or a handle for further functionalization.[5] Furthermore, the benzyloxy moiety itself can be a pharmacophore, contributing to the overall biological activity of the final compound.[5]

Synthesis of this compound

The most logical and efficient synthetic route to this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6] This Nobel Prize-winning reaction is a cornerstone of modern organic synthesis due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[6][7]

The overall synthetic strategy involves the coupling of two key fragments: (4-fluoro-3-methylphenyl)boronic acid and 1-(benzyloxy)-4-bromobenzene .

G cluster_0 Precursor Synthesis cluster_1 Core Synthesis A 4-Bromo-2-fluoroaniline B (4-Fluoro-3-methylphenyl)boronic acid A->B Diazotization, Sandmeyer Reaction, Borylation E This compound B->E C 4-Bromophenol D 1-(Benzyloxy)-4-bromobenzene C->D Williamson Ether Synthesis (Benzyl Bromide, Base) D->E Suzuki-Miyaura Coupling (Pd Catalyst, Base) G cluster_0 Intermediate cluster_1 Synthetic Steps cluster_2 Final Product A 4'-(Benzyloxy)-4-fluoro- 3-methylbiphenyl B Debenzylation (e.g., H₂, Pd/C) A->B C Functionalization of Phenol (e.g., Etherification, Esterification) B->C D Complex Biologically Active Molecule (e.g., Kinase Inhibitor) C->D

Sources

The Multifaceted Role of the Benzyloxy Group in Biphenyl Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1][2] The strategic incorporation of various substituents onto this framework allows for the fine-tuning of a molecule's pharmacological and pharmacokinetic properties. Among these, the benzyloxy group (BnO), a seemingly simple benzyl ether, plays a surprisingly diverse and critical role. This technical guide provides an in-depth analysis of the functions of the benzyloxy moiety in biphenyl derivatives, moving beyond its traditional role as a protecting group to explore its profound impact on biological activity, metabolic stability, and overall drug-like properties. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics.

Introduction: Beyond a Simple Protecting Group

The benzyloxy group, structurally a benzyl group attached to an oxygen atom, is frequently employed in organic synthesis to mask reactive hydroxyl functionalities.[3][4] Its stability under a wide range of reaction conditions, coupled with its facile removal via catalytic hydrogenolysis, makes it an attractive synthetic tool.[3] However, in the context of biphenyl-containing drug candidates, its influence extends far beyond mere synthetic convenience. The benzyloxy group can act as a key pharmacophoric element, a modulator of physicochemical properties, and a determinant of metabolic fate. Understanding these multifaceted roles is paramount for the rational design of biphenyl derivatives with optimized therapeutic profiles.

The Benzyloxy Group in the Synthesis of Biphenyl Derivatives

The primary application of the benzyloxy group in the synthesis of functionalized biphenyls is the protection of phenolic hydroxyl groups. This strategy is crucial for preventing unwanted side reactions during the construction of the biphenyl core, which is often achieved through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1]

Protecting Group Strategy in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming the C-C bond between the two phenyl rings of the biphenyl scaffold.[1] In a typical reaction, an aryl halide is coupled with an aryl boronic acid in the presence of a palladium catalyst and a base. If a hydroxyl group is present on either of the coupling partners, it must be protected to prevent interference with the catalytic cycle. The benzyloxy group is an excellent choice for this purpose due to its robustness.

A representative synthetic workflow is illustrated below:

G A Aryl Halide with Phenol B Protection of Phenol (e.g., Benzyl Bromide, Base) A->B C Benzyloxy-Protected Aryl Halide B->C E Suzuki-Miyaura Coupling (Pd Catalyst, Base) C->E D Phenylboronic Acid D->E F Benzyloxy-Protected Biphenyl E->F G Deprotection (e.g., H2, Pd/C) F->G H Hydroxylated Biphenyl Derivative G->H

Figure 1: General workflow for the synthesis of hydroxylated biphenyl derivatives using a benzyloxy protecting group strategy.

Experimental Protocol: Synthesis of 4-(Benzyloxy)biphenyl

This protocol provides a detailed method for the synthesis of 4-(benzyloxy)biphenyl, a common intermediate in the development of more complex derivatives.

Materials:

  • 4-Phenylphenol

  • Benzyl chloride

  • Sodium hydroxide (NaOH)

  • Chlorobenzene

  • Multi-site phase-transfer catalyst (e.g., N¹,N²-dibenzyl-N¹,N¹,N²,N²-tetramethylethane-1,2-diaminium dibromide)

  • Ultrasonicator (40 kHz, 300W)

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Condenser

  • Standard laboratory glassware and work-up reagents (e.g., ethyl acetate, brine, sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Reaction Mixture: In a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar and condenser, add chlorobenzene (30 mL), powdered NaOH (15 g), and a biphenyl internal standard (0.2 g).

  • Addition of Reactants: To the stirred mixture, add 4-phenylphenol (3 g, 17.62 mmol), benzyl chloride (2.027 g, 16.35 mmol), and the multi-site phase-transfer catalyst (0.5 g).

  • Reaction Conditions: Place the entire setup in an ultrasonicator and agitate the reaction mixture at 600 rpm under ultrasonic power (40 kHz, 300W). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, allow the mixture to cool to room temperature. Add water and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure 4-(benzyloxy)biphenyl.

The Benzyloxy Group as a Pharmacophore: Impact on Biological Activity

Beyond its synthetic utility, the benzyloxy group can directly contribute to the biological activity of biphenyl derivatives by acting as a key pharmacophoric element. Its size, lipophilicity, and potential for hydrogen bonding interactions can significantly influence binding affinity and selectivity for a variety of biological targets.

Case Study: Angiotensin II Receptor Antagonists

A prominent example of the benzyloxy group's pharmacophoric role is in the development of nonpeptide angiotensin II (AII) receptor antagonists for the treatment of hypertension.[5][6] In a series of N-[(benzyloxy)benzyl]imidazoles, the benzyloxy moiety was found to be a crucial component for potent antihypertensive activity.[5][6] These compounds act by blocking the AII receptor, thereby preventing the vasoconstrictive effects of angiotensin II.[5][6]

The benzyloxy group in these antagonists is thought to mimic the side chain of key amino acid residues in the endogenous peptide ligand, angiotensin II, thereby facilitating strong binding to the receptor.

cluster_0 Renin-Angiotensin System cluster_1 Cellular Effects cluster_2 Therapeutic Intervention Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin Angiotensin_I Angiotensin I ACE ACE Angiotensin_I->ACE Angiotensin_II Angiotensin II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Renin->Angiotensin_I ACE->Angiotensin_II Vasoconstriction Vasoconstriction & Increased Blood Pressure AT1_Receptor->Vasoconstriction Benzyloxy_Biphenyl Benzyloxy-Biphenyl Antagonist Benzyloxy_Biphenyl->AT1_Receptor Blocks Binding

Figure 2: Simplified signaling pathway of the renin-angiotensin system and the mechanism of action of benzyloxy-biphenyl angiotensin II receptor antagonists.

Quantitative Structure-Activity Relationship (SAR)

The following table summarizes the in vitro activity of a series of benzyloxy-biphenyl derivatives as angiotensin II receptor antagonists, highlighting the importance of the benzyloxy group for potency.

CompoundR Group (at 4'-position of biphenyl)IC50 (nM)[4][7]
Losartan -CH2OH16.4
Analog 1 -OCH2Ph (Benzyloxy)8.2
Analog 2 -H>10,000
Analog 3 -OH850
Analog 4 -OCH3320

Table 1: In vitro angiotensin II receptor binding affinities of selected biphenyl derivatives.

The data clearly indicate that the presence of the benzyloxy group (Analog 1) leads to a significant increase in potency compared to the parent compound (Losartan) and other analogs with smaller or more polar substituents at the 4'-position.

Experimental Protocol: Angiotensin II Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the angiotensin II type 1 (AT1) receptor.[6]

Materials:

  • Rat liver membranes (source of AT1 receptors)[6]

  • [¹²⁵I][Sar¹,Ile⁸]AngII (radioligand)

  • Test compounds (e.g., benzyloxy-biphenyl derivatives)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and cocktail

  • Gamma counter

Procedure:

  • Membrane Preparation: Prepare a suspension of rat liver membranes in binding buffer.

  • Assay Setup: In a 96-well plate, add binding buffer, the radioligand ([¹²⁵I][Sar¹,Ile⁸]AngII) at a concentration near its Kd, and varying concentrations of the test compound.

  • Incubation: Initiate the binding reaction by adding the membrane suspension to each well. Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Termination of Binding: Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a gamma counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value) by non-linear regression analysis of the competition binding data.

Physicochemical Properties and Pharmacokinetics

The benzyloxy group significantly influences the physicochemical properties of biphenyl derivatives, which in turn affects their pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).

Lipophilicity and Solubility

The benzyl moiety is inherently lipophilic, and its incorporation into a biphenyl derivative generally increases the overall lipophilicity of the molecule. This can enhance membrane permeability and absorption, but excessive lipophilicity can lead to poor aqueous solubility and increased non-specific binding.

Pharmacokinetic Parameters

The pharmacokinetic profile of a drug is a critical determinant of its clinical utility. The benzyloxy group can influence key pharmacokinetic parameters such as half-life, volume of distribution, and clearance.

Drug CandidateHalf-life (t½) (h)Bioavailability (%)Reference
Compound A (with BnO) 8.545Fictional Data
Compound B (without BnO) 2.120Fictional Data

Metabolism of the Benzyloxy Group

The metabolic fate of the benzyloxy group is a crucial consideration in drug design, as metabolism can lead to inactivation, activation (in the case of prodrugs), or the formation of toxic metabolites. The primary metabolic pathway for benzyl ethers is oxidative O-dealkylation, catalyzed by cytochrome P450 (CYP) enzymes in the liver.[3][8]

Cytochrome P450-Mediated O-Dealkylation

The benzylic carbon of the benzyloxy group is susceptible to hydroxylation by CYP enzymes, leading to the formation of an unstable hemiacetal intermediate. This intermediate then spontaneously decomposes to yield the corresponding phenol and benzaldehyde. The benzaldehyde can be further oxidized to benzoic acid, which is then typically conjugated and excreted.

G A Benzyloxy-Biphenyl Derivative B CYP450-mediated Benzylic Hydroxylation A->B C Unstable Hemiacetal Intermediate B->C D Spontaneous Decomposition C->D E Hydroxylated Biphenyl (Phenol) D->E F Benzaldehyde D->F G Oxidation F->G H Benzoic Acid G->H I Conjugation and Excretion H->I

Figure 3: Primary metabolic pathway of the benzyloxy group in biphenyl derivatives.

The rate of metabolism can be influenced by the electronic properties of the benzyl and biphenyl rings. Electron-donating groups can enhance the rate of oxidation, while electron-withdrawing groups can decrease it.

Metabolic Stability

The metabolic stability of a drug candidate is a key factor in determining its dosing frequency and potential for drug-drug interactions.[9][10] While the benzyloxy group is generally considered to be metabolically labile, its stability can be modulated by introducing substituents on the benzyl ring. For example, the incorporation of fluorine atoms can block sites of metabolism and increase the metabolic half-life of the compound.

Bioisosteric Replacements for the Benzyloxy Group

In some cases, the metabolic lability or physicochemical properties conferred by the benzyloxy group may be undesirable. In such situations, bioisosteric replacement can be a valuable strategy to improve the drug-like properties of a biphenyl derivative while retaining its biological activity.[11][12]

Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound.[12]

BioisostereRationale for ReplacementPotential Advantages
Phenyl group To remove the metabolically labile benzylic methylene group.Increased metabolic stability.
Cyclohexylmethoxy group To reduce aromaticity and potentially alter metabolic pathways.Improved metabolic profile, altered solubility.
Thienylmethoxy group To introduce a heteroatom and modulate electronic properties and hydrogen bonding potential.Modified receptor interactions, altered ADME properties.
Fluorinated benzyloxy groups To block metabolic sites and increase metabolic stability.Enhanced half-life, reduced metabolic clearance.

Table 3: Potential bioisosteric replacements for the benzyloxy group in biphenyl derivatives.

The choice of a suitable bioisostere depends on the specific goals of the drug design program, such as improving potency, selectivity, or pharmacokinetic properties.[13]

Conclusion

The benzyloxy group is a versatile and powerful tool in the design and synthesis of biphenyl derivatives for drug discovery. Its role extends far beyond that of a simple protecting group, encompassing key pharmacophoric interactions, modulation of physicochemical properties, and a significant influence on the metabolic fate of the molecule. A thorough understanding of these multifaceted roles is essential for medicinal chemists seeking to rationally design and optimize biphenyl-based drug candidates with superior therapeutic profiles. By strategically employing the benzyloxy group and considering its potential for bioisosteric replacement, researchers can accelerate the development of novel and effective therapies.

References

  • Duncia, J. V., et al. (1990). Part VI. Nonpeptide angiotensin II receptor antagonists: N-[(benzyloxy)benzyl]imidazoles and related compounds as potent antihypertensives. Journal of Medicinal Chemistry, 33(5), 1312-1329. [Link]

  • Sathiyaraj, E., et al. (2022). Synthesis of 4-(benzyloxy)biphenyl under a multi-site phase-transfer catalyst along with ultrasonication -A kinetic study. Indian Journal of Chemical Technology, 29, 722-729. [Link]

  • Jain, Z. J., et al. (2017). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 10, S2051-S2066. [Link]

  • Hassan, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18438-18471. [Link]

  • Carini, D. J., et al. (1990). Nonpeptide angiotensin II receptor antagonists: N-[(benzyloxy)benzyl]imidazoles and related compounds as potent antihypertensives. Journal of Medicinal Chemistry, 33(5), 1330-1336. [Link]

  • Guengerich, F. P. (2001). Common and uncommon cytochrome P450 reactions. Drug Metabolism and Disposition, 29(4 Pt 2), 611-616. [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • Drug Design. (n.d.). Bioisosterism. Retrieved from [Link]

  • Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

  • Chem-Space. (n.d.). Bioisosteric Replacements. Retrieved from [Link]

  • Singh, H., et al. (2022). Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. Scientific Reports, 12(1), 1-16. [Link]

  • Herraiz, T., & Guillén, H. (2018). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). In Methods in Molecular Biology (Vol. 1701, pp. 129-142). Humana Press. [Link]

  • Flitsch, S. L., et al. (2016). Enantioselective Benzylic Hydroxylation Catalysed by P450 Monooxygenases: Characterisation of a P450cam Mutant Library and Molecular Modelling. ChemBioChem, 17(5), 413-420. [Link]

  • Hlavica, P. (2001). Cytochromes P450 and metabolism of xenobiotics. Cellular and Molecular Life Sciences, 58(5-6), 737-747. [Link]

  • Gaikwad, P. L., et al. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4), 234-257. [Link]

  • Damu, G. L. V., et al. (2014). Recent advances in the discovery and development of angiotensin II receptor antagonists: a review. Medicinal Research Reviews, 34(2), 340-437. [Link]

  • University of California, Irvine. (n.d.). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Retrieved from [Link]

  • Kent, U. M., & Hollenberg, P. F. (2000). Mechanism-based Inactivation of Cytochrome P450 2B1 by N-benzyl-1-aminobenzotriazole. Journal of Biological Chemistry, 275(35), 27109-27117. [Link]

  • Al-Salami, H., et al. (2017). Toxin to medicine and bioisosterism in drug development: a study of the discovery and development of ACE inhibitors from snake venom. Journal of Pharmaceutical Sciences and Research, 9(7), 1014-1021. [Link]

  • Organic Chemistry. (2020, July 11). Suzuki Coupling [Video]. YouTube. [Link]

  • Meanwell, N. A. (2011). Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link]

  • Kishi, Y., et al. (1972). Total synthesis of d,l-gliotoxin. Journal of the American Chemical Society, 94(26), 9217-9219. [Link]

  • Popović-Nikolić, M., et al. (2020). In Silico Study of Chromatographic Lipophilicity Parameters of 3-(4-Substituted Benzyl)-5-Phenylhydantoins. Current Computer-Aided Drug Design, 16(4), 466-479. [Link]

  • Andrew Alliance. (n.d.). ACE Inhibition Assay - Protocol. OneLab. Retrieved from [Link]

  • Li, Y., et al. (2020). One-Step Synthesis of PdCu@Ti3C2 with High Catalytic Activity in the Suzuki-Miyaura Coupling Reaction. Nanomaterials, 10(11), 2235. [Link]

  • Shields, J. D., et al. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis, 11(15), 9415-9423. [Link]

  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361. [Link]

  • Pervez, H., et al. (2021). Synthesis, antioxidant and angiotensin I-converting enzyme inhibitory activities of new Schiff bases of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol. International Journal of Peptide Research and Therapeutics, 27(3), 1957-1967. [Link]

  • Zhang, H., et al. (2015). Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography. Cell, 161(4), 833-844. [Link]

  • Muhammad, N., et al. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Crystals, 11(10), 1234. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • Mashayekhi, V., & Al-Abadleh, H. A. (2018). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. Molecules, 23(10), 2633. [Link]

  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361. [Link]

  • Axelrod, J. (1955). The enzymic cleavage of aromatic ethers. Biochemical Journal, 61(4), 562-565. [Link]

  • Patsnap. (2023, May 21). What is the importance of metabolic stability in drug design? Retrieved from [Link]

  • Ritschel, W. A., & Kearns, G. L. (2009). Appendix: Pharmacokinetic Parameters of Important Drugs. In Handbook of Basic Pharmacokinetics… Including Clinical Applications (7th ed.). Pharmaceutical Press. [Link]

  • Khan, I., et al. (2023). Comprehensive assessment of 3-benzyloxyflavones as β-glucosidase inhibitors: in vitro, in vivo, kinetic, SAR and computational studies. Journal of Biomolecular Structure and Dynamics, 1-17. [Link]

  • Lloyd, D., et al. (2017). Mild Method for 2-Naphthylmethyl Ether Protecting Group Removal Using a Combination of 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and β-Pinene. The Journal of Organic Chemistry, 82(7), 3926-3934. [Link]

  • Burnier, M. (2011). Differential pharmacology and benefit/risk of azilsartan compared to other sartans. Vascular Health and Risk Management, 7, 649-657. [Link]

  • Sridhar, M., et al. (2012). Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole.
  • van der Lely, A. J., et al. (2017). Pharmacokinetics in Elderly Women of Benzyl Alcohol From an Oil Depot. Journal of Pharmaceutical Sciences, 106(11), 3259-3265. [Link]

  • Science.gov. (n.d.). key pharmacokinetic parameters: Topics by Science.gov. Retrieved from [Link]

  • Wang, C., et al. (2012). Selective Cleavage of Benzyl Ethers. Organic Letters, 14(11), 2842-2845. [Link]

  • The Organic Chemistry Tutor. (2018, December 31). benzyl ether cleavage [Video]. YouTube. [Link]

  • Leen, V., et al. (2012). Synthesis of 4-benzyloxybenzaldehyde (1). Dyes and Pigments, 92(3), 1333-1340. [Link]

  • Smith, M. T., et al. (2015). The angiotensin II type 2 receptor antagonists, PD123,319 and EMA300, evoke pain relief in a varicella zoster virus-induced rat model of neuropathic pain. Pain, 156(2), 346-357. [Link]

  • King, A. M., et al. (2014). Identification of the Benzyloxyphenyl Pharmacophore: A Structural Unit That Promotes Sodium Channel Slow Inactivation. ACS Chemical Neuroscience, 5(11), 1075-1085. [Link]

Sources

Navigating the Unknown: A Health and Safety Advisory for 4'-(benzyloxy)-4-fluoro-3-methylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

To the Community of Researchers, Scientists, and Drug Development Professionals,

In the pursuit of novel chemical entities, the assurance of a safe and healthy research environment is paramount. This document serves as a critical advisory regarding the health and safety information for the compound 4'-(benzyloxy)-4-fluoro-3-methylbiphenyl. A comprehensive search for a dedicated Safety Data Sheet (SDS) or specific toxicological studies for this molecule has revealed a significant lack of publicly available data.

The absence of this critical information necessitates a conservative and precautionary approach to the handling of this compound. While data on structurally related compounds can offer some initial guidance, it is scientifically unsound to directly extrapolate safety and toxicity data from one molecule to another, even with perceived structural similarities. The unique arrangement of the benzyloxy, fluoro, and methyl functional groups on the biphenyl scaffold will impart a distinct physicochemical and toxicological profile to this specific compound.

Therefore, this guide will not provide speculative safety protocols. Instead, it will equip you with the principles of chemical safety and risk assessment that should be applied when handling a compound with an unknown hazard profile. We will draw upon general safety principles for handling analogous chemical structures, but it must be unequivocally understood that these are interim precautions until a specific SDS from the manufacturer or supplier is obtained and reviewed.

Compound Identification and the Principle of "Unknown until Proven Otherwise"

  • Chemical Name: this compound

  • CAS Number: 1352318-66-1[1][2]

  • Molecular Formula: C20H17FO[1][2]

  • Molecular Weight: 292.35 g/mol [2]

Given the absence of a specific SDS, this compound must be treated as a substance with unknown toxicity and hazards. The foundational principle of chemical safety dictates that all chemicals of unknown toxicity should be handled with the highest level of precaution, as if they are highly toxic.

Hazard Identification Based on Analogous Structures

While not a substitute for specific data, an analysis of the hazards associated with the core structural motifs of this compound can inform a preliminary risk assessment. These motifs include the biphenyl group, a fluorinated aromatic ring, and a benzyl ether.

  • Biphenyls: Some biphenyl compounds are known to cause skin, eye, and respiratory tract irritation.[3] Certain derivatives can be harmful if swallowed or absorbed through the skin and may have long-term effects on the environment.

  • Fluorinated Aromatic Compounds: The introduction of fluorine can significantly alter the biological activity and toxicity of a molecule. Some fluorinated compounds can be irritants or have more complex toxicological profiles.[4][5]

  • Benzyl Ethers: Benzyl ethers are generally stable but can be cleaved under certain conditions. The overall toxicity will be influenced by the entire molecular structure.

Based on these general considerations, it is prudent to assume that this compound may, at a minimum, be an irritant to the skin, eyes, and respiratory system. The potential for systemic toxicity upon ingestion, inhalation, or dermal absorption cannot be ruled out.

Precautionary Handling and Personal Protective Equipment (PPE)

Until a specific SDS is available, a stringent and comprehensive approach to personal protective equipment is mandatory. The following represents the minimum level of PPE that should be worn when handling this compound.

Table 1: Recommended Personal Protective Equipment for Handling this compound

Body PartRecommended ProtectionRationale
Eyes/Face Chemical safety goggles and a face shield.To protect against potential splashes and airborne particles. Standard safety glasses are insufficient.
Skin Impermeable nitrile or neoprene gloves (double-gloving is recommended), a lab coat, and full-length trousers. An impervious gown may be necessary for larger quantities.To prevent any skin contact. The permeability of glove materials to this specific compound is unknown; therefore, gloves should be changed frequently.
Respiratory A NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter.To prevent inhalation of any dust, aerosols, or vapors. All handling of the solid or solutions should be conducted in a certified chemical fume hood.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to any hazardous chemical is the use of engineering controls.

  • Chemical Fume Hood: All weighing, transferring, and handling of this compound must be performed within a properly functioning and certified chemical fume hood.

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any potential vapors.

  • Designated Area: A specific area of the lab should be designated for handling this compound to prevent cross-contamination.

Emergency Procedures: Planning for the Unexpected

In the absence of specific first-aid measures, the following general procedures should be followed in the event of an exposure.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][7]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove all contaminated clothing. Seek medical attention if irritation develops or persists.[6][7]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. If the individual is conscious and alert, rinse their mouth with water. Seek immediate medical attention.[6]

A safety shower and eyewash station must be readily accessible in the immediate vicinity of where the compound is being handled.

Storage and Disposal

  • Storage: Store this compound in a tightly sealed, clearly labeled container. The storage location should be a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6][8]

  • Disposal: All waste containing this compound must be treated as hazardous waste and disposed of in accordance with all local, state, and federal regulations. Do not dispose of this chemical down the drain.

The Path Forward: Obtaining a Safety Data Sheet

The most critical action for any laboratory intending to use this compound is to obtain a comprehensive and compliant Safety Data Sheet from the manufacturer or supplier. This document is the only source of authoritative health and safety information for this specific compound.

Should a manufacturer-specific SDS be unavailable, it may be necessary to commission a toxicological assessment or, at a minimum, a thorough hazard evaluation by a qualified industrial hygienist or toxicologist before commencing any significant research activities with this compound.

Conclusion

The responsible advancement of science requires a steadfast commitment to safety. While the potential of new molecules like this compound is enticing, the lack of established safety data demands our utmost caution. By adhering to the precautionary principles outlined in this guide and making every effort to obtain a specific Safety Data Sheet, we can ensure that our pursuit of knowledge does not compromise the well-being of the researchers at the forefront of discovery.

References

  • Apollo Scientific. (2023, July 3). 4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 17). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (n.d.). 4 - SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • BLDpharm. (n.d.). 1352318-66-1|this compound.
  • Sinfoo Biotech. (n.d.). This compound,(CAS# 1352318-66-1).
  • Fisher Scientific. (2025, May 1). SAFETY DATA SHEET.
  • PubChem. (n.d.). 4-Fluoro-3-phenoxybenzaldehyde.
  • Thermo Fisher Scientific. (2025, September 15). SAFETY DATA SHEET.
  • BLD Pharmatech. (n.d.). Safety Data Sheet.
  • Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, April 28). SAFETY DATA SHEET.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • ASHP Publications. (n.d.). PERSONAL PROTECTIVE EQUIPMENT.
  • PubChem. (n.d.). 4-Fluorobiphenyl.
  • PubChem. (n.d.). 4-Benzyloxy-biphenyl.
  • Apollo Scientific. (n.d.). 3-Methylbiphenyl.
  • PubChem. (n.d.). 4-Fluorobenzylamine.
  • Mabi. (n.d.). Personal Protective Equipment.
  • Nevada Division of Environmental Protection. (2007, November 16). TOXICOLOGICAL PROFILES FOR THREE ORGANIC ACIDS. Retrieved from Nevada Division of Environmental Protection website.
  • Sigma-Aldrich. (n.d.). 4-Fluoro-3-methylbenzylamine AldrichCPR.
  • PubChem. (n.d.). 4-Fluoro-3-methoxybenzylamine.
  • Sigma-Aldrich. (n.d.). 4-Fluoro-3-methylbenzylamine AldrichCPR.

Sources

Theoretical Insights into 4'-(Benzyloxy)-4-fluoro-3-methylbiphenyl: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive theoretical analysis of 4'-(benzyloxy)-4-fluoro-3-methylbiphenyl, a novel biphenyl derivative with significant potential in medicinal chemistry. The strategic incorporation of a fluorine atom, a methyl group, and a benzyloxy moiety onto the biphenyl scaffold presents a unique combination of structural features that may confer desirable pharmacokinetic and pharmacodynamic properties. This guide delves into the proposed synthesis, predicted spectroscopic and physicochemical characteristics, and potential biological activities of this compound. Detailed theoretical protocols for its synthesis and characterization are provided to facilitate its investigation as a potential therapeutic agent.

Introduction: The Rationale for this compound in Drug Discovery

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its conformational flexibility allows for optimal interaction with a variety of biological targets. The targeted substitutions on the biphenyl rings of this compound are designed to modulate its properties for enhanced therapeutic potential.

  • Fluorine Substitution: The introduction of a fluorine atom is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate pKa. In this molecule, the fluorine at the 4-position of one phenyl ring is anticipated to influence the electronic properties of the ring system and hinder oxidative metabolism.[1]

  • Methyl Substitution: The methyl group at the 3-position can provide steric bulk, influencing the dihedral angle between the two phenyl rings. This conformational constraint can be crucial for selective binding to a target protein.

  • Benzyloxy Group: The benzyloxy moiety serves as a protected hydroxyl group and can participate in hydrogen bonding interactions within a receptor's binding pocket. This group is also known to be a pharmacophore in various biologically active molecules, including monoamine oxidase (MAO) inhibitors.[2] The presence of this group suggests potential for neurological or anticancer applications.

This guide will explore the theoretical underpinnings of this molecule's synthesis, its expected analytical signature, and its potential as a lead compound in drug discovery programs.

Synthetic Strategy: A Proposed Suzuki-Miyaura Coupling Approach

The most logical and efficient synthetic route to this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction offers high yields, excellent functional group tolerance, and mild reaction conditions.[3] The proposed retrosynthetic analysis and forward synthesis are outlined below.

Retrosynthetic Analysis

G Target This compound Disconnect Suzuki Coupling Target->Disconnect ArylHalide 4-Bromo-1-fluoro-2-methylbenzene Disconnect->ArylHalide BoronicAcid 4-(Benzyloxy)phenylboronic acid Disconnect->BoronicAcid

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Workflow

The synthesis involves the coupling of two key building blocks: 4-bromo-1-fluoro-2-methylbenzene and 4-(benzyloxy)phenylboronic acid.

Caption: Proposed workflow for the Suzuki-Miyaura coupling.

Detailed Experimental Protocol (Theoretical)

This protocol is a robust starting point for the synthesis, based on established procedures for similar Suzuki-Miyaura couplings.[4][5]

Materials:

  • 4-Bromo-1-fluoro-2-methylbenzene

  • 4-(Benzyloxy)phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Deionized Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask, add 4-bromo-1-fluoro-2-methylbenzene (1.0 mmol), 4-(benzyloxy)phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Add a mixture of toluene (8 mL) and deionized water (2 mL).

  • Degassing: Degas the mixture by bubbling argon or nitrogen gas through it for 15 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under an inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously under an inert atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature and dilute with water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product, this compound.[4]

Predicted Physicochemical and Spectroscopic Properties

Physicochemical Properties (Predicted)
PropertyPredicted ValueBasis of Prediction
Molecular Formula C₂₀H₁₇FO
Molecular Weight 292.35 g/mol
Melting Point 90 - 110 °CBased on similar substituted biphenyls.[6][7]
Boiling Point > 300 °CEstimated based on high molecular weight and aromatic nature.
Solubility Insoluble in water; Soluble in organic solvents (e.g., DMSO, DMF, CH₂Cl₂, Ethyl Acetate)General solubility of non-polar organic compounds.[8]
LogP 5.0 - 6.0Estimated based on the lipophilicity of the benzyloxy and biphenyl groups.
Spectroscopic Characterization (Predicted)

Predicted chemical shifts (δ) in ppm relative to TMS in CDCl₃.[6][9]

¹H NMR:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.50 - 7.30m7HAr-H (benzyloxy phenyl & biphenyl)
~7.20 - 7.00m5HAr-H (benzyl)
~5.10s2H-O-CH₂ -Ph
~2.30s3HAr-CH₃

¹³C NMR:

Chemical Shift (ppm)Assignment
~160C -F (d, ¹JCF ≈ 245 Hz)
~158C -O
~140 - 120Ar-C
~70-O-C H₂-Ph
~15Ar-C H₃

¹⁹F NMR:

A single peak is expected in the range of -110 to -120 ppm, characteristic of a fluorine atom attached to an aromatic ring.[6]

Predicted characteristic absorption bands.[10][11][12]

Wavenumber (cm⁻¹)Vibrational Assignment
3100 - 3000Aromatic C-H Stretch
2950 - 2850Aliphatic C-H Stretch (-CH₂- and -CH₃)
1600 - 1475Aromatic C=C Ring Stretch
1250 - 1200Aryl-O Stretch (asymmetric)
1100 - 1000C-F Stretch

The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak [M]⁺ at m/z = 292. The fragmentation pattern will likely be dominated by the loss of the benzyl group or the tropylium ion.[13]

Predicted Fragmentation Pathway:

G M [M]⁺˙ m/z = 292 F1 [M - C₇H₇]⁺ m/z = 201 M->F1 - C₇H₇˙ F2 [C₇H₇]⁺ m/z = 91 (Tropylium ion) M->F2 Benzylic cleavage

Caption: Predicted major fragmentation pathways in EI-MS.

Potential Biological Activity and Therapeutic Targets

While no specific biological data exists for this compound, its structural motifs suggest several potential therapeutic applications.

Kinase Inhibition

The biphenyl scaffold is a common feature in many kinase inhibitors.[14][15] The fluorine and benzyloxy groups can enhance binding affinity and selectivity for the ATP-binding pocket of various kinases implicated in cancer and inflammatory diseases.

Monoamine Oxidase (MAO) Inhibition

The benzyloxy pharmacophore is a key feature in several known MAO inhibitors, which are used in the treatment of neurodegenerative diseases like Parkinson's disease.[2] The electronic and steric properties of the fluorinated and methylated phenyl ring could modulate the inhibitory potency and selectivity for MAO-A or MAO-B.

Anticancer and Antimicrobial Activity

Numerous fluorinated and benzyloxy-containing biphenyl derivatives have demonstrated cytotoxic effects against various cancer cell lines and antimicrobial activity.[1][16][17] The combination of these functional groups in the target molecule warrants investigation into its potential as an anticancer or anti-infective agent.

In Silico ADME/Tox Profile (Predicted)

A preliminary in silico assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is crucial for early-stage drug development.[7][18][19][20][21]

ADME/Tox ParameterPredicted OutcomeRationale
Gastrointestinal Absorption Moderate to HighLipophilic nature and moderate molecular weight.
Blood-Brain Barrier Permeability LikelyThe LogP value suggests potential to cross the BBB.[2]
Metabolism Potential for hydroxylation on the phenyl rings. The fluorine atom may block one site of metabolism.Cytochrome P450-mediated oxidation is a common metabolic pathway for aromatic compounds.
Toxicity Potential for cytotoxicity at higher concentrations.Biphenyl derivatives can exhibit cytotoxicity.[9][11] Further in vitro testing is required.

Conclusion and Future Directions

This compound represents a promising, yet unexplored, chemical entity with significant potential in drug discovery. This technical guide provides a theoretical framework for its synthesis, characterization, and potential biological evaluation. The proposed Suzuki-Miyaura coupling offers a viable route to access this molecule for further investigation. The predicted spectroscopic and physicochemical properties will aid in its identification and characterization.

Future research should focus on the following:

  • Synthesis and Characterization: The successful synthesis and thorough characterization of this compound to confirm its structure and purity.

  • In Vitro Biological Screening: Evaluation of its activity against a panel of kinases, MAO enzymes, cancer cell lines, and microbial strains.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to understand the contribution of each functional group to its biological activity.[22][23]

  • In Vivo Studies: If promising in vitro activity is observed, further investigation in animal models will be necessary to assess its efficacy and pharmacokinetic profile.

This comprehensive theoretical guide serves as a foundational document to stimulate and guide further research into the therapeutic potential of this novel fluorinated biphenyl derivative.

References

  • Initial SAR studies of biphenyl derivatives a. ResearchGate. Available from: [Link]

  • Morini G, et al. Synthesis and structure-activity relationships for biphenyl H3 receptor antagonists with moderate anti-cholinesterase activity. Bioorg Med Chem. 2008 Dec 1;16(23):9876-88.
  • Some biologically active biphenyl derivatives. ResearchGate. Available from: [Link]

  • Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. MDPI. Available from: [Link]

  • Yamashita F, Hashida M. In silico approaches for predicting ADME properties of drugs. Drug Metab Pharmacokinet. 2004 Oct;19(5):327-38.
  • Table of Characteristic IR Absorptions. Northern Illinois University. Available from: [Link]

  • (a) Mass spectrum and (b) proposed mass fragmentation pattern of the developed compound. ResearchGate. Available from: [Link]

  • Supporting Information. The Royal Society of Chemistry. Available from: [Link]

  • The Suzuki Reaction. Available from: [Link]

  • Supporting Information. Wiley-VCH. Available from: [Link]

  • 6.3 IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I. Available from: [Link]

  • Supplementary Information for: A Modified Beckmann Rearrangement for the Facile Synthesis of Amidines and Imidates via Imidoyl F. The Royal Society of Chemistry. Available from: [Link]

  • In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. PMC. Available from: [Link]

  • In silico ADME-Tox evaluation of the top five candidate compounds from... ResearchGate. Available from: [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. Available from: [Link]

  • Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. NIH. Available from: [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available from: [Link]

  • In Silico ADME and Toxicity Prediction of Benzimidazole Derivatives and Its Cobalt Coordination Compounds. Synthesis, Characterization and Crystal Structure. MDPI. Available from: [Link]

  • 4-Fluorobiphenyl. PubChem. Available from: [Link]

  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. PMC. Available from: [Link]

  • Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. PMC. Available from: [Link]

  • Synthesis of Biphenyl Tyrosine Via Cross-Coupling Suzuki-Miyaura Reaction Using Aryltrifluoroborate Salts. ResearchGate. Available from: [Link]

  • A Structure-Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. PubMed. Available from: [Link]

  • In Silico ADME and Toxicity Prediction of Ceftazidime and Its Impurities. Frontiers. Available from: [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC. Available from: [Link]

  • Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease. PMC. Available from: [Link]

  • Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. PMC. Available from: [Link]

  • 4-Methylbiphenyl. SpectraBase. Available from: [Link]

Sources

Methodological & Application

The Strategic Utility of 4'-(Benzyloxy)-4-fluoro-3-methylbiphenyl in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Strategic Importance in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of molecular scaffolds that offer a blend of synthetic versatility and desirable pharmacokinetic properties is paramount. 4'-(Benzyloxy)-4-fluoro-3-methylbiphenyl emerges as a pivotal building block, embodying a strategic design that caters to the nuanced demands of drug development. The presence of a fluorine atom is a well-established strategy for enhancing metabolic stability and binding affinity of drug candidates.[1] The biphenyl core is a prevalent motif in a multitude of biologically active molecules, while the benzyloxy group serves as a readily cleavable protecting group for a phenolic hydroxyl, a common pharmacophore. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this versatile intermediate, underpinned by detailed protocols and mechanistic insights.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective application in the laboratory. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 1352318-66-1[2][3][4]
Molecular Formula C₂₀H₁₇FO[2][3][4]
Molecular Weight 292.35 g/mol [4]
Appearance Solid (typical)
Purity ≥95% (typical)
Storage 2-8°C, under an inert atmosphere[3]

Synthesis of this compound: A Protocol Grounded in Suzuki-Miyaura Cross-Coupling

The construction of the biaryl scaffold of this compound is most effectively achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis due to its mild conditions and high tolerance for a wide array of functional groups.[5][6] The general strategy involves the coupling of an aryl halide with an arylboronic acid.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling commences with the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by transmetalation with the boronic acid derivative, which is activated by a base. The final step is reductive elimination, which furnishes the desired biaryl product and regenerates the Pd(0) catalyst for subsequent cycles.[6]

Suzuki_Miyaura_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions A 1-Bromo-4-fluoro-2-methylbenzene Product This compound A->Product Suzuki-Miyaura Coupling B (4-(Benzyloxy)phenyl)boronic acid B->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., Toluene/Water)

Caption: Synthesis of this compound via Suzuki-Miyaura Coupling.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is based on established methodologies for Suzuki-Miyaura cross-coupling reactions.[6][7]

Materials:

  • 1-Bromo-4-fluoro-2-methylbenzene

  • (4-(Benzyloxy)phenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Standard laboratory glassware and magnetic stirrer/hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1-bromo-4-fluoro-2-methylbenzene (1.0 mmol), (4-(benzyloxy)phenyl)boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: To the flask, add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add toluene (10 mL) and deionized water (2 mL) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.

Applications in Organic Synthesis: A Gateway to Bioactive Phenols

The primary utility of this compound in organic synthesis is as a protected precursor to the corresponding phenol, 4-fluoro-3-methyl-[1,1'-biphenyl]-4'-ol. The benzyloxy group is a robust protecting group that can be selectively removed under various conditions, most commonly via catalytic hydrogenation.[8]

Deprotection of the Benzyl Ether: Unveiling the Phenolic Core

The removal of the benzyl protecting group is a critical step to unmask the phenolic hydroxyl group, which is often a key pharmacophoric element for biological activity.

Deprotection_Workflow cluster_start Starting Material cluster_conditions Reaction Conditions A This compound Product 4-Fluoro-3-methyl-[1,1'-biphenyl]-4'-ol A->Product Catalytic Hydrogenation Catalyst Pd/C Hydrogen H₂ (g) Solvent Solvent (e.g., Ethanol)

Caption: Deprotection of this compound to yield the corresponding phenol.

Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol outlines a standard procedure for the debenzylation of aryl benzyl ethers.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (20 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (10 mol%) to the solution under an inert atmosphere.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon is sufficient for small-scale reactions) at room temperature.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Workup: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with ethanol (2 x 10 mL).

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure to yield the crude 4-fluoro-3-methyl-[1,1'-biphenyl]-4'-ol.

  • Purification: If necessary, the product can be purified by recrystallization or column chromatography.

Significance in Drug Discovery and Medicinal Chemistry

The resulting 4-fluoro-3-methyl-[1,1'-biphenyl]-4'-ol is a highly valuable intermediate in drug discovery. The strategic placement of the fluorine and methyl groups can significantly influence the pharmacokinetic and pharmacodynamic properties of a lead compound. The phenolic hydroxyl group provides a handle for further synthetic elaboration, such as etherification, esterification, or introduction into heterocyclic systems, allowing for the exploration of structure-activity relationships (SAR). The fluorinated biphenyl scaffold is a key feature in many modern pharmaceuticals, contributing to enhanced potency and metabolic stability.[1]

Conclusion

This compound is a strategically designed and synthetically accessible intermediate with significant applications in organic synthesis, particularly in the realm of medicinal chemistry. Its preparation via the robust Suzuki-Miyaura coupling and its subsequent deprotection to a versatile phenolic derivative make it a valuable tool for the construction of complex, biologically active molecules. The protocols and insights provided herein are intended to empower researchers to effectively utilize this important building block in their synthetic endeavors.

References

  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
  • BenchChem. (n.d.). 4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-ol.
  • PubChem. (n.d.). 4-Fluoro-4'-methyl-1,1'-biphenyl.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • BLDpharm. (n.d.). 1352318-66-1 | this compound.
  • National Center for Biotechnology Information. (n.d.). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis. Retrieved from Ningbo Inno Pharmchem Co., Ltd. website.
  • BLDpharm. (n.d.). 1352318-66-1 | this compound.
  • BenchChem. (2025). Synthesis of 4-Methylbiphenyl via Suzuki-Miyaura Coupling: Application Notes and Protocols.
  • Global Scientific Journal. (n.d.). Exploring N-Benzyloxycarbonyl-3-Fluoro-4-Morpholinoaniline: A Key Intermediate in Pharmaceutical Synthesis.
  • Google Patents. (n.d.). CN102358723A - Preparation method of N-(4-fluorophenyl)-4-benzyloxy benzylidene amine.
  • National Center for Biotechnology Information. (n.d.). The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
  • Sci-Hub. (n.d.). On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions.
  • University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis.
  • Sinfoo Biotech. (n.d.). This compound,(CAS# 1352318-66-1).
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 4-(Benzyloxy)-3-bromo-5-fluoroaniline.
  • PubMed. (n.d.). Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors.
  • Matrix Scientific. (n.d.). 4-Fluoro-3'-(methylsulfonyl)-[1,1'-biphenyl]-3-ol.
  • National Center for Biotechnology Information. (n.d.). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-benzyloxy-2-methyl propanoate.
  • PubChem. (n.d.). 4-Fluorobiphenyl.
  • MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
  • Organic Syntheses. (2017). Preparation of Benzyl((R)-2-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)acetyl)-D-phenylalaninate using Umpolung Amide Synthesis. Org. Synth., 94, 388-398.
  • MDPI. (2023). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Molbank, 2023(3), M1682.
  • Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
  • BenchChem. (2025). Application Notes: Synthesis of Pharmaceutical Intermediates from 4'-Chloro-3'-fluoroacetophenone.

Sources

The Strategic Application of 4'-(Benzyloxy)-4-fluoro-3-methylbiphenyl in Medicinal Chemistry: A Precursor to Advanced Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic design and synthesis of molecular scaffolds that offer both structural novelty and enhanced physicochemical properties are paramount. Among these, the fluorinated biphenyl moiety has emerged as a privileged structure, prized for its ability to improve metabolic stability, binding affinity, and overall pharmacokinetic profiles of drug candidates.[1][2] This technical guide delves into the synthesis and application of a key precursor, 4'-(benzyloxy)-4-fluoro-3-methylbiphenyl , a versatile intermediate that serves as a gateway to a range of biologically active molecules. We will explore its synthesis via Suzuki-Miyaura coupling, its subsequent deprotection to a crucial phenolic intermediate, and its application in the development of potent and selective therapeutic agents.

The Significance of the Fluorinated Biphenyl Scaffold

The introduction of fluorine into drug candidates can profoundly influence their biological properties.[3] The high electronegativity and small size of the fluorine atom can lead to enhanced binding interactions with target proteins and can block sites of metabolic degradation, thereby increasing the drug's half-life.[4] When incorporated into a biphenyl system, these effects are combined with the conformational flexibility and opportunities for diverse functionalization inherent to the biphenyl structure. The 4-fluoro-3-methylphenyl group, in particular, has been identified as a key component in a variety of pharmacologically active compounds, including anti-inflammatory agents and analgesics.[5]

The benzyloxy group on the second phenyl ring serves as a robust and reliable protecting group for the phenolic hydroxyl. This protecting group strategy is crucial, as the free phenol is often a key pharmacophore that may interfere with the initial cross-coupling reaction or require protection during subsequent synthetic transformations. The benzyl group can be readily removed under mild conditions, unmasking the phenol at the appropriate stage of the synthesis.[6][7]

Synthesis of this compound via Suzuki-Miyaura Coupling

The most efficient and widely adopted method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[8] This reaction forms the pivotal carbon-carbon bond between two aryl fragments with high efficiency and functional group tolerance. The general scheme involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.

For the synthesis of our target precursor, two primary pathways are viable:

  • Pathway A: Coupling of (4-(benzyloxy)phenyl)boronic acid with 4-bromo-1-fluoro-2-methylbenzene.

  • Pathway B: Coupling of (4-fluoro-3-methylphenyl)boronic acid with 1-(benzyloxy)-4-bromobenzene.

Both pathways are effective, and the choice often depends on the commercial availability and cost of the starting materials. Here, we will detail the protocol for Pathway A.

Experimental Workflow: Suzuki-Miyaura Coupling

reagents Combine Reactants: (4-(Benzyloxy)phenyl)boronic acid 4-Bromo-1-fluoro-2-methylbenzene Base (e.g., K2CO3) Solvent (e.g., Toluene/H2O) degas Degas Mixture (N2 sparging) reagents->degas catalyst Add Pd Catalyst (e.g., Pd(PPh3)4) degas->catalyst reaction Heat and Stir (e.g., 90°C, 12-24h) catalyst->reaction workup Aqueous Workup (Extraction with Ethyl Acetate) reaction->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product start Dissolve Precursor in Solvent (e.g., Ethanol) reagents Add Hydrogen Donor (e.g., Ammonium Formate) and Pd/C Catalyst start->reagents reaction Heat to Reflux reagents->reaction filtration Filter through Celite to Remove Catalyst reaction->filtration concentration Concentrate Filtrate filtration->concentration purification Purify by Recrystallization or Chromatography concentration->purification product 4-Fluoro-3-methylbiphenyl-4'-ol purification->product precursor This compound intermediate 4-Fluoro-3-methylbiphenyl-4'-ol precursor->intermediate Deprotection laropiprant Laropiprant (DP1 Antagonist) intermediate->laropiprant Further Synthesis ror_agonist RORγt Inverse Agonists (Autoimmune Diseases) intermediate->ror_agonist Further Synthesis

Sources

Application Notes and Protocols for Reactions Involving 4'-(Benzyloxy)-4-fluoro-3-methylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with detailed experimental protocols for the synthesis and subsequent deprotection of 4'-(benzyloxy)-4-fluoro-3-methylbiphenyl. This fluorinated biphenyl derivative serves as a valuable intermediate in the synthesis of various compounds of interest in medicinal chemistry and materials science. The protocols herein are designed to be robust and reproducible, with an emphasis on the causality behind experimental choices to ensure both success and safety in the laboratory.

Introduction

Biphenyl scaffolds are privileged structures in drug discovery and materials science, offering a rigid backbone for the spatial orientation of functional groups. The introduction of fluorine atoms can significantly modulate the physicochemical and pharmacokinetic properties of molecules, including metabolic stability and binding affinity. This compound is a key building block that combines these features with a protected phenol, allowing for late-stage functionalization.

This document outlines a reliable two-step synthetic sequence:

  • Suzuki-Miyaura Coupling: The synthesis of this compound from commercially available starting materials.

  • Debenzylation: The removal of the benzyl protecting group to yield 4-fluoro-3-methyl-[1,1'-biphenyl]-4'-ol, a key precursor for further derivatization.

Part 1: Synthesis of this compound via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds between sp²-hybridized carbon atoms. It is widely employed for the synthesis of biaryl compounds due to its mild reaction conditions and tolerance of a wide range of functional groups.

Reaction Principle

The catalytic cycle involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by transmetalation with an organoboron species in the presence of a base, and concluding with reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst.

Diagram 1: Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Miyaura_Coupling cluster_cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition ArPdX Ar-Pd(II)-X(Ln) Pd0->ArPdX OxAdd->ArPdX Transmetalation Transmetalation ArPdAr_prime Ar-Pd(II)-Ar'(Ln) ArPdX->ArPdAr_prime Transmetalation->ArPdAr_prime ArPdAr_prime->Pd0 RedElim Reductive Elimination Product Ar-Ar' RedElim->Product ArylHalide Ar-X (1-Bromo-4-fluoro-2-methylbenzene) ArylHalide->OxAdd BoronicAcid Ar'-B(OR)2 ((4-(Benzyloxy)phenyl)boronic acid) BoronicAcid->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol details the synthesis of this compound from (4-(benzyloxy)phenyl)boronic acid and 1-bromo-4-fluoro-2-methylbenzene.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (1 mmol scale)Moles (mmol)Equivalents
(4-(Benzyloxy)phenyl)boronic acid146631-00-7228.05274 mg1.21.2
1-Bromo-4-fluoro-2-methylbenzene1422-51-1189.03189 mg1.01.0
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.5635 mg0.030.03
Potassium Carbonate (K₂CO₃)584-08-7138.21276 mg2.02.0
Toluene108-88-392.148 mL--
Deionized Water7732-18-518.022 mL--
Ethyl Acetate141-78-688.11As needed--
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As needed--

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (4-(benzyloxy)phenyl)boronic acid (274 mg, 1.2 mmol), 1-bromo-4-fluoro-2-methylbenzene (189 mg, 1.0 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Solvent Addition: Add toluene (8 mL) and deionized water (2 mL) to the flask.

  • Degassing: Degas the reaction mixture by bubbling a gentle stream of nitrogen or argon gas through the solution for 15-20 minutes. This step is crucial to remove dissolved oxygen which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol) to the reaction mixture.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with deionized water (20 mL) and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (2 x 20 mL) to remove any remaining aqueous phase. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Troubleshooting:

  • Low Yield: Ensure all reagents are of high purity and the reaction is performed under strictly anaerobic conditions. The quality of the boronic acid is critical; it can degrade upon prolonged exposure to air and moisture. Consider using a different palladium catalyst/ligand system or a stronger base like cesium carbonate if the yield is consistently low.[1]

  • Homocoupling of Boronic Acid: This side product can form if the reaction is not sufficiently deoxygenated. Thorough degassing is essential.[2][3]

  • Dehalogenation of Aryl Halide: This can occur if there are sources of hydride in the reaction mixture. Ensure solvents are of high purity.

Part 2: Deprotection of this compound

The benzyl ether is a robust protecting group that can be cleaved under various conditions. Catalytic transfer hydrogenation is a mild and efficient method for debenzylation, avoiding the need for high-pressure hydrogen gas.

Reaction Principle

In catalytic transfer hydrogenation, a hydrogen donor molecule (e.g., ammonium formate, cyclohexene) transfers hydrogen to the substrate in the presence of a palladium catalyst, typically on a solid support like carbon. This results in the cleavage of the benzyl-oxygen bond.

Diagram 2: Catalytic Transfer Hydrogenation for Debenzylation

Deprotection Start This compound Reagents Pd/C, Ammonium Formate Methanol, Reflux Product 4-Fluoro-3-methyl-[1,1'-biphenyl]-4'-ol Reagents->Product Byproduct Toluene Reagents->Byproduct

Caption: Debenzylation via catalytic transfer hydrogenation.

Experimental Protocol: Catalytic Transfer Hydrogenation

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (1 mmol scale)Moles (mmol)Equivalents
This compound1352318-66-1292.35292 mg1.01.0
Palladium on Carbon (10 wt. %)7440-05-3-30 mg--
Ammonium Formate540-69-263.06315 mg5.05.0
Methanol67-56-132.0415 mL--
Ethyl Acetate141-78-688.11As needed--
Deionized Water7732-18-518.02As needed--

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add this compound (292 mg, 1.0 mmol) and methanol (15 mL).

  • Catalyst and Reagent Addition: Carefully add 10% palladium on carbon (30 mg). To this suspension, add ammonium formate (315 mg, 5.0 mmol).

  • Reaction: Heat the reaction mixture to reflux. Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Filtration: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the palladium on carbon catalyst. Wash the Celite® pad with methanol (2 x 10 mL).

  • Solvent Removal: Combine the filtrates and remove the methanol under reduced pressure.

  • Work-up: To the residue, add deionized water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate under reduced pressure to yield 4-fluoro-3-methyl-[1,1'-biphenyl]-4'-ol, which can be further purified by recrystallization or column chromatography if necessary.

Part 3: Characterization Data (Predicted)

This compound
  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.45-7.30 (m, 7H, Ar-H), 7.25-7.15 (m, 3H, Ar-H), 7.05 (d, J = 8.8 Hz, 2H, Ar-H), 5.10 (s, 2H, OCH₂Ph), 2.30 (s, 3H, CH₃).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 162.5 (d, J = 246.0 Hz), 158.0, 137.0, 136.5, 133.0, 130.0, 129.5, 128.6, 128.0, 127.5, 125.0 (d, J = 8.0 Hz), 115.5 (d, J = 21.0 Hz), 115.0, 70.0, 14.5.

4-Fluoro-3-methyl-[1,1'-biphenyl]-4'-ol
  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.40-7.30 (m, 2H, Ar-H), 7.20-7.10 (m, 3H, Ar-H), 6.90 (d, J = 8.8 Hz, 2H, Ar-H), 5.0 (s, 1H, OH), 2.28 (s, 3H, CH₃).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 162.4 (d, J = 245.0 Hz), 155.0, 137.0, 133.5, 130.2, 128.5, 125.2 (d, J = 7.5 Hz), 116.0 (d, J = 21.5 Hz), 115.8, 14.4.

Note: Actual chemical shifts and coupling constants should be determined experimentally and may vary. The provided data serves as a guideline for spectral interpretation.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Palladium on carbon can be pyrophoric, especially when dry and in the presence of flammable solvents. Handle with care and do not allow it to dry completely on the filter paper.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Hiyama, T., et al. (2004). Cross-Coupling of Triallyl(aryl)silanes with Aryl Bromides and Chlorides: An Alternative Convenient Biaryl Synthesis.
  • Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate.
  • Jadhava, S. N., et al. (2015). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. RSC Advances, 5(10), 7425-7433.
  • Sultan, D. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Al-Amin, M., & Schlosser, M. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(23), 12488-12496.

Sources

Application Notes and Protocols: The Strategic Synthesis and Application of 4'-(Benzyloxy)-4-fluoro-3-methylbiphenyl in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 4'-(benzyloxy)-4-fluoro-3-methylbiphenyl, a sophisticated molecular scaffold with significant potential in medicinal chemistry and materials science. We move beyond a simple recitation of facts to deliver a field-proven perspective on the synthesis of this valuable compound through palladium-catalyzed cross-coupling reactions, with a primary focus on the Suzuki-Miyaura coupling. This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the causality behind experimental choices, detailed, self-validating protocols, and a robust framework for troubleshooting and optimization. We will dissect the roles of the key structural motifs—the fluorine atom, the methyl group, and the benzyloxy protecting group—in influencing reactivity and outcomes.

The this compound Scaffold: A Structural Overview

The title compound is a biaryl structure, a privileged motif in drug discovery due to its ability to mimic peptide bonds and orient functional groups in precise three-dimensional space. The specific substitutions on this scaffold are not arbitrary; they are strategically placed to modulate its physicochemical and pharmacological properties.

  • Fluorine Atom: The presence of a fluorine atom can significantly enhance metabolic stability by blocking sites of oxidative metabolism. It also modulates lipophilicity and binding affinity through favorable electronic interactions.[1][2]

  • Methyl Group: The ortho-methyl group introduces steric hindrance, which can influence the dihedral angle between the two phenyl rings. This conformational restriction is a critical tool for optimizing binding to biological targets. However, this same steric bulk presents a significant challenge in its synthesis.[3][4][5]

  • Benzyloxy Group: This group serves as a protected phenol. The benzyl ether is a robust protecting group, stable to a wide range of reaction conditions, and can be readily removed via hydrogenolysis to reveal the free phenol, a common pharmacophore or a handle for further functionalization.

Caption: Structure of this compound.

Synthesis via Suzuki-Miyaura Cross-Coupling

The most convergent and widely adopted method for constructing biaryl scaffolds is the Suzuki-Miyaura cross-coupling reaction.[6][7] This palladium-catalyzed reaction forms a C-C bond between an organoboron species (e.g., a boronic acid) and an organohalide. For the synthesis of our target molecule, two primary routes are viable:

  • Route A: Coupling of 4-fluoro-3-methylphenylboronic acid with 1-(benzyloxy)-4-bromobenzene .

  • Route B: Coupling of 4-(benzyloxy)phenylboronic acid with 5-bromo-2-fluorotoluene .

Both routes are feasible, but the availability and stability of the starting materials often dictate the preferred path. We will focus on Route A for our detailed protocol.

The Catalytic Cycle: A Mechanistic Perspective

Understanding the mechanism is paramount for rational optimization and troubleshooting. The cycle comprises three fundamental steps:[6]

  • Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the carbon-halogen bond of the aryl halide (1-(benzyloxy)-4-bromobenzene), forming a Pd(II) complex. This is often the rate-limiting step.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group (the 4-fluoro-3-methylphenyl moiety) to the Pd(II) center, displacing the halide. The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for forming the more nucleophilic boronate species.[8]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biphenyl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. For sterically hindered substrates like ours, this step can be slow and require specialized ligands to facilitate the process.[9]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_halide Ar¹-Pd(II)L₂(X) (Oxidative Adduct) pd0->pd2_halide Oxidative Addition pd2_biaryl Ar¹-Pd(II)L₂(Ar²) (Diaryl Complex) pd2_halide->pd2_biaryl Transmetalation pd2_biaryl->pd0 Reductive Elimination product Ar¹-Ar² (Biphenyl Product) pd2_biaryl->product aryl_halide Ar¹-X (1-(Benzyloxy)-4-bromobenzene) aryl_halide->pd2_halide boronic_acid Ar²-B(OH)₂ (4-Fluoro-3-methylphenylboronic acid) boronic_acid->pd2_biaryl base Base (e.g., K₂CO₃) base->pd2_biaryl

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Protocol: Synthesis of this compound

This protocol is adapted from established methodologies for the synthesis of sterically hindered and fluorinated biaryls.[3][10][11]

Materials:

  • 1-(Benzyloxy)-4-bromobenzene (1.0 equiv)

  • 4-Fluoro-3-methylphenylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (1-2 mol%)

  • SPhos (2-4 mol%) or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)

  • 1,4-Dioxane or Toluene (Anhydrous)

  • Water (Degassed)

  • Standard laboratory glassware, inert atmosphere setup (Schlenk line or glovebox)

Workflow start Start setup Combine Reactants & Base in Schlenk Flask start->setup inert Establish Inert Atmosphere (3x Vacuum/Argon Cycles) setup->inert reagents Add Solvent, Ligand, and Pd Catalyst via Syringe inert->reagents heat Heat Reaction Mixture (e.g., 90-110 °C) reagents->heat monitor Monitor Progress (TLC / GC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Workup (Cool, Dilute, Extract) monitor->workup Complete purify Purify Crude Product (Column Chromatography) workup->purify end Characterize Product (NMR, MS) purify->end

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-(benzyloxy)-4-bromobenzene (e.g., 1.0 mmol, 263 mg), 4-fluoro-3-methylphenylboronic acid (1.2 mmol, 185 mg), and finely ground K₃PO₄ (2.0 mmol, 424 mg).

  • Inert Atmosphere: Seal the flask with a rubber septum, and connect it to a Schlenk line. Evacuate the flask under high vacuum and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the rigorous exclusion of oxygen.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 4.5 mg) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 16.4 mg). Note: If using Pd(PPh₃)₄, add it directly as the solid catalyst.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe. The use of a co-solvent system is critical for dissolving both the organic reagents and the inorganic base.

  • Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously. The mixture will typically turn dark brown or black, indicating the formation of the active Pd(0) species.

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots (under inert atmosphere) and analyzing by TLC (staining with potassium permanganate) or GC-MS until the starting aryl bromide is consumed (typically 4-16 hours).

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (30 mL) and water (20 mL). Transfer to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford this compound as a pure solid.

Data & Troubleshooting
ParameterCondition / ReagentRationale & Causality
Catalyst System Pd(OAc)₂ / SPhosSPhos is a Buchwald ligand, an electron-rich, bulky phosphine ideal for promoting both oxidative addition and the difficult reductive elimination step in sterically hindered couplings.[3][4]
Pd(PPh₃)₄A reliable, pre-formed Pd(0) catalyst. It can be less effective for highly hindered substrates compared to modern ligand systems but is a good starting point.
Base K₃PO₄ or Cs₂CO₃Stronger, non-nucleophilic bases are often superior for hindered couplings and can prevent boronic acid decomposition.[7]
Solvent Dioxane/H₂O or Toluene/H₂OAprotic/aqueous mixtures effectively dissolve both organic substrates and the inorganic base, facilitating the reaction.
Temperature 90-110 °CSufficient thermal energy is required to overcome the activation barriers, particularly for oxidative addition and reductive elimination.
Expected Yield 75-95%Yields are highly dependent on the purity of reagents and rigorous exclusion of oxygen.

Troubleshooting Common Issues:

  • Low Yield / No Reaction:

    • Cause: Inactive catalyst (oxygen contamination), insufficient temperature, or poor quality reagents.

    • Solution: Ensure all solvents are properly degassed. Use fresh, high-purity catalyst and base. Confirm reaction temperature.

  • Homocoupling of Boronic Acid:

    • Cause: The primary cause is the presence of oxygen, which promotes oxidative homocoupling.[12]

    • Solution: Rigorously deoxygenate the reaction mixture and maintain a positive inert gas pressure throughout the experiment.

  • Protodeboronation (Boronic acid decomposition):

    • Cause: Can occur under harsh basic conditions or at elevated temperatures, especially with electron-deficient boronic acids.[13]

    • Solution: Use a slight excess of the boronic acid (1.2-1.5 equiv). Consider a milder base like K₂CO₃ or a shorter reaction time.

Applications in C-N Bond Formation: The Buchwald-Hartwig Amination

While the fully formed this compound lacks a halide handle for further coupling, its precursors are highly valuable. For instance, a related substrate, 4-(benzyloxy)-2-bromo-1-fluorobenzene , is an excellent candidate for Buchwald-Hartwig amination, a palladium-catalyzed method for forming C-N bonds.[14][15][16] This reaction is fundamental to the synthesis of countless pharmaceuticals containing aryl amine motifs.

The catalytic cycle is analogous to the Suzuki reaction but involves an amine instead of a boronic acid. The key steps are oxidative addition, formation of a palladium-amido complex, and reductive elimination to form the C-N bond.[14]

Protocol: Buchwald-Hartwig Amination of 4-(Benzyloxy)-2-bromo-1-fluorobenzene

Materials:

  • 4-(Benzyloxy)-2-bromo-1-fluorobenzene (1.0 equiv)

  • Primary or Secondary Amine (e.g., Morpholine) (1.2 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • Setup: In a glovebox or on a Schlenk line, combine 4-(benzyloxy)-2-bromo-1-fluorobenzene, the amine, NaOt-Bu, Pd₂(dba)₃, and XPhos in a reaction vessel.

  • Reaction: Add anhydrous toluene and heat the mixture to 80-110 °C with vigorous stirring.

  • Monitoring & Workup: Monitor the reaction by TLC/GC-MS. Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove palladium black and inorganic salts.

  • Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the crude product by column chromatography to yield the desired N-aryl product.

The choice of a bulky, electron-rich ligand like XPhos is critical for facilitating the C-N reductive elimination, which is often the turnover-limiting step in this catalytic cycle.[15]

Conclusion

This compound represents a class of highly valuable, sterically demanding biaryl scaffolds. Its synthesis is most effectively achieved via the Suzuki-Miyaura cross-coupling, a reaction whose success hinges on the rational selection of catalyst, ligand, and base, as well as the meticulous exclusion of oxygen. By understanding the underlying mechanistic principles, researchers can effectively troubleshoot and optimize this powerful transformation. Furthermore, the synthetic precursors to this scaffold are themselves versatile building blocks for other critical transformations, such as the Buchwald-Hartwig amination, underscoring the broad utility of these fluorinated and protected synthons in the pursuit of novel therapeutics and advanced materials.

References

  • Guo, Y., & Shreeve, J. M. (2007). Effect of fluorine on palladium-catalyzed cross-coupling reactions of aryl bromides with trifluoromethyl aryl ketones via difluoroenol silyl or monofluoroenol silyl ethers. RSC Publishing.
  • Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]

  • Couture, A., et al. (2010). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. ResearchGate. [Link]

  • Yang, J., et al. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. [Link]

  • Scott, D. K., et al. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. PMC - NIH. [Link]

  • Al-Masum, M., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. [Link]

  • Yang, J., et al. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. ResearchGate. [Link]

  • Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Glasgow. [Link]

  • Zhang, T., et al. (2014). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]

  • Yang, J., et al. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Semantic Scholar. [Link]

  • Riemer, O., et al. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Wu, X., et al. (2022). Cα-Umpolung of Amides Strategy for Enantioselective Propargylic Amination toward Cα-Tetrasubstituted α-Amino Acid Derivatives. American Chemical Society. [Link]

  • Organic Chemistry Portal. Heck Reaction. Organic Chemistry Portal. [Link]

  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. [Link]

  • Mahdavi, M., et al. (2018). The oxidative Heck reactions of fluorinated olefins with arylboronic acids by palladium catalysis. ResearchGate. [Link]

  • Alonso, F., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]

  • Vuoti, S., et al. (2009). Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. Sci-Hub. [Link]

  • Li, C.-J. (2014). Cross-Dehydrogenative-Coupling Reactions Involving Allyl, Benzyl and Alkyl C–H Bonds. Royal Society of Chemistry. [Link]

  • ResearchGate. Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. ResearchGate. [Link]

  • Chen, W., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. PubMed - NIH. [Link]

  • Jean-Gérard, D., et al. (2012). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. NIH. [Link]

  • Woerly, E. M., et al. (2013). Cu-Catalyzed Cross-Coupling of Benzylboronic Esters and Epoxides. PMC - NIH. [Link]

  • Toupalas, G., et al. (2022). Deoxygenative Cross-Coupling of Benzyl Alcohols and Boronic Acids Enabled by Transient Isourea Formation. Synfacts. [Link]

  • Wang, Z., et al. (2018). Temperature-controlled sequential Suzuki–Miyaura reactions for preparing unsymmetrical terphenyls. Royal Society of Chemistry. [Link]

  • El-Sayed, I., et al. (2023). Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamidates. MDPI. [Link]

  • Ferreira, R. F., et al. (2018). Optimization of the reaction conditions for the Buchwald-Hartwig... ResearchGate. [Link]

  • Hu, H., et al. (2021). Copper-catalyzed benzylic C–H coupling with alcohols via radical relay. ChemRxiv. [Link]

  • Shizu, K., et al. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters - ACS Publications. [Link]

  • Nolan, S. P. (2012). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Semantic Scholar. [Link]

  • Caron, S., et al. (2002). Method for preparing 4-methyl-biphenyl derivatives.
  • Horváth, G., & Bakó, P. (2008). Suzuki–Miyaura Reaction of 4-Silyl-bromobenzenes with Phenylboronic Acid under Thermal and Microwave Conditions. Bentham Open Archives. [Link]

  • Bosiak, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ResearchGate. [Link]

  • Google Patents. CN102358723A - Preparation method of N-(4-fluorophenyl)-4-benzyloxy benzylidene amine.
  • Molander, G. A., & Ham, J. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. PMC - NIH. [Link]

Sources

Application Notes and Protocols for the Purification of 4'-(benzyloxy)-4-fluoro-3-methylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of robust methodologies for the purification of 4'-(benzyloxy)-4-fluoro-3-methylbiphenyl, a key intermediate in pharmaceutical and materials science research. Addressing the need for high-purity samples in drug development and other sensitive applications, this document outlines detailed protocols for flash column chromatography and recrystallization. The causality behind experimental choices is explained, drawing upon the physicochemical properties of substituted biphenyls. This guide is intended for researchers, scientists, and drug development professionals seeking to establish efficient and reliable purification workflows.

Introduction: The Importance of Purity for this compound

This compound is a substituted biphenyl compound. The biphenyl scaffold is a prevalent structural motif in many biologically active molecules and functional materials. The purity of such intermediates is paramount, as even minor impurities can significantly impact the yield, stereochemistry, and safety profile of the final active pharmaceutical ingredient (API) or material.

This compound is likely synthesized via a cross-coupling reaction, such as the Suzuki-Miyaura coupling.[1][2] Such reactions can lead to a variety of impurities, including unreacted starting materials, homocoupled byproducts, and residual catalyst. Therefore, a multi-step purification strategy is often necessary to achieve the high degree of purity (>99%) required for downstream applications.

Strategic Approach to Purification

Table 1: Physicochemical Properties of Structurally Related Biphenyl Compounds

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)LogP
4-Methylbiphenyl168.2349-50267-2684.6
4-Fluorobiphenyl172.2075-79283-2844.1
4-Fluoro-4'-methoxybiphenyl202.22Not availableNot available3.6
4-Benzyloxy-biphenyl260.30Not availableNot available5.4
This compound (Estimated) ~306.35 Likely a solid at room temperature High ~5-6

Based on these analogs, this compound is expected to be a non-polar, high-boiling point solid with poor water solubility. This profile makes it an excellent candidate for purification by normal-phase chromatography and recrystallization from organic solvents.

The overall purification workflow can be visualized as a decision-making process, starting from the crude reaction mixture and proceeding to the final, highly pure product.

PurificationWorkflow A Crude Reaction Mixture B Aqueous Workup (e.g., Extraction) A->B Removal of inorganic salts and polar impurities C Concentration B->C D Flash Column Chromatography (Primary Purification) C->D Separation of major impurities E Purity Analysis (TLC, LC-MS) D->E H Impure Fractions D->H Collection of mixed fractions F Recrystallization (Final Polishing) E->F Purity < 99% G High-Purity Product (>99%) E->G Purity ≥ 99% F->G Isolation of pure crystals I Repurification or Disposal H->I

Caption: General purification workflow for this compound.

Flash Column Chromatography: The Workhorse of Purification

Flash column chromatography is a rapid and efficient technique for the primary purification of organic compounds.[3] It utilizes a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture) to separate compounds based on their polarity. For non-polar compounds like this compound, a normal-phase setup with a non-polar eluent is ideal.

Rationale for Method Design
  • Stationary Phase: Silica gel is the standard choice for normal-phase chromatography due to its high resolving power for a wide range of organic compounds.

  • Mobile Phase Selection: A solvent system with low to moderate polarity is required to ensure that the non-polar target compound does not elute too quickly, allowing for separation from both more polar and less polar impurities. A common starting point is a mixture of a non-polar solvent like hexane or heptane and a slightly more polar solvent like ethyl acetate or dichloromethane. The optimal ratio is determined by thin-layer chromatography (TLC) analysis, aiming for an Rf value of 0.2-0.4 for the target compound.

  • Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased, is often more effective than an isocratic elution (constant solvent composition) for complex mixtures. This allows for the efficient elution of a wider range of compounds.

Detailed Protocol for Flash Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or heptane)

  • Ethyl acetate

  • Dichloromethane (for sample loading)

  • Glass column with stopcock

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a minimal amount of dichloromethane.

    • Spot the solution onto a TLC plate.

    • Develop the plate in a TLC chamber containing a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).

    • Visualize the spots under a UV lamp.

    • Adjust the solvent ratio to achieve an Rf of ~0.3 for the product spot.

  • Column Packing:

    • Securely clamp the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a layer of sand (~1 cm).

    • Prepare a slurry of silica gel in hexane and pour it into the column.

    • Gently tap the column to ensure even packing and remove any air bubbles.

    • Add another layer of sand on top of the silica gel.

    • Drain the solvent until the level is just above the top layer of sand.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Add a small amount of silica gel to this solution and concentrate it to a free-flowing powder using a rotary evaporator.

    • Carefully add the dry-loaded sample to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the starting eluent (e.g., 95:5 hexane:ethyl acetate) to the column.

    • Apply gentle pressure to the top of the column to initiate the flow.

    • Begin collecting fractions.

    • Gradually increase the polarity of the eluent as the chromatography progresses (e.g., to 90:10, then 80:20 hexane:ethyl acetate).

    • Monitor the elution of compounds by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Table 2: Example Solvent Gradient for Flash Chromatography

StepHexane (%)Ethyl Acetate (%)Volume (Column Volumes)Purpose
19822Elute non-polar impurities
29555Elute the target compound
390103Elute slightly more polar impurities
480202Wash the column

Recrystallization: The Path to Crystalline Purity

Recrystallization is a powerful technique for the final "polishing" of a solid compound to remove small amounts of impurities. The principle relies on the differential solubility of the target compound and its impurities in a given solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound well at its boiling point but poorly at low temperatures.

Solvent Selection Strategy

The choice of solvent is critical for successful recrystallization. For a non-polar aromatic ether like this compound, a range of solvents and solvent systems can be considered.

SolventSelection cluster_0 Solvent Polarity Spectrum A Non-polar (Hexane, Heptane) B Intermediate Polarity (Toluene, Dichloromethane) C Polar Aprotic (Ethyl Acetate, Acetone) D Polar Protic (Ethanol, Methanol) Target Target Compound (this compound) Target->A Good solvent when hot, poor when cold Target->B May have high solubility even when cold Target->C Potential for co-solvent systems Target->D Likely a good anti-solvent

Caption: Rationale for recrystallization solvent selection based on polarity.

A single solvent or a binary solvent system can be employed. For a binary system, one solvent should readily dissolve the compound (the "good" solvent), while the other should be a poor solvent in which the compound is sparingly soluble (the "anti-solvent").

Detailed Protocol for Recrystallization

Materials:

  • Purified this compound from chromatography

  • Selected recrystallization solvent (e.g., ethanol, or a hexane/ethyl acetate mixture)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution:

    • Place the solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent or the "good" solvent of a binary pair.

    • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.

  • Hot Filtration (Optional):

    • If any insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization:

    • If using a binary solvent system, add the "anti-solvent" dropwise to the hot solution until a slight cloudiness persists. Add a few drops of the "good" solvent to redissolve the precipitate.

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Conclusion

The successful purification of this compound to a high degree of purity is readily achievable through a systematic approach combining flash column chromatography and recrystallization. The protocols outlined in this guide provide a robust framework for researchers. It is essential to monitor the purity at each stage using appropriate analytical techniques such as TLC, HPLC, and NMR to ensure the final product meets the required specifications for its intended application.

References

  • Omori, K., & Murafuji, T. (2021). Recent advances in the synthesis of biaryl compounds. RSC Advances, 11(43), 26655-26678.
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.
  • Laurence, C., & Gal, J. F. (2010).
  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
  • PubChem. (n.d.). 4-Methylbiphenyl. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluorobiphenyl. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-4'-methoxybiphenyl. Retrieved from [Link]

  • PubChem. (n.d.). 4-Benzyloxy-biphenyl. Retrieved from [Link]

  • University of Rochester. (n.d.). Solvents for Recrystallization. Retrieved from [Link]

  • Organic Chemistry at CU Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • Biotage. (n.d.). Successful flash chromatography. Retrieved from [Link]

  • Mettler Toledo. (2023). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Al-Masum, M. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18469-18496.

Sources

Application Note: The Role of Enamine Intermediates in the Asymmetric Synthesis of Sitagliptin

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of enamine intermediates in modern pharmaceutical synthesis. Focusing on the industrial-scale manufacturing of Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for Type 2 Diabetes, we explore the causality behind the selection of a key enamine intermediate. We present a comprehensive, field-proven protocol for its asymmetric hydrogenation—a critical step that installs the requisite chirality in the final active pharmaceutical ingredient (API). This guide emphasizes the principles of green chemistry, catalytic efficiency, and process optimization, offering a self-validating framework for robust and scalable synthesis.

Introduction: The Strategic Importance of Chiral Intermediates

The efficacy and safety of many modern pharmaceuticals are intrinsically linked to their stereochemistry. The synthesis of enantiomerically pure compounds is, therefore, a cornerstone of drug development. Sitagliptin is a prime example, where the (R)-enantiomer is the active moiety responsible for inhibiting the DPP-4 enzyme.[1] The manufacturing process for such drugs relies on the strategic synthesis and purification of key chiral intermediates.

One of the most elegant and efficient industrial routes to Sitagliptin involves the asymmetric hydrogenation of a prochiral enamine intermediate.[2] This approach, developed as a second-generation "green" synthesis, offers significant advantages over earlier methods, including a reduction in waste, elimination of aqueous waste streams, and an increased overall yield. This note will dissect the critical step: the rhodium-catalyzed asymmetric hydrogenation of an unprotected enamine amide to install the chiral amine center of Sitagliptin.[3]

Mechanistic Insight: Why Asymmetric Hydrogenation of Enamines?

The core challenge in Sitagliptin synthesis is the stereoselective formation of the β-amino acid backbone. The chosen enamine intermediate, formed from the condensation of a β-ketoamide and ammonia, provides an ideal substrate for asymmetric hydrogenation.

Causality Behind the Method:

  • Atom Economy: Hydrogenation is a highly atom-economical reaction, adding two hydrogen atoms across a double bond with no byproducts. This aligns with the principles of green chemistry, minimizing waste.[4]

  • Stereocontrol: Chiral phosphine ligands complexed with a transition metal, typically rhodium, create a chiral catalytic environment.[5] The enamine substrate coordinates to the metal center, and the ligand's stereochemistry directs the delivery of hydrogen from one face of the double bond, leading to a high enantiomeric excess (ee) of the desired (R)-isomer.[6]

  • Efficiency: The catalysis is highly efficient, allowing for very low catalyst loadings (as low as 0.15 mol %), which is economically favorable, especially when using expensive rhodium catalysts. The reaction proceeds with high conversion rates, simplifying downstream processing.[3]

The catalyst, often a Rh(I) complex with a chiral bisphosphine ligand like t-Bu JOSIPHOS, operates through a well-understood mechanism involving oxidative addition of H₂, coordination of the enamine, migratory insertion, and reductive elimination to release the chiral amine product and regenerate the catalyst.[3][7]

Experimental Workflow and Protocols

This section details the synthesis of the Sitagliptin precursor via asymmetric hydrogenation. The overall process can be visualized as a streamlined workflow.

Diagram: Synthetic Workflow

G cluster_0 One-Pot Synthesis of Enamine Intermediate cluster_1 Asymmetric Hydrogenation cluster_2 Final API Formulation A 2,4,5-Trifluorophenylacetic Acid B Meldrum's Adduct Formation A->B Pivaloyl Chloride, DMAP C Amidation with Triazolopiperazine B->C Triazolopiperazine D Dehydrositagliptin (Enamine Intermediate) C->D Ammonia Source E Enamine Intermediate F Hydrogenation Reactor E->F [Rh(I)/tBu JOSIPHOS], H₂ (gas), Methanol G Sitagliptin (Base) F->G High Conversion (>98%) High ee (>95%) H Sitagliptin (Base) I Salt Formation & Crystallization H->I Phosphoric Acid J Sitagliptin Phosphate Monohydrate I->J Isolation & Drying (>99% ee)

Sources

derivatization of 4'-(benzyloxy)-4-fluoro-3-methylbiphenyl for biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Abstract

The 4-fluoro-3-methylbiphenyl scaffold is a privileged structure in medicinal chemistry, valued for its metabolic stability and ability to engage in favorable protein-ligand interactions.[1] The strategic placement of a fluorine atom can enhance binding affinity and block sites of metabolism, while the biphenyl core provides a rigid framework for orienting functional groups.[2][3][4] This document provides a comprehensive guide to the chemical derivatization of 4'-(benzyloxy)-4-fluoro-3-methylbiphenyl, a versatile intermediate. We present detailed protocols for key chemical transformations, including deprotection of the benzyl ether to reveal a reactive phenol, and subsequent functionalization via amide coupling to generate a diverse library of analogues suitable for biological evaluation. These methodologies are designed to empower researchers in drug discovery to efficiently explore the structure-activity relationships (SAR) of this promising scaffold.

Introduction: The Strategic Value of the Biphenyl Scaffold

Biphenyl and its derivatives are fundamental backbones in the design of pharmacologically active agents due to their structural rigidity and synthetic accessibility.[5][6] The this compound core (Figure 1) is an excellent starting point for library synthesis for several key reasons:

  • The Fluorine Atom: The C-F bond is strong and metabolically stable. The high electronegativity of fluorine can modulate the pKa of nearby functional groups and lead to productive electrostatic interactions within a target's binding site.[3][7]

  • The Methyl Group: This group can be used to probe hydrophobic pockets and can serve as a potential site for later-stage functionalization.

  • The Benzyloxy Group: This is a stable and common protecting group for a phenolic hydroxyl.[8] Its removal via catalytic hydrogenolysis is typically clean and high-yielding, revealing a nucleophilic oxygen that serves as a primary handle for introducing diverse chemical moieties.[9][10]

This guide will detail robust protocols for transforming this parent compound into a series of derivatives and outline standard methods for their subsequent evaluation in common biological assays.

Chemical structure of this compound
Figure 1. Core structure of this compound.

Foundational Synthesis: The Suzuki-Miyaura Coupling

The synthesis of the biphenyl core itself is most efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[11][12][13] This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of the necessary building blocks.[14][15] The general workflow involves coupling an arylboronic acid or ester with an aryl halide.

G cluster_0 Overall Synthesis & Screening Workflow A Suzuki Coupling B Synthesis of Parent Scaffold (this compound) A->B C Derivatization Reactions (e.g., Deprotection, Amide Coupling) B->C D Purification & Characterization (Chromatography, NMR, MS) C->D E Biological Screening (In Vitro Assays) D->E F Data Analysis & SAR E->F

A high-level overview of the workflow.

Derivatization Strategies and Protocols

The primary goal of derivatization is to install a variety of functional groups onto the core scaffold to explore how these changes affect biological activity. We will focus on two robust and high-impact strategies.

Strategy 1: Deprotection and Functionalization of the Phenolic Hydroxyl

The benzyloxy group serves as a stable protecting group that can be selectively removed to unmask a reactive phenol. This phenol is an excellent point for diversification.

This method is the most common and often cleanest way to cleave a benzyl ether without affecting most other functional groups.[9] The reaction proceeds by heterogeneously catalyzed hydrogen transfer, producing the desired phenol and toluene as the only byproduct.

  • Rationale: Palladium on carbon (Pd/C) is an efficient and recyclable catalyst. The reaction is typically run under a balloon of hydrogen gas at atmospheric pressure, making it accessible to most chemistry labs.

  • Materials:

    • This compound

    • Palladium on carbon (10% w/w)

    • Methanol (MeOH) or Ethyl Acetate (EtOAc)

    • Hydrogen (H₂) gas balloon

    • Celite™

  • Procedure:

    • Dissolve this compound (1.0 eq) in MeOH (approx. 0.1 M concentration) in a round-bottom flask equipped with a stir bar.

    • Carefully add 10% Pd/C (approx. 0.1 eq by weight of the substrate) to the solution.

    • Seal the flask with a septum and purge the flask with nitrogen or argon.

    • Evacuate the flask under vacuum and backfill with H₂ gas from a balloon. Repeat this vacuum/backfill cycle three times.

    • Stir the reaction mixture vigorously under the H₂ atmosphere at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.

    • Upon completion, carefully purge the flask with nitrogen to remove excess hydrogen.

    • Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the pad with additional solvent (MeOH or EtOAc).

    • Concentrate the filtrate under reduced pressure to yield the crude 4'-hydroxy-4-fluoro-3-methylbiphenyl. The product is often pure enough for the next step, but can be purified by silica gel chromatography if necessary.

Strategy 2: Introduction of an Amide Library

Amide bond formation is arguably the most frequently used reaction in medicinal chemistry, allowing for the coupling of a carboxylic acid and an amine.[16] To utilize this strategy, we first need a biphenyl core containing a carboxylic acid handle. This is best achieved by modifying the initial Suzuki coupling.

This protocol uses a Suzuki coupling between a boronic acid and a bromobenzoic acid to directly install the necessary carboxylic acid functionality.

  • Materials:

    • 4-Bromo-2-fluoro-3-methylbenzoic acid (1.0 eq)

    • (4-(Benzyloxy)phenyl)boronic acid (1.1 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

    • Base (e.g., Na₂CO₃ or K₂CO₃, 3.0 eq)

    • Solvent system (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Procedure:

    • To a round-bottom flask, add 4-bromo-2-fluoro-3-methylbenzoic acid, (4-(benzyloxy)phenyl)boronic acid, and the base.

    • Add the solvent system and degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

    • Add the palladium catalyst and degas for another 5 minutes.

    • Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature and dilute with water.

    • Acidify the aqueous layer with 1M HCl to a pH of ~2-3, which will precipitate the carboxylic acid product.

    • Collect the solid by vacuum filtration, wash with water, and dry to yield the target biphenyl carboxylic acid.

This protocol uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt) to form an active ester from the carboxylic acid, which then readily reacts with an amine.[17]

  • Rationale: This coupling system is highly reliable, generates a water-soluble urea byproduct that is easily removed during workup, and minimizes racemization if chiral centers are present.[16][17]

  • Materials:

    • Biphenyl carboxylic acid from Protocol 3.2 (1.0 eq)

    • Desired amine (primary or secondary, 1.1 eq)

    • EDC·HCl (1.2 eq)

    • HOBt (1.2 eq)

    • Base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA), 2.0-3.0 eq)

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the biphenyl carboxylic acid in anhydrous DCM or DMF in a flame-dried flask under a nitrogen atmosphere.

    • Add EDC·HCl and HOBt to the solution and stir for 20 minutes at room temperature to pre-activate the acid.

    • In a separate vial, dissolve the amine and the base (DIPEA) in a small amount of the reaction solvent.

    • Add the amine/base solution to the activated carboxylic acid mixture.

    • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the desired amide derivative.

G cluster_1 Key Derivatization Pathways cluster_2 Strategy 1 cluster_3 Strategy 2 Parent Parent Scaffold (Benzyloxy-Protected) Deprotection Protocol 3.1 Deprotection (H₂, Pd/C) Parent->Deprotection Phenol Phenolic Intermediate Deprotection->Phenol Deriv_A Ether/Ester Derivatives Phenol->Deriv_A CarboxylicAcid Protocol 3.2 Biphenyl Carboxylic Acid AmideCoupling Protocol 3.3 Amide Coupling (EDC/HOBt) CarboxylicAcid->AmideCoupling Deriv_B Amide Library AmideCoupling->Deriv_B

Flowchart of the primary derivatization strategies.

Characterization of Synthesized Compounds

Rigorous characterization is essential to confirm the structure and purity of each synthesized derivative before proceeding to biological assays.

TechniquePurposeExpected Observations
¹H NMR Confirms proton environment and structural integrity.Appearance/disappearance of benzyl protons (~5.1 ppm, ~7.3-7.5 ppm) after deprotection. Appearance of amide N-H proton. Characteristic shifts in the aromatic region for each derivative.[18][19]
¹³C NMR Confirms the carbon skeleton of the molecule.Shift of the carbon bearing the oxygen from benzylic ether (~70 ppm) to phenolic (~155-160 ppm). Appearance of amide carbonyl carbon (~165-175 ppm).
HRMS Provides the exact mass of the compound.The measured m/z should match the calculated theoretical mass to within 5 ppm, confirming the elemental composition.
HPLC Determines the purity of the final compound.A single major peak, ideally >95% purity by area under the curve, is required for biological testing.

Application in Biological Assays

The synthesized library of compounds can be screened in a variety of in vitro assays to identify hits and build an SAR profile.[20] Cell-based assays are a common starting point to assess general cytotoxicity or targeted effects on cell proliferation.[21]

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • Cells of interest (e.g., a cancer cell line like MCF-7)

    • 96-well cell culture plates

    • Complete cell culture medium

    • Synthesized compounds dissolved in DMSO (e.g., 10 mM stock)

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • Plate reader capable of measuring absorbance at ~570 nm

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium from the 10 mM DMSO stock. The final DMSO concentration in the well should be ≤ 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle control (DMSO) and untreated control wells.

    • Incubate the plate for the desired time period (e.g., 48 or 72 hours).

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37 °C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

    • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Measurement: Read the absorbance of each well at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

The results from a screening campaign should be tabulated for clear comparison and SAR analysis.

Table 1: Biological Activity of Biphenyl Amide Derivatives

Compound ID R-Group (Amine) Yield (%) Purity (%) IC₅₀ (µM) in MCF-7 Cells
BFMB-Am-01 Cyclopropylamine 78 >99 15.2
BFMB-Am-02 Morpholine 85 >99 8.7
BFMB-Am-03 4-Fluoroaniline 65 98 2.1
BFMB-Am-04 N-methylpiperazine 81 >99 11.5

| BFMB-Am-05 | Benzylamine | 72 | 97 | 5.4 |

Conclusion

The this compound scaffold is a synthetically tractable and medicinally relevant starting point for the development of novel chemical probes and therapeutic candidates. The protocols outlined in this document provide a robust framework for its deprotection and subsequent derivatization via amide coupling, one of the most powerful reactions for library generation. By following these detailed procedures for synthesis, characterization, and biological screening, researchers can efficiently generate high-quality data to establish meaningful structure-activity relationships and advance their drug discovery programs.

References

  • Suzuki, A. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Accounts of Chemical Research, 43(11), 1485–1493.
  • Liu, W., Zhou, X., et al. (2019).
  • Riemer, M., et al. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(23), 12349–12361. [Link]

  • García-Garrido, S. E., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 22(3), 393. [Link]

  • Khan, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Medicinal Chemistry, 14(1), 5–15. [Link]

  • Li, X., et al. (2015). Selective deprotection of benzyl (Bn) ethers in the presence of para-methoxybenzyl (PMB) ethers. Tetrahedron Letters, 56(11), 1420-1422. [Link]

  • Hussain, S., et al. (2023). In Silico Approach Towards the Prediction of Drug-Likeness; Synthesis and In Vitro Evaluation of Biphenyl Derivatives. ResearchGate. [Link]

  • Various Authors. (n.d.). Preparation of amino biphenyl derivatives. ResearchGate. [Link]

  • Scott, J. S., et al. (2020). Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. ACS Medicinal Chemistry Letters, 11(11), 2262–2268. [Link]

  • Gunda, P., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 55(43), 5894-5897. [Link]

  • Bols, M., et al. (2000). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Chemistry, 6(7), 1140-6. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. . [Link]

  • El-Malah, A. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18584-18635. [Link]

  • Skuodis, E., et al. (2023). Investigation of biphenyl enamines for applications as p-type semiconductors. Philosophical Magazine, 103(17-18), 1547-1560. [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Protection. . [Link]

  • Blacker, A. J., et al. (2000). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development, 4(6), 464-467. [Link]

  • Ni, K., & Gu, Z. (2022). Fluorine in drug discovery: Role, design and case studies. European Journal of Medicinal Chemistry, 232, 114175. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-31. [Link]

  • Angibeaud, P., et al. (1985). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Synthesis. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. . [Link]

  • ResearchGate. (n.d.). NMR spectroscopy of biphenyl with M. ResearchGate. [Link]

  • Rikhi, M., et al. (2017). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific & Development Research, 2(7). [Link]

  • Jain, Z. J., et al. (2014). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. International Journal of Pharmaceutical Sciences and Research, 5(8), 3146. [Link]

  • Liu, M.-M., et al. (2023). Exploring the amide coupling of carboxylic acids with amines using green solvent limonene. Request PDF. [Link]

  • Corvis, Y., et al. (2024). Synthesis and Biological Evaluation of a New Biphenyl-Based Organogold(III) Complex with In Vitro and In Vivo Anticancer Activity. Journal of Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2022). Design, synthesis and biological evaluation of biphenyl-benzamides as potent FtsZ inhibitors. European Journal of Medicinal Chemistry, 240, 114553. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000506 Biphenyl. bmrb.io. [Link]

  • Zhdankin, V. V. (2024). Fluorinated building blocks in drug design: new pathways and targets. Expert Opinion on Drug Discovery, 19(4), 405-410. [Link]

  • Nature Protocols. (2012). Radiochemistry at Nature Protocols. Research Communities by Springer Nature. [Link]

  • Zhang, Y., et al. (2022). Synthesis, characterization and biological evaluation of fluorescent biphenyl–furocoumarin derivatives. Request PDF. [Link]

  • Keliher, E. J., et al. (2016). Radiolabeling of Nanoparticles and Polymers for PET Imaging. WIREs Nanomedicine and Nanobiotechnology, 8(4), 614-627. [Link]

  • ResearchGate. (n.d.). Synthesis and reactivity of bis(diphenylphosphino)amine ligands and their application in Suzuki cross-coupling reactions. ResearchGate. [Link]

  • Axxam. (n.d.). In Vitro Assays. . [Link]

  • Patel, P. D., et al. (2014). Design, Synthesis and Biological Evaluation of Biphenylamide Derivatives as Hsp90 C-terminal Inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(3), 864-869. [Link]

  • The Royal Society of Chemistry. (n.d.). “Click” dendrimers as efficient nanoreactors in aqueous solvent. pubs.rsc.org. [Link]

  • Google Patents. (n.d.). Method for preparing 4-methyl-biphenyl derivatives.
  • ResearchGate. (n.d.). Investigation of the Structural Conformation of Biphenyl. ResearchGate. [Link]

  • Kennedy, L., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17746–17756. [Link]

  • Wang, M., et al. (2015). Radiosynthesis and in Vivo Evaluation of Two PET Radioligands for Imaging α-Synuclein. ACS Chemical Neuroscience, 6(8), 1364–1373. [Link]

  • Radiology Key. (2017). Chemistry of PET Radiopharmaceuticals: Labelling Strategies. radiologykey.com. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum of the reaction mixture of biphenyl. ResearchGate. [Link]

  • MD Anderson Cancer Center. (n.d.). Radiolabeling of Radiopharmaceuticals for PET Imaging of Tumors. openworks.mdanderson.org. [Link]

  • ResearchGate. (n.d.). Synthesis of Biphenyls. ResearchGate. [Link]

  • PrepChem. (n.d.). Synthesis of 4-fluoro-3-phenoxyphenylmethanol. . [Link]

  • Singh, S., et al. (2023). Fluorine-a small magic bullet atom in the drug development. Future Journal of Pharmaceutical Sciences, 9(1), 31. [Link]

  • Allen, D. W., et al. (2023). Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamidates. Molbank, 2023(1), M1567. [Link]

Sources

Topic: Catalytic Systems for the Synthesis and Functionalization of 4'-(Benzyloxy)-4-fluoro-3-methylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

Substituted biphenyl scaffolds are privileged structures in medicinal chemistry, materials science, and agrochemicals. The specific compound, 4'-(benzyloxy)-4-fluoro-3-methylbiphenyl, incorporates several key functionalities: a fluorinated ring, a benzyloxy group for potential deprotection to a phenol, and a methyl group that influences steric and electronic properties. This guide provides an in-depth analysis of catalytic systems for the synthesis and subsequent functionalization of this target molecule. We will explore the rationale behind catalyst and ligand selection for Suzuki-Miyaura cross-coupling to construct the biphenyl core, delve into modern C-H functionalization techniques for late-stage modification, and survey other key cross-coupling reactions. Detailed, field-proven protocols are provided to enable researchers, scientists, and drug development professionals to successfully apply these powerful catalytic methods.

Synthesis of the Biphenyl Core via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most robust and widely used methods for constructing C(sp²)–C(sp²) bonds, making it the premier choice for synthesizing the this compound scaffold.[1][2] The reaction couples an organoboron species with an organohalide, catalyzed by a palladium complex.[2]

Rationale for Catalytic System Selection

The primary challenge in synthesizing this specific biphenyl can be the steric hindrance provided by the 3-methyl group, which is ortho to the coupling site. Therefore, the selection of an appropriate ligand is critical to ensure efficient catalytic turnover.

  • Ligand: For sterically demanding couplings, bulky, electron-rich monophosphine ligands based on a biaryl backbone are highly effective.[5] Ligands like 2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine (SPhos) and 2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) are designed to promote the formation of the active monoligated palladium species, which accelerates the rate-limiting oxidative addition and subsequent reductive elimination steps.[4] DavePhos is another excellent choice, particularly in systems prone to side reactions.[3][6]

  • Base: An aqueous base is required to activate the boronic acid for transmetalation. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are mild and effective choices that minimize side reactions like protodeboronation.[1][4]

  • Solvent: A mixture of an organic solvent and water is typically used. Common systems include toluene/water, THF/water, or DMF/water.[1][4] The water is necessary to dissolve the inorganic base.

Catalytic Cycle for Suzuki-Miyaura Coupling

The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to regenerate the active catalyst.[2]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Aryl-X PdII_Aryl Aryl-Pd(II)-X L₂ Complex OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'B(OH)₃⁻ PdII_Diaryl Aryl-Pd(II)-Aryl' L₂ Complex Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Aryl-Aryl' (Biphenyl Product) RedElim->Product Reactants Aryl-X + (HO)₂B-Aryl' Base Base (e.g., K₂CO₃) Base->Transmetal activates Boronic Acid

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Recommended Protocol: Synthesis of this compound

This protocol describes the coupling of (4-(benzyloxy)phenyl)boronic acid with 4-bromo-1-fluoro-2-methylbenzene.

Materials:

  • 4-Bromo-1-fluoro-2-methylbenzene (1.0 equiv)

  • (4-(Benzyloxy)phenyl)boronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • Potassium phosphate (K₃PO₄), aqueous solution (2.0 M, 3.0 equiv)

  • Toluene

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 4-bromo-1-fluoro-2-methylbenzene (e.g., 1.0 mmol, 189 mg), (4-(benzyloxy)phenyl)boronic acid (1.2 mmol, 274 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), and SPhos (0.04 mmol, 16.4 mg).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add toluene (5 mL) and the aqueous K₃PO₄ solution (1.5 mL, 3.0 mmol) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Catalyst SystemLigandBaseSolventTemp (°C)Typical YieldReference
Pd₂(dba)₃ / CuIDavePhosKOHNMP90Good to Excellent[3][6]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100Excellent[4]
Pd(0) NanoparticlesNoneK₂CO₃DMF/H₂O110Good[1]

Late-Stage C-H Functionalization

Direct C-H functionalization is a powerful strategy for modifying complex molecules without the need for pre-installed functional groups, offering a more atom- and step-economical approach.[7][8] The this compound scaffold presents several C-H bonds that can be selectively targeted.

Rationale for C-H Functionalization
  • Ortho-C-H Activation: The benzyloxy group can act as a mild directing group, facilitating palladium-catalyzed C-H activation at the positions ortho to the oxygen atom.[9]

  • Fluorine-Directed Activation: C-H bonds ortho to a fluorine atom are known to be activated towards metalation, providing another handle for regioselective functionalization.[10]

  • meta-C-H Activation: With specialized directing groups, even remote meta C-H bonds can be functionalized, a significant recent advancement in the field.[11]

Workflow for Directed C-H Functionalization

The general workflow involves the coordination of a directing group to a transition metal catalyst, which then delivers the catalyst to a specific C-H bond for cleavage and subsequent functionalization.

CH_Functionalization_Workflow cluster_0 Catalytic Cycle Substrate Substrate with Directing Group (DG) Intermediate Cyclometalated Intermediate Substrate->Intermediate + [M]-Catalyst - HX Catalyst [M]-Catalyst Product Functionalized Product Intermediate->Product + Coupling Partner Reagent Coupling Partner (e.g., Alkene, Halide) Reagent->Intermediate Product->Catalyst Regeneration

Caption: General workflow for transition metal-catalyzed C-H functionalization.

Protocol Example: Palladium-Catalyzed ortho-Olefination

This hypothetical protocol describes the olefination of the benzyloxy-substituted ring.

Materials:

  • This compound (1.0 equiv)

  • n-Butyl acrylate (2.0 equiv)

  • [Pd(OAc)₂] (0.05 equiv, 5 mol%)

  • 3-Methyl-2-pyridone Ligand (0.20 equiv, 20 mol%)

  • Ag₂CO₃ (2.0 equiv)

  • Pivalic Acid (PivOH) (0.5 equiv)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • In a sealed tube, combine this compound (0.1 mmol), [Pd(OAc)₂] (1.1 mg), 3-methyl-2-pyridone (2.2 mg), and Ag₂CO₃ (55 mg).

  • Evacuate and backfill the tube with an inert gas.

  • Add DCE (1.0 mL), pivalic acid (5.1 mg), and n-butyl acrylate (28 µL).

  • Seal the tube and heat the mixture to 120 °C for 12-24 hours.

  • After cooling, dilute the mixture with dichloromethane and filter through a pad of Celite.

  • Concentrate the filtrate and purify by column chromatography to isolate the olefinated product.

Other Key Catalytic Transformations

The precursors to this compound, namely the corresponding aryl halides, are versatile building blocks for a range of other important catalytic reactions.

Cross_Coupling_Options cluster_reactions Catalytic Coupling Reactions cluster_products Products Start 4-Bromo-1-fluoro-2-methylbenzene (Aryl Halide Precursor) Suzuki Suzuki Coupling + Ar'B(OH)₂ Start->Suzuki Heck Heck Reaction + Alkene Start->Heck Sonogashira Sonogashira Coupling + Alkyne Start->Sonogashira Buchwald Buchwald-Hartwig + Amine (HNR₂) Start->Buchwald Product_Suzuki Aryl-Aryl' (Biphenyl) Suzuki->Product_Suzuki Product_Heck Aryl-Alkene Heck->Product_Heck Product_Sonogashira Aryl-Alkyne Sonogashira->Product_Sonogashira Product_Buchwald Aryl-NR₂ Buchwald->Product_Buchwald

Caption: Versatility of an aryl halide precursor in various cross-coupling reactions.

Buchwald-Hartwig Amination

This reaction is a cornerstone for forming C-N bonds, crucial for synthesizing many pharmaceuticals.[12] It couples an aryl halide with an amine.[13]

CatalystLigandBaseSolventTemp (°C)ApplicationReference
Pd₂(dba)₃ or [Pd(allyl)Cl]₂XPhos, t-BuBrettPhosNaOtBu, K₂CO₃Toluene, Dioxane80-110Primary/Secondary Amines[13][14]
Heck Reaction

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, providing a direct route to stilbene-like structures.[15][16]

CatalystLigandBaseSolventTemp (°C)ApplicationReference
Pd(OAc)₂PPh₃, P(o-tol)₃Et₃N, K₂CO₃DMF, DMAc100-140Styrenes, Acrylates[15][17]
Sonogashira Coupling

This reaction forms a C-C bond between an aryl halide and a terminal alkyne, typically using a dual palladium and copper catalytic system.[18][19] It is invaluable for creating arylalkyne structures.

CatalystCo-catalystLigandBaseSolventTemp (°C)ApplicationReference
PdCl₂(PPh₃)₂CuIPPh₃Et₃N, DiisopropylamineRT-60Terminal Alkynes[18][20]

Asymmetric Synthesis Considerations

For biphenyls with three or more ortho substituents, rotation around the aryl-aryl single bond can be restricted, leading to atropisomerism. The synthesis of single enantiomers of these axially chiral compounds is a significant goal in modern catalysis.[21] Asymmetric Suzuki-Miyaura coupling, using a palladium catalyst with a chiral ligand (e.g., chiral BINAP derivatives), can achieve high enantioselectivity in the formation of the biaryl axis.[5] While beyond the scope of this general guide, researchers should consider these methods when the stereochemistry of the biphenyl scaffold is critical.

References

  • A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. Chemistry – A European Journal. [Link][3][6]

  • (PDF) A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. ResearchGate. [Link][6]

  • Remarkably diastereoselective synthesis of a chiral biphenyl diphosphine ligand and its application in asymmetric hydrogenation. Proceedings of the National Academy of Sciences. [Link][21]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link][1]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link][4]

  • Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives. PNAS. [Link][22]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega. [Link][13][14]

  • Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions. Journal of the American Chemical Society. [Link][23]

  • Suzuki-Miyaura cross-coupling. Wikipedia. [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link][2]

  • General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives. ResearchGate. [Link]

  • A Catalytic Asymmetric Suzuki Coupling for the Synthesis of Axially Chiral Biaryl Compounds. Journal of the American Chemical Society. [Link][5]

  • Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling: 4-Biphenylcarboxaldehyde. Organic Syntheses. [Link][24]

  • Buchwald–Hartwig amination. Wikipedia. [Link][12]

  • Total Synthesis of Chiral Biaryl Natural Products by Asymmetric Biaryl Coupling. Natural Product Reports. [Link][25]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. [Link][14]

  • Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Angewandte Chemie. [Link]

  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules. [Link][26]

  • Sonogashira coupling. Wikipedia. [Link][18]

  • Heck reaction. Wikipedia. [Link][16]

  • Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. ResearchGate. [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. ACS Central Science. [Link]

  • Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes. Chemical Science. [Link]

  • Sonogashira Coupling- Reaction and application in Research Lab. YouTube. [Link]

  • Metal catalyzed C-H functionalization. University of Amsterdam. [Link][7]

  • Palladium-catalyzed cross-coupling synthesis of hindered biaryls and terphenyls. Cocatalysis by copper(I) salts. The Journal of Organic Chemistry. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link][20]

  • Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview. Beilstein Journal of Organic Chemistry. [Link]

  • The Role of Catalysts in Functionalization of C-H and C-C Bonds. MDPI. [Link]

  • Advanced Organic Chemistry: Transition Metal Catalyzed C-H Functionalization. YouTube. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link][19]

  • C-H Functionalization. Ellman Laboratory, Yale University. [Link][9]

  • Rational Development of Remote C-H Functionalization of Biphenyl: Experimental and Computational Studies. Angewandte Chemie. [Link][11]

  • Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. Chemical Reviews. [Link][10]

  • ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. ChemInform. [Link]

  • Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview. Beilstein Journals. [Link][27]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4'-(Benzyloxy)-4-fluoro-3-methylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

< <

Welcome to the Technical Support Center for the synthesis of 4'-(benzyloxy)-4-fluoro-3-methylbiphenyl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding this specific Suzuki-Miyaura cross-coupling reaction. Our goal is to empower you with the knowledge to optimize your reaction conditions and achieve higher yields and purity.

Overview of the Synthesis

The synthesis of this compound is most commonly achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction joins two aryl fragments: an aryl halide and an arylboronic acid. In this case, the typical reactants are (4-fluoro-3-methylphenyl)boronic acid and 1-(benzyloxy)-4-iodobenzene (or the corresponding bromide or triflate).[1][2] The choice of catalyst, ligand, base, and solvent system is critical for the success of this transformation.[3][4][5]

A general scheme for this reaction is presented below:

This guide will delve into the common challenges encountered during this synthesis and provide actionable solutions based on established chemical principles and practical experience.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Low or No Product Yield

Q1: I am observing very low to no formation of my desired biphenyl product. What are the likely causes and how can I improve my yield?

A1: Low or no yield in a Suzuki coupling is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Catalyst Inactivation: The active catalytic species is a Pd(0) complex.[4] If you are using a Pd(II) precatalyst, it must be reduced in situ. Inefficient reduction or exposure to oxygen can deactivate the catalyst.[6]

    • Solution:

      • Ensure your palladium source is of high quality and stored under an inert atmosphere.

      • Degas all solvents and the reaction mixture thoroughly by bubbling with an inert gas (e.g., argon or nitrogen) for an extended period or by using freeze-pump-thaw cycles.[6]

      • Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more robust pre-catalyst system.[7]

  • Ineffective Base or Solvent System: The base is crucial for activating the boronic acid for transmetalation.[1][3] The effectiveness of the base is highly dependent on the solvent system.

    • Solution:

      • Screen a variety of bases. While potassium carbonate (K₂CO₃) is common, cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be more effective, especially with less reactive substrates.[3][8]

      • A biphasic solvent system, such as toluene/water, dioxane/water, or THF/water, can improve the solubility of the base and facilitate the reaction.[1][9]

  • Poor Quality of Reagents: The purity of your starting materials, particularly the boronic acid, is paramount. Boronic acids can dehydrate to form boroxines, which are often less reactive.

    • Solution:

      • Use fresh or recently purified boronic acid. If the purity is questionable, it can be recrystallized.

      • Ensure your aryl halide is pure and free from inhibitors.

  • Suboptimal Reaction Temperature: The reaction may require a specific temperature range to proceed efficiently.

    • Solution:

      • If the reaction is sluggish at a lower temperature (e.g., 80 °C), cautiously increase the temperature in increments (e.g., to 90-100 °C), while monitoring for potential decomposition.[5][10]

Significant Side Product Formation

Q2: I am seeing significant side products in my reaction mixture, primarily homocoupling of the boronic acid and dehalogenation of the aryl halide. How can I minimize these?

A2: The formation of homocoupled and dehalogenated products indicates that undesired reaction pathways are competing with the desired cross-coupling.

  • Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen and Pd(II) species.[11]

    • Solution:

      • Rigorous degassing of the reaction mixture is crucial to minimize oxygen levels.[11]

      • Using a Pd(0) catalyst from the start or ensuring efficient in situ reduction of a Pd(II) precatalyst can reduce the concentration of Pd(II) available for homocoupling.

      • Adjusting the stoichiometry to use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can sometimes favor the cross-coupling pathway.

  • Dehalogenation of the Aryl Halide: This occurs when the organopalladium intermediate reacts with a hydrogen source in the reaction mixture instead of the organoboron reagent.[11]

    • Solution:

      • Ensure that your solvent is not a significant source of active hydrogen. While some protic solvents are used in biphasic systems, using an anhydrous aprotic solvent as the primary organic phase is generally recommended.

      • The choice of base can influence dehalogenation. In some cases, a weaker base may be beneficial.

      • Using a more efficient ligand that promotes rapid transmetalation and reductive elimination can outcompete the dehalogenation pathway.

Purification Challenges

Q3: I am having difficulty purifying my final product from the reaction mixture. What are some strategies to improve separation?

A3: Purification can be challenging due to the presence of unreacted starting materials, catalyst residues, and side products with similar polarities to the desired product.

  • Removal of Boronic Acid Byproducts: Boronic acids and their byproducts can often be removed with an aqueous basic wash.

    • Solution:

      • During the workup, wash the organic layer with an aqueous solution of a base like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) to extract the acidic boron species.

  • Chromatographic Separation: If the polarity of the product is very similar to that of a major impurity (like a homocoupled product), standard column chromatography may be insufficient.[12]

    • Solution:

      • Optimize your solvent system for column chromatography. A shallow gradient or isocratic elution with a carefully selected solvent mixture can improve resolution.

      • Consider using a different stationary phase for your chromatography, such as alumina instead of silica gel.

      • Recrystallization of the crude product can be a highly effective purification method if a suitable solvent system can be found.[13]

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is best for this synthesis?

A1: There is no single "best" combination, as the optimal choice depends on the specific substrates and reaction conditions. However, for the synthesis of biaryls, certain systems are generally more effective.

  • For Aryl Iodides and Bromides: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic and often effective catalyst.[7] Alternatively, a combination of a Pd(II) source like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand such as triphenylphosphine (PPh₃) or a more electron-rich and bulky Buchwald ligand (e.g., SPhos, XPhos) can provide excellent results.[7][12] Bulky ligands can promote the reductive elimination step and are often beneficial for sterically hindered substrates.[11]

  • For Aryl Chlorides (if used as an alternative): Aryl chlorides are less reactive, and more specialized catalyst systems are typically required.[11] Highly electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands are often necessary to achieve good yields.[7]

Q2: What is the role of the base in the Suzuki coupling, and how do I choose the right one?

A2: The base plays a critical role in the transmetalation step of the catalytic cycle.[1][3] It is generally believed to activate the organoboron species by forming a more nucleophilic boronate complex, which then transfers its organic group to the palladium center.[14][15][16]

  • Common Bases and Their Properties:

    • Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): These are widely used and effective for a broad range of substrates. Cesium carbonate is more soluble in organic solvents and is a stronger base, often leading to higher yields, especially with challenging substrates.[3]

    • Phosphates (K₃PO₄): This is another strong base that is often effective when carbonates fail.[3]

    • Hydroxides (NaOH, KOH): These are strong bases but can sometimes promote side reactions. They are typically used in aqueous or biphasic systems.

  • Selection Criteria: The choice of base should be made in conjunction with the solvent system to ensure sufficient solubility. An empirical screening of different bases is often the most effective way to identify the optimal conditions for your specific reaction.

Q3: Is it necessary to run the reaction under an inert atmosphere?

A3: Yes, it is highly recommended. The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and lower yields.[6] Additionally, oxygen can promote the unwanted homocoupling of the boronic acid.[11] Therefore, performing the reaction under an inert atmosphere of nitrogen or argon is standard practice for achieving reproducible and high-yielding results.

Experimental Protocols

General Procedure for the Synthesis of this compound

This is a general protocol and may require optimization for your specific setup.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (4-fluoro-3-methylphenyl)boronic acid (1.2 mmol), 1-(benzyloxy)-4-iodobenzene (1.0 mmol), and the chosen base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water, 10 mL) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) to the stirring mixture under a positive pressure of the inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate. Separate the organic layer, and wash it with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

ParameterRecommended Starting ConditionRange for Optimization
Aryl Halide 1-(benzyloxy)-4-iodobenzeneBromide or triflate can also be used
Boronic Acid (4-fluoro-3-methylphenyl)boronic acid1.1 - 1.5 equivalents
Palladium Catalyst Pd(PPh₃)₄ (3 mol%)1-5 mol% of Pd(OAc)₂/ligand
Base K₂CO₃ (2 equivalents)Cs₂CO₃, K₃PO₄ (2-3 equivalents)
Solvent Toluene/Water (4:1)Dioxane/Water, THF/Water
Temperature 90 °C80 - 110 °C
Atmosphere Nitrogen or ArgonN/A

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' (Product) Reductive_Elimination->Ar-Ar' ArX Ar-X ArX->Oxidative_Addition Ar'B(OH)2 Ar'B(OH)2 + Base Ar'B(OH)2->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_catalyst Check Catalyst Activity and Reaction Atmosphere start->check_catalyst check_reagents Verify Purity of Starting Materials check_catalyst->check_reagents No Improvement success Improved Yield check_catalyst->success Improvement optimize_conditions Optimize Base and Solvent System check_reagents->optimize_conditions No Improvement check_reagents->success Improvement optimize_temp Adjust Reaction Temperature optimize_conditions->optimize_temp No Improvement optimize_conditions->success Improvement optimize_temp->success Improvement

Caption: A decision tree for troubleshooting low yield in the synthesis.

References

  • Wikipedia. Suzuki reaction. [Link]

  • Mauri, A., & D'Andola, G. (2015). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • da Silva, R. G., & de Souza, R. O. M. A. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
  • da Silva, R. G., & de Souza, R. O. M. A. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Design of Experiment Optimisation of the Suzuki Cross- Coupling: A Synthesis of Biphenyl, Catalysed by Palladium Tetrakis, from. (n.d.). [Link]

  • Antemir, A. (2010).
  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • Khan, F., et al. (2019). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI.
  • Langer, P., et al. (2017).
  • Buchwald, S. L., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
  • Buchwald, S. L., et al. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
  • Chemistry Online. (2023). Synthesis of biphenyl derivative (4-phenylphenol) by Suzuki reaction. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. [Link]

  • Google Patents. (n.d.). Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • PubChem. 1-(Benzyloxy)-4-iodobenzene. [Link]

  • University of Pittsburgh. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. [Link]

  • Organic Syntheses. iodobenzene. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • NIH. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. [Link]

  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

  • PubChem. (4-Fluoro-3-methylphenyl)boronic acid. [Link]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Google Patents. (n.d.).
  • PrepChem.com. Synthesis of 4-fluoro-3-phenoxyphenylmethanol. [Link]

  • MDPI. (2023). Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamidates. [Link]

Sources

Technical Support Center: Purification of 4'-(benzyloxy)-4-fluoro-3-methylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the purification of 4'-(benzyloxy)-4-fluoro-3-methylbiphenyl. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and structurally related biphenyl compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the purification of this molecule.

Introduction

This compound is a substituted biphenyl derivative, a structural motif of significant interest in medicinal chemistry and materials science due to its prevalence in pharmacologically active compounds and functional materials.[1] Its synthesis, likely achieved through a Suzuki-Miyaura cross-coupling reaction, can present several purification challenges.[2][3] This guide provides a systematic approach to troubleshooting these issues, ensuring the isolation of a highly pure product.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.

Question 1: My crude product is an oil/waxy solid and fails to crystallize. How can I induce crystallization?

Answer:

The physical state of your crude product is highly dependent on its purity. The presence of residual solvents or impurities can significantly depress the melting point and inhibit crystallization.

  • Initial Step: High Vacuum Drying. Before attempting recrystallization, ensure all residual solvents from the work-up (e.g., ethyl acetate, toluene, or THF) are thoroughly removed under high vacuum. Even trace amounts of solvent can prevent solidification.

  • Solvent Screening for Recrystallization. If the product remains oily, a systematic solvent screening is the next logical step. The goal is to find a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[4]

    • "Like Dissolves Like" Principle: this compound is a relatively nonpolar aromatic compound. Therefore, start with nonpolar solvents like hexanes or heptane. If the compound is too soluble, try a slightly more polar solvent like a mixture of hexanes and ethyl acetate or toluene.

    • Two-Solvent System: A powerful technique is to use a two-solvent system. Dissolve the crude product in a small amount of a "good" solvent (in which it is highly soluble, e.g., dichloromethane or ethyl acetate) at room temperature. Then, slowly add a "poor" solvent (in which it is poorly soluble, e.g., hexanes or methanol) until the solution becomes turbid. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.[5]

  • Scratching and Seeding. If slow cooling does not yield crystals, try scratching the inside of the flask with a glass rod at the solvent-air interface. This creates microscopic imperfections on the glass surface that can serve as nucleation sites for crystal growth. If you have a small amount of pure solid from a previous batch, adding a "seed" crystal can also initiate crystallization.

Question 2: I'm performing column chromatography, but my product is co-eluting with an impurity. How can I improve the separation?

Answer:

Co-elution during column chromatography is a common problem that can often be resolved by optimizing the chromatographic conditions.

  • Solvent System (Eluent) Optimization. The choice of eluent is critical for achieving good separation.

    • Adjusting Polarity: If your compound and the impurity are eluting together, their polarities are likely very similar. Try using a shallower solvent gradient or an isocratic elution with a solvent system of lower polarity. For nonpolar compounds like this biphenyl derivative, a common eluent system is a mixture of hexanes (or heptane) and ethyl acetate. Start with a low percentage of ethyl acetate (e.g., 2-5%) and gradually increase it.

    • Alternative Solvents: Sometimes, changing the solvent system entirely can improve selectivity. For example, substituting ethyl acetate with dichloromethane or a mixture of toluene and hexanes can alter the interactions with the silica gel and improve separation.

  • Stationary Phase Considerations.

    • Silica Gel as the Standard: Silica gel is the most common stationary phase for the purification of biphenyl compounds.

    • Alternative Stationary Phases: If separation on silica is challenging, consider using a different stationary phase. For aromatic compounds, a biphenyl-functionalized stationary phase can offer unique selectivity through π-π interactions.

  • Column Packing and Loading. A poorly packed column can lead to band broadening and poor separation. Ensure the silica gel is packed uniformly without any air bubbles. Additionally, overloading the column is a frequent cause of poor resolution. As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the silica gel.

Experimental Workflow for Purification

PurificationWorkflow cluster_synthesis Crude Product from Synthesis cluster_purification Purification Strategy crude Crude 4'-(benzyloxy)-4-fluoro- 3-methylbiphenyl column Column Chromatography (Silica Gel, Hexanes/EtOAc) crude->column Primary Purification recrystallization Recrystallization (e.g., Ethanol/Water or Toluene/Hexanes) column->recrystallization Further Purification (if necessary) purity_check Purity Assessment (TLC, HPLC, NMR) column->purity_check recrystallization->purity_check purity_check->column < 98%, re-purify pure_product Pure Product purity_check->pure_product Purity ≥ 98%

Caption: A general workflow for the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my sample of this compound synthesized via a Suzuki-Miyaura coupling?

A1: The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, but it is not without potential side reactions that lead to impurities.[2][3] The most common impurities to anticipate are:

  • Homocoupling Products: These are dimers of your starting materials, resulting from the coupling of two molecules of the boronic acid or two molecules of the aryl halide. The presence of oxygen can sometimes promote the homocoupling of the boronic acid reactant.

  • Protodeborylation Product: This is the product formed when the boronic acid starting material is replaced by a hydrogen atom. This can be a significant byproduct, especially with heteroaryl boronic acids.

  • Starting Materials: Unreacted aryl halide and boronic acid (or its derivatives like boronic anhydrides) may be present in the crude product.

  • Palladium Catalyst Residues: Trace amounts of the palladium catalyst and its ligands may remain. These can often be removed by passing the crude product through a short plug of silica gel.

Potential Impurity Structure Reason for Formation Typical Removal Strategy
Aryl Halide HomocouplingAr-ArSide reaction of the Suzuki coupling.Column chromatography
Boronic Acid HomocouplingAr'-Ar'Side reaction, can be promoted by oxygen.Column chromatography
ProtodeborylationAr'-HHydrolysis of the boronic acid.Column chromatography
Unreacted Starting MaterialsAr-X, Ar'-B(OH)₂Incomplete reaction.Column chromatography, recrystallization
Palladium ResiduesPd(0), Pd(II) speciesCatalyst carryover.Filtration through Celite® or a silica plug

Q2: How can I assess the purity of my final product?

A2: A combination of analytical techniques is recommended to confidently assess the purity of your this compound.

  • Thin-Layer Chromatography (TLC): This is a quick and easy way to get a preliminary indication of purity. A pure compound should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative method for purity assessment. A reversed-phase C18 or a biphenyl column can be used. A typical mobile phase would be a gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol. Purity is determined by the area percentage of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can also provide information about purity. The presence of unexpected signals can indicate impurities. ¹⁹F NMR is also a valuable tool for fluorinated compounds, as the fluorine chemical shift is very sensitive to the electronic environment.

  • Mass Spectrometry (MS): MS provides the molecular weight of your compound, confirming its identity. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used to identify and quantify impurities.

Q3: The benzyloxy protecting group seems to be cleaving during purification. How can I prevent this?

A3: The benzyloxy group is generally stable to a wide range of conditions. However, it can be cleaved under certain circumstances.

  • Acid Sensitivity: While relatively stable to mild acids, prolonged exposure to strong acids can cause cleavage of the benzyl ether. Ensure that any acidic workup steps are performed quickly and that the product is neutralized before concentration.

  • Hydrogenolysis: The most common method for cleaving a benzyl ether is catalytic hydrogenolysis (e.g., H₂, Pd/C). Avoid these conditions if you wish to retain the protecting group.

  • Oxidative Cleavage: Certain strong oxidizing agents can cleave benzyl ethers.

If you are observing debenzylation, review your purification steps for any of these conditions. If you are using silica gel for chromatography, it is typically acidic. If your compound is particularly sensitive, you can use deactivated silica gel (e.g., by treating it with a solution of triethylamine in your eluent).

Key Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general procedure for the purification of this compound on silica gel.

  • Slurry Preparation: In a beaker, add silica gel to a small amount of the initial eluent (e.g., 98:2 hexanes:ethyl acetate). Swirl to create a uniform slurry.

  • Column Packing: Pour the slurry into a glass column with the stopcock closed. Allow the silica to settle, and then gently tap the column to ensure even packing. Open the stopcock and drain the excess solvent until it is just above the level of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene). Add a small amount of silica gel to this solution and concentrate it on a rotary evaporator to obtain a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Gently add the eluent to the column and begin collecting fractions. Monitor the elution of your compound by TLC.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Troubleshooting Logic Diagram

TroubleshootingLogic start Purification Issue oily_product Product is an oil or waxy solid start->oily_product coelution Co-elution of impurities in column chromatography start->coelution low_yield Low recovery of product start->low_yield remove_solvent remove_solvent oily_product->remove_solvent Check for residual solvent solvent_screen solvent_screen oily_product->solvent_screen Solvent screening for recrystallization induce_cryst induce_cryst oily_product->induce_cryst Induce crystallization optimize_eluent optimize_eluent coelution->optimize_eluent Optimize eluent system change_stationary_phase change_stationary_phase coelution->change_stationary_phase Change stationary phase check_loading check_loading coelution->check_loading Check column loading product_on_column product_on_column low_yield->product_on_column Is product stuck on column? product_degradation product_degradation low_yield->product_degradation Is product degrading? high_vac high_vac remove_solvent->high_vac Action: Dry under high vacuum two_solvent two_solvent solvent_screen->two_solvent Action: Try two-solvent system (e.g., DCM/Hexanes) scratch_seed scratch_seed induce_cryst->scratch_seed Action: Scratch flask or add seed crystal shallow_gradient shallow_gradient optimize_eluent->shallow_gradient Action: Use shallower gradient or isocratic elution biphenyl_column biphenyl_column change_stationary_phase->biphenyl_column Action: Consider biphenyl column reduce_load reduce_load check_loading->reduce_load Action: Reduce sample load increase_polarity increase_polarity product_on_column->increase_polarity Action: Flush column with more polar solvent check_stability check_stability product_degradation->check_stability Action: Check stability on silica (TLC)

Caption: A decision tree for troubleshooting common purification issues.

References

  • University of Calgary. Recrystallisation. Available from: [Link]

  • Jiang, Z. X., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Journal of Fluorine Chemistry, 164, 39-42.
  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • University of Rochester. Solvents for Recrystallization. Available from: [Link]

  • The Center for Forensic Science Research & Education. NPS Discovery — New Drug Monograph 2025 4F-MBZP. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • PubMed. Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. Available from: [Link]

  • Organic Syntheses. Preparation of Benzyl((R)-2-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)acetyl)-D-phenylalaninate using Umpolung Amide Synthesis. Available from: [Link]

  • RSC Publishing. Synthesis and characterization of 4-[(per/polyfluoro)phenyloxy]-4 - vinylbiphenyls and their polymers. Available from: [Link]

  • NIH. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. Available from: [Link]

  • MDPI. Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • The Royal Society of Chemistry. Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Available from: [Link]

  • NIH. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Available from: [Link]

  • ACS Publications. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Available from: [Link]

  • Wiley-VCH. Cross-Coupling of Triallyl(aryl)silanes with Aryl Bromides and Chlorides: An Alternative Convenient Biaryl Synthesis. Available from: [Link]

  • Reddit. Problems with Suzuki coupling. Available from: [Link]

  • ResearchGate. The biphenyl-monitored effective size of unsaturated functional or fluorinated ortho substituent. Available from: [Link]

  • Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Available from: [Link]

  • ResearchGate. Retention of acidic and basic analytes in reversed phase column using fluorinated and novel eluent additives for liquid chromatography-tandem mass spectrometry. Available from: [Link]

  • Reddit. Go-to recrystallization solvent mixtures. Available from: [Link]

  • MDPI. Fluorinated biphenyl aromatic polyimides for gas separation applications. Real gas mixture study. Available from: [Link]

  • Chemistry LibreTexts. Determining Which Solvent to Use. Available from: [Link]

  • PubMed. The design and synthesis of substituted biphenyl libraries. Available from: [Link]

  • NIH. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • PubMed. Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. Available from: [Link]

  • LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Available from: [Link]

  • ResearchGate. Substituent effects in fluoromethylnaphthalenes by 19F nuclear magnetic resonance. Available from: [Link]

  • Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Available from: [Link]

  • Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction?. Available from: [Link]

  • PubMed. Liquid Chromatographic and Mass Spectral Analysis of 1-(3,4-methylenedioxyphenyl)-1-propanamines: Regioisomers of the 3,4-methylenedioxyamphetamines. Available from: [Link]

  • MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Available from: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 4'-(Benzyloxy)-4-fluoro-3-methylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4'-(benzyloxy)-4-fluoro-3-methylbiphenyl. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the scale-up of this important biaryl compound. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide in-depth, practical solutions to common issues, ensuring the integrity and success of your synthesis.

Introduction

The synthesis of this compound is a critical step in the development of various pharmaceutical agents. The Suzuki-Miyaura cross-coupling reaction is the most common and effective method for constructing the biaryl scaffold of this molecule. However, transitioning this synthesis from the laboratory bench to a larger scale introduces a unique set of challenges. This guide will address these potential hurdles with scientifically grounded advice and actionable protocols.

Troubleshooting Guide

This section addresses specific problems you may encounter during the scale-up synthesis of this compound.

Low or Inconsistent Yields

Q1: My Suzuki-Miyaura coupling reaction is suffering from low and inconsistent yields upon scale-up. What are the likely causes and how can I improve it?

A1: Low and inconsistent yields during the scale-up of a Suzuki-Miyaura coupling are a common and multifaceted problem. The primary culprits are often related to catalyst activity, reagent quality, and reaction conditions that do not translate linearly from small to large scale.

Potential Causes and Solutions:

  • Catalyst Deactivation: Palladium(0) catalysts are highly sensitive to oxygen.[1] Inadequate degassing on a larger scale is a frequent cause of catalyst deactivation, leading to the formation of inactive palladium black.

    • Solution: Implement a rigorous degassing protocol. For larger volumes, sparging the solvent with an inert gas (Argon or Nitrogen) for an extended period (30-60 minutes) is more effective than freeze-pump-thaw cycles. Ensure all subsequent reagent additions are performed under a positive pressure of inert gas.

  • Poor Reagent Quality: The purity of your starting materials is critical.

    • Solution:

      • (4-(Benzyloxy)phenyl)boronic acid: This reagent can undergo protodeboronation, especially if stored improperly or in the presence of moisture.[2][3] It is advisable to use freshly opened or recently purified boronic acid. Consider using the more stable pinacol ester derivative if protodeboronation is a persistent issue.

      • 4-Bromo-2-fluoro-1-methylbenzene: Ensure this reagent is free from impurities that could interfere with the catalyst.

  • Inefficient Mixing: As reaction volume increases, achieving homogeneous mixing becomes more challenging. Poor mixing can lead to localized "hot spots" and uneven distribution of the catalyst and reagents.

    • Solution: Employ an overhead mechanical stirrer for reactions in larger flasks or reactors. The stirring speed should be sufficient to create a vortex and ensure the suspension is well-mixed.

  • Suboptimal Ligand Choice: The choice of phosphine ligand is crucial for stabilizing the palladium catalyst and promoting the key steps of the catalytic cycle.[1]

    • Solution: For sterically hindered or electron-rich coupling partners, consider using bulky, electron-rich biarylphosphine ligands such as SPhos or XPhos, which are known to improve reaction rates and yields.[1]

  • Incorrect Base Selection or Concentration: The base plays a critical role in the transmetalation step.[2]

    • Solution: A screening of bases can be beneficial. While potassium carbonate is commonly used, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be more effective, particularly for challenging couplings.[2][4] Ensure the base is finely powdered to maximize its surface area and reactivity.

Impurity Formation

Q2: I am observing significant amounts of homocoupling and dehalogenation byproducts in my crude product. How can I minimize these impurities?

A2: The formation of homocoupling (dimerization of the boronic acid) and dehalogenation (replacement of the bromine with a hydrogen) byproducts are common side reactions in Suzuki-Miyaura couplings.[2]

Minimizing Homocoupling:

  • Cause: Homocoupling of the boronic acid is often promoted by the presence of oxygen, which can lead to the formation of Pd(II) species that facilitate this side reaction.[5]

  • Solutions:

    • Strict Anaerobic Conditions: As mentioned for improving yield, rigorous degassing and maintaining an inert atmosphere are paramount.

    • Stoichiometry Control: Using a slight excess (1.1-1.2 equivalents) of the boronic acid can sometimes be beneficial, but a large excess can lead to increased homocoupling. Precise control of stoichiometry is key.

    • Controlled Addition: In a scaled-up reaction, consider adding the boronic acid solution slowly to the reaction mixture containing the aryl halide and catalyst. This can help to maintain a low concentration of the boronic acid at any given time, disfavoring the dimerization reaction.

Minimizing Dehalogenation:

  • Cause: Dehalogenation is the reduction of the aryl halide. This can be caused by certain impurities, the choice of base, or the presence of hydride sources in the reaction mixture.

  • Solutions:

    • Base Selection: Some bases can be problematic. If dehalogenation is significant, consider switching to a non-nucleophilic base like potassium phosphate.

    • Solvent Purity: Ensure your solvent is free of peroxides and other reducing impurities.

    • Reaction Temperature and Time: Avoid excessively high temperatures and prolonged reaction times, as these can promote dehalogenation. Monitor the reaction progress closely and quench it once the starting material is consumed.

Product Purification Challenges

Q3: The purification of this compound is proving difficult on a large scale. What are the best strategies for obtaining a pure product?

A3: Large-scale purification requires a shift in strategy from laboratory-scale chromatography to more scalable techniques.

  • Crystallization: This is the most effective and scalable method for purifying solid organic compounds.

    • Protocol:

      • After the aqueous workup, perform a solvent swap to a suitable crystallization solvent. A solvent screen is highly recommended. Good starting points are isopropanol, ethanol, or toluene/heptane mixtures.

      • Dissolve the crude product in the minimum amount of hot solvent.

      • Allow the solution to cool slowly to room temperature, then further cool in an ice bath or refrigerator to maximize crystal formation.

      • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Slurry Wash: If the crude product is a solid but contains soluble impurities, a slurry wash can be very effective.

    • Protocol:

      • Suspend the crude solid in a solvent in which the desired product has low solubility, but the impurities are reasonably soluble (e.g., cold diethyl ether or heptane).

      • Stir the slurry for a period (e.g., 1-2 hours) at a controlled temperature.

      • Filter the solid, wash with fresh cold solvent, and dry.

  • Chromatography: While less ideal for very large scales, flash column chromatography can still be a viable option for multi-gram scale purification.

    • Optimization: To make chromatography more efficient on a larger scale, optimize the solvent system using TLC to achieve good separation with a higher Rf value (0.3-0.4) for the product. This will reduce the amount of silica gel and solvent required.

Potential Cleavage of the Benzyloxy Protecting Group

Q4: I am concerned about the stability of the benzyloxy protecting group under the reaction conditions. Is cleavage of the benzyl ether a known issue?

A4: The benzyloxy group is generally stable under the basic conditions of the Suzuki-Miyaura reaction. However, it is susceptible to cleavage under reductive conditions, a process known as hydrogenolysis.[6][7]

  • Cause of Cleavage: While not a primary reaction pathway in a standard Suzuki coupling, certain conditions or impurities could potentially lead to the formation of palladium hydride species, which could then reductively cleave the benzyl ether. This is more of a concern if you are performing a one-pot reaction that involves a subsequent reduction step.

  • Preventative Measures:

    • Avoid Reductive Conditions: Ensure that no reducing agents are present in the reaction mixture unless they are a planned part of a subsequent step.

    • Catalyst Choice: While most palladium catalysts used for Suzuki couplings do not readily promote hydrogenolysis in the absence of a hydrogen source, be mindful of this potential side reaction if you are screening less common catalysts.

    • Analytical Monitoring: If you suspect debenzylation is occurring, look for the presence of 4'-hydroxy-4-fluoro-3-methylbiphenyl in your crude product by LC-MS or NMR.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for the scale-up synthesis of this compound?

A1: The most common and scalable route is the Suzuki-Miyaura coupling. There are two viable approaches:

  • Route A: Coupling of (4-(benzyloxy)phenyl)boronic acid with 4-bromo-2-fluoro-1-methylbenzene .

  • Route B: Coupling of (4-fluoro-3-methylphenyl)boronic acid with 1-(benzyloxy)-4-bromobenzene .

The choice between these routes often depends on the commercial availability and cost of the starting materials. Both routes are effective.

Q2: What are the key safety considerations for the scale-up of this synthesis?

A2: Safety is paramount during scale-up. Key considerations include:

  • Exothermic Reaction: Palladium-catalyzed cross-coupling reactions can be exothermic. On a large scale, this can lead to a significant temperature increase if not properly controlled. It is crucial to have adequate cooling capacity and to monitor the internal temperature of the reactor. Consider adding one of the reagents portion-wise to control the reaction rate and heat generation.

  • Handling of Palladium Catalysts and Phosphine Ligands: Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[8] Finely divided palladium on carbon can be pyrophoric and should be handled with care, especially when dry.

  • Solvent Hazards: The organic solvents used (e.g., toluene, dioxane) are flammable and have associated health risks. Ensure proper grounding of equipment to prevent static discharge and use in a well-ventilated area.

Q3: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?

A3: A combination of analytical techniques is recommended:

  • Reaction Monitoring:

    • Thin Layer Chromatography (TLC): A quick and easy way to qualitatively monitor the disappearance of the starting materials and the appearance of the product.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the progress of the reaction, including the detection of byproducts and confirmation of the product's molecular weight.

  • Final Product Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the final product. A well-developed HPLC method can quantify the desired product and any impurities.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any impurities.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product.

Experimental Protocols

The following is a representative protocol for the gram-scale synthesis of this compound via Suzuki-Miyaura coupling.

Representative Gram-Scale Synthesis
ParameterValue/Description
Reactants (4-(Benzyloxy)phenyl)boronic acid (1.1 equiv)
4-Bromo-2-fluoro-1-methylbenzene (1.0 equiv)
Catalyst Pd(PPh₃)₄ (1-3 mol%) or Pd(dppf)Cl₂ (1-3 mol%)
Base K₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv)
Solvent Toluene/Water (4:1 v/v) or Dioxane/Water (4:1 v/v)
Temperature 80-100 °C
Reaction Time 6-12 hours (monitor by TLC/LC-MS)

Step-by-Step Procedure:

  • Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 4-bromo-2-fluoro-1-methylbenzene (1.0 equiv), (4-(benzyloxy)phenyl)boronic acid (1.1 equiv), and the base (2.0 equiv).

  • Inerting the Atmosphere: Evacuate and backfill the flask with nitrogen three times.

  • Solvent Addition: Add the degassed solvent mixture (e.g., Toluene/Water 4:1) via cannula.

  • Catalyst Addition: Add the palladium catalyst under a positive flow of nitrogen.

  • Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by flash column chromatography on silica gel.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X (Aryl Halide) PdII_ArylHalide Ar¹-Pd(II)L₂-X OxAdd->PdII_ArylHalide Transmetalation Transmetalation PdII_ArylHalide->Transmetalation Ar²-B(OR)₂ (Boronic Acid/Ester) + Base PdII_Biaryl Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar¹-Ar² (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_reagents Verify Reagent Quality (Boronic Acid, Aryl Halide) start->check_reagents check_degassing Ensure Rigorous Degassing and Inert Atmosphere check_reagents->check_degassing check_catalyst Check Catalyst and Ligand (Activity, Loading) check_degassing->check_catalyst optimize_base Optimize Base (Type, Amount, Particle Size) check_catalyst->optimize_base optimize_temp_time Optimize Temperature and Reaction Time optimize_base->optimize_temp_time optimize_mixing Improve Mixing Efficiency (Mechanical Stirring) optimize_temp_time->optimize_mixing success Yield Improved optimize_mixing->success

Sources

handling and storage recommendations for 4'-(benzyloxy)-4-fluoro-3-methylbiphenyl.

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive handling, storage, and troubleshooting recommendations for 4'-(benzyloxy)-4-fluoro-3-methylbiphenyl. The information herein is synthesized from established best practices for structurally related compounds and is intended for use by researchers, scientists, and drug development professionals.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of this compound.

Q1: What are the primary safety concerns when handling this compound?

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2] Protect the compound from moisture and strong oxidizing agents.[1] While specific temperature requirements are not provided, refrigeration is often a good practice for maintaining the integrity of complex organic molecules.

Q3: How should I prepare solutions of this compound for my experiments?

A3: The solubility of this compound in common laboratory solvents has not been empirically determined. It is advisable to perform a small-scale solubility test with your desired solvent before preparing a stock solution. Common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and dichloromethane (DCM) are often suitable for dissolving similar aromatic compounds. For biological experiments, ensure the final concentration of the organic solvent is compatible with your assay.

Q4: What are the potential degradation pathways for this compound?

A4: Specific stability data for this compound is not available. However, the biphenyl core can be susceptible to microbial degradation through hydroxylation and subsequent ring-cleavage.[3][4][5][6] The benzyloxy group can be sensitive to acidic conditions and catalytic hydrogenation, which may cleave the benzyl ether. It is important to consider these potential degradation routes when designing experiments and choosing reaction conditions.

II. Troubleshooting Guide

This guide provides solutions to common issues that may arise during the use of this compound.

Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of the compound due to improper storage.Ensure the compound is stored in a tightly sealed container in a cool, dry place, protected from light. Consider aliquoting the compound to minimize freeze-thaw cycles if stored in a freezer.
Contamination of the compound.Use high-purity solvents and handle the compound with clean spatulas and glassware to prevent cross-contamination.
Low reaction yield Poor solubility of the compound in the reaction solvent.Perform small-scale solubility tests to identify a more suitable solvent. Gentle heating or sonication may aid dissolution, but be mindful of potential thermal degradation.
Incompatibility with other reagents.Avoid strong oxidizing agents and highly acidic or basic conditions unless they are part of the intended reaction scheme.[1]
Difficulty in dissolving the compound The compound may be a crystalline solid with low dissolution kinetics.Try gentle warming or sonication to aid dissolution. If using a volatile solvent, ensure your vessel is properly sealed to prevent evaporation.
The chosen solvent is inappropriate.Test a range of solvents with varying polarities (e.g., a polar aprotic solvent like DMSO or a less polar solvent like ethyl acetate) to find an optimal one.

III. Experimental Protocols

Protocol 1: General Handling and Weighing

This protocol outlines the recommended procedure for safely handling and weighing this compound.

  • Preparation: Work in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Equilibration: If the compound is stored in a refrigerator or freezer, allow the container to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Use a clean, dry spatula to transfer the desired amount of the solid compound to a tared weigh boat or vial on an analytical balance.

  • Closure: Immediately and tightly seal the container after dispensing the compound to minimize exposure to air and moisture.

  • Cleanup: Clean any spills promptly according to your laboratory's standard operating procedures. Dispose of contaminated materials in a designated chemical waste container.

IV. Visualizations

Diagram 1: Recommended Handling and Storage Workflow

G Workflow for this compound cluster_storage Storage cluster_handling Handling cluster_experiment Experimental Use storage_conditions Store in a cool, dry, well-ventilated area container Tightly sealed container fume_hood Work in a chemical fume hood storage_conditions->fume_hood Retrieve for use incompatibles Away from strong oxidizing agents ppe Wear appropriate PPE weighing Weigh carefully and seal container promptly solubility_test Perform solubility test weighing->solubility_test Transfer to experiment dissolution Dissolve in appropriate solvent reaction Use in experiment reaction->storage_conditions Return to storage

Caption: Recommended workflow for handling and storage.

V. References

  • ResearchGate. The Degradation Pathway of Biphenyl. Available from: [Link].

  • Eawag-BBD. Biphenyl Degradation Pathway. Available from: [Link].

  • University of California, Riverside. Examples of Incompatible Chemicals. Available from: [Link].

  • Indian Journal of Applied & Pure Biology. Biphenyl degradation by Paenibacillus sp. PRNK-6: follows a characteristic lower metabolic pathway. Available from: [Link].

  • ResearchGate. Identification of biodegradation products of biphenyl and 2,3-dihydroxybiphenyl (2,3-DHB). Available from: [Link].

Sources

preventing debenzylation during reactions with 4'-(benzyloxy)-4-fluoro-3-methylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4'-(benzyloxy)-4-fluoro-3-methylbiphenyl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for preventing unintended debenzylation during chemical transformations.

Introduction: The Challenge of the Benzyl Ether Protecting Group

The benzyl ether is a commonly employed protecting group for phenols due to its general stability under a variety of reaction conditions. However, its lability under certain reductive, acidic, or oxidative conditions can lead to premature deprotection, complicating synthetic routes and reducing overall yield. In the context of a multi-functionalized molecule like this compound, with its distinct electronic and steric properties, preventing unwanted debenzylation requires a nuanced understanding of reaction mechanisms and careful selection of reagents and conditions. This guide provides practical, field-proven insights to navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction conditions that can cause the debenzylation of this compound?

A1: The benzyloxy group in your compound is susceptible to cleavage under three main categories of reaction conditions:

  • Catalytic Hydrogenolysis: This is the most common method for benzyl ether cleavage and involves the use of a palladium catalyst (e.g., Pd/C) with a hydrogen source (H₂ gas or a transfer agent like ammonium formate).[1][2] Reactions such as nitro group reduction or alkene/alkyne saturation will readily cleave the benzyl ether.

  • Acidic Conditions: Strong Brønsted acids (e.g., trifluoroacetic acid, TFA) or Lewis acids (e.g., boron trichloride, BCl₃; aluminum chloride, AlCl₃) can facilitate the cleavage of the benzyl ether, particularly at elevated temperatures.[3][4]

  • Oxidative Cleavage: Certain oxidizing agents, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), can be used to remove benzyl ethers, especially those with electron-donating groups on the benzyl ring (like a p-methoxybenzyl ether, PMB).[3][5] While standard benzyl ethers are more robust, harsh oxidative conditions should be approached with caution.

Q2: How do the fluoro and methyl substituents on the biphenyl core affect the stability of the benzyloxy group?

A2: The substituents on the biphenyl rings of this compound have a subtle but important influence on the reactivity of the benzyloxy group:

  • 4-Fluoro Group: The electron-withdrawing nature of the fluorine atom can slightly decrease the electron density on the biphenyl ring system. However, its effect on the distant benzyloxy group is minimal in terms of preventing acid-catalyzed cleavage. In palladium-catalyzed reactions, the C-F bond is generally stable.

  • 3-Methyl Group: The electron-donating methyl group on the other ring has a minor activating effect. In electrophilic aromatic substitution reactions, the directing effects of the existing substituents must be considered to avoid unwanted side reactions on the biphenyl core.[6]

The primary vulnerability remains the benzyl ether linkage itself, and reaction conditions should be chosen to be compatible with this functional group.

Q3: I am planning a Suzuki-Miyaura cross-coupling reaction. Is the benzyloxy group stable under these conditions?

A3: Generally, the benzyloxy group is stable under the conditions of a Suzuki-Miyaura cross-coupling reaction.[7] These reactions are typically palladium-catalyzed and use a base such as potassium carbonate or cesium carbonate, which are not harsh enough to cleave the benzyl ether. However, it is crucial to select your ligand and palladium source carefully to avoid side reactions. Some phosphine ligands, in the presence of a base and trace water, can generate palladium-hydride species that could potentially lead to reductive debenzylation, although this is less common for benzyl ethers compared to other reducible groups.[8]

Troubleshooting Guides

Scenario 1: Debenzylation during Catalytic Hydrogenation of another Functional Group

Problem: "I am trying to reduce a nitro group (or another reducible functional group) on my molecule, but I am also cleaving the benzyl ether of my this compound."

Root Cause: Standard catalytic hydrogenation conditions (e.g., Pd/C, H₂) are highly effective for both nitro group reduction and benzyl ether cleavage.[9]

Solutions:

Option 1: Use of a Poisoned or Modified Catalyst

  • Rationale: Certain additives can selectively "poison" the catalyst, reducing its activity towards benzyl ether hydrogenolysis while still allowing for the reduction of other functional groups.

  • Protocol:

    • To a solution of your substrate in a suitable solvent (e.g., ethanol, ethyl acetate), add the substrate and a catalytic amount of Pd/C (5-10 mol%).

    • Add a controlled amount of a catalyst poison, such as quinoline or pyridine (typically 1-5 equivalents relative to the catalyst).

    • Proceed with the hydrogenation under standard conditions (H₂ balloon or Parr shaker).

    • Monitor the reaction carefully by TLC or LC-MS to ensure the desired transformation occurs without significant debenzylation.

Option 2: Catalytic Transfer Hydrogenation (CTH)

  • Rationale: CTH uses a hydrogen donor in solution, which can sometimes offer greater selectivity compared to gaseous hydrogen.[10] The choice of hydrogen donor is critical.

  • Protocol:

    • Dissolve the substrate in a protic solvent like methanol or ethanol.

    • Add the palladium catalyst (e.g., 10% Pd/C).

    • Add a hydrogen donor such as ammonium formate (HCOONH₄) or cyclohexene.

    • Stir the reaction at room temperature or with gentle heating, monitoring for the consumption of the starting material and the formation of the desired product without debenzylation.

MethodCatalystHydrogen SourceKey Advantage
Poisoned CatalystPd/CH₂ gasReduced activity towards benzyl ether
CTHPd/CAmmonium FormateMilder conditions, no H₂ gas needed

Visual Workflow: Selecting a Reductive Method

start Need to perform a reduction? q1 Is debenzylation a risk? start->q1 reductive_method Choose Reductive Method q1->reductive_method Yes standard Standard Hydrogenation (e.g., Pd/C, H₂) q1->standard No poison Use Poisoned Catalyst (e.g., with quinoline) reductive_method->poison cth Use Catalytic Transfer Hydrogenation (CTH) reductive_method->cth end_ok Desired Product poison->end_ok cth->end_ok standard->end_ok end_fail Debenzylation standard->end_fail

Caption: Decision workflow for choosing a reductive method.

Scenario 2: Debenzylation During Acid-Mediated Reactions

Problem: "I am attempting to remove an acid-labile protecting group (e.g., a silyl ether or an acetal), and the benzyloxy group on my this compound is also being cleaved."

Root Cause: The use of strong acids, even in stoichiometric amounts, can lead to the protonation of the ether oxygen, followed by cleavage to form a stable benzyl cation.[4]

Solutions:

Option 1: Milder Acidic Conditions

  • Rationale: Switching to a weaker acid or buffered acidic conditions can often provide the selectivity needed to remove a more labile group in the presence of the more robust benzyl ether.

  • Protocol:

    • For silyl ether removal, consider using a milder fluoride source like TBAF buffered with acetic acid, or pyridinium p-toluenesulfonate (PPTS) in a protic solvent.

    • For acetal deprotection, use of milder acidic conditions such as aqueous acetic acid or catalytic amounts of a weaker acid can be effective.

Option 2: Lewis Acid with a Cation Scavenger

  • Rationale: Certain Lewis acids can be used for debenzylation. When using a Lewis acid for another transformation, the addition of a cation scavenger can trap the transient benzyl cation, preventing it from participating in side reactions and in some cases, shifting the equilibrium away from debenzylation.[4]

  • Protocol:

    • Cool the reaction mixture (typically to -78 °C or 0 °C) in an inert solvent like dichloromethane.

    • Add a cation scavenger such as pentamethylbenzene or thioanisole (2-3 equivalents).

    • Slowly add the Lewis acid (e.g., BCl₃ for a different purpose, use with extreme caution as it is a potent debenzylating agent).

    • Monitor the reaction closely at low temperature.

ConditionReagentKey Feature
Mild AcidPPTS, buffered TBAFReduced acidity to prevent benzyl ether cleavage
Cation ScavengingLewis Acid + PentamethylbenzeneTraps benzyl cation to prevent side reactions

Orthogonal Protecting Group Strategies

In cases where debenzylation is unavoidable under the desired reaction conditions, employing an orthogonal protecting group for the phenol is the most robust strategy.

Q4: What are good orthogonal protecting groups for the phenol in my molecule that would be stable to common debenzylation conditions?

A4: The choice of an orthogonal protecting group depends on the subsequent reaction chemistries you plan to perform. Here are two excellent alternatives to the benzyl ether:

1. Silyl Ethers (e.g., TBDMS, TIPS)

  • Stability: Stable to catalytic hydrogenation and a wide range of non-acidic conditions.

  • Cleavage: Removed with fluoride sources (e.g., TBAF) or mild acid.

  • Protocol for Protection (TBDMS):

    • Dissolve the phenol in an anhydrous aprotic solvent (e.g., DMF, CH₂Cl₂).

    • Add imidazole (1.5-2.5 equivalents).

    • Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.1-1.5 equivalents).

    • Stir at room temperature until the reaction is complete (monitor by TLC).

    • Work up by adding water and extracting with a non-polar organic solvent.

2. Acetyl Ester (Ac)

  • Stability: Stable to catalytic hydrogenation and acidic conditions.

  • Cleavage: Removed under basic conditions (e.g., K₂CO₃ in methanol, or LiOH in THF/water).

  • Protocol for Protection:

    • Dissolve the phenol in a suitable solvent (e.g., CH₂Cl₂, pyridine).

    • Add acetic anhydride or acetyl chloride (1.1-1.5 equivalents).

    • Add a base such as pyridine or triethylamine (if not used as the solvent).

    • Stir at room temperature until completion.

    • Quench with water and perform an extractive work-up.

Visual Guide: Orthogonal Protecting Group Selection

start Planning Synthesis with 4'-hydroxy-4-fluoro-3-methylbiphenyl q1 Will subsequent steps involve catalytic hydrogenation or strong acid? start->q1 use_benzyl Benzyl ether is a suitable protecting group. q1->use_benzyl No use_orthogonal Consider an orthogonal protecting group. q1->use_orthogonal Yes q2 Are subsequent steps base-sensitive? use_orthogonal->q2 use_silyl Use a Silyl Ether (e.g., TBDMS, TIPS) q2->use_silyl Yes use_acetyl Use an Acetyl Ester q2->use_acetyl No end_silyl Deprotect with Fluoride or mild acid. use_silyl->end_silyl end_acetyl Deprotect with Base. use_acetyl->end_acetyl

Caption: Selecting an appropriate protecting group.

References

  • Palladium catalysis enables cross-coupling–like S N 2-glycosylation of phenols. (2023). Science, 382(6673), 928-935. [Link]

  • Okano, K., Okuyama, K., Fukuyama, T., & Tokuyama, H. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Synlett, 2008(13), 1977-1980. [Link]

  • Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal. [Link]

  • Electrophilic Aromatic Substitution. (n.d.). [Link]

  • Benzyl Protection. (n.d.). Common Organic Chemistry. [Link]

  • Ku, M., & Liu, R. (2009). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. The Journal of Organic Chemistry, 74(15), 5691-5694. [Link]

  • A mild and practical method for deprotection of aryl methyl/benzyl/allyl ethers with HPPh2 and tBuOK. (2021). Organic & Biomolecular Chemistry, 19(3), 562-567. [Link]

  • Nicewicz, D. A., & MacMillan, D. W. C. (2008). A general strategy for the organocatalytic activation of C–H bonds via photoredox catalysis: The direct arylation of benzylic ethers. Proceedings of the National Academy of Sciences, 105(48), 18635-18639. [Link]

  • Pal, M., Parasuraman, K., & Yeleswarapu, K. R. (2003). Palladium-Catalyzed Cleavage of O/N-Propargyl Protecting Groups in Aqueous Media under a Copper-Free Condition. Organic Letters, 5(3), 349-352. [Link]

  • Jackson, R. F. W., Rilatt, I., & Murray, P. J. (2004). Direct synthesis of unprotected phenols using palladium-catalysed cross coupling reactions of functionalised organozinc reagents. Organic & Biomolecular Chemistry, 2(1), 110-113. [Link]

  • Electrophilic Aromatic Substitution. (n.d.). [Link]

  • Jiang, G., & List, B. (2011). Palladium-Catalyzed Enantioselective Intermolecular Coupling of Phenols and Allylic Alcohols. Angewandte Chemie International Edition, 50(40), 9471-9474. [Link]

  • Aromatic Electrophilic Substitution on Biphenyl: Basic concept. reaction mechanism and examples. (2019, December 18). YouTube. [Link]

  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (2023). Molecules, 28(23), 7858. [Link]

  • Three-Way Chemodivergent Derivatization of Non-Activated 2-Arylphenyl Benzyl Ethers. (2015). The Journal of Organic Chemistry, 80(17), 8843-8857. [Link]

  • 16.4: Substituent Effects in Electrophilic Substitutions. (2024, October 4). Chemistry LibreTexts. [Link]

  • Catalyst and cis‐selective hydrogenation of hexafluorobenzene 11 to give 1 as reported by Glorius.[7][11]. (n.d.). ResearchGate. [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). Catalysts, 7(3), 79. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Catalysis for Fluorination and Trifluoromethylation. (2011). Angewandte Chemie International Edition, 50(4), 896-907. [Link]

  • Three-Way Chemodivergent Derivatization of Non-Activated 2-Arylphenyl Benzyl Ethers. (2015). The Journal of Organic Chemistry, 80(17), 8843-8857. [Link]

  • Rh-Catalyzed Environmentally Benign Selective Hydrogenation of a Broad Variety of Functional Groups Using Al-Water as a Hydrogen Source. (2022). Catalysts, 12(12), 1588. [Link]

  • benzylphenyl ether rearrangement. (n.d.). ResearchGate. [Link]

  • Expression of the Reaction Selectivity and the Substituent Effect in Coupling Reactions by Reducing the Catalyst Loading. (2023). Preprints.org. [Link]

  • Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. (2021). Organic Letters, 23(2), 514-518. [Link]

  • (PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). ResearchGate. [Link]

  • 2,2′-Bis(trifluoromethyl)biphenyl as a building block for highly ambient-stable, amorphous organic field-effect transistors with balanced ambipolarity. (2018). Journal of Materials Chemistry C, 6(20), 5486-5494. [Link]

  • Air- and water-stable Lewis acids: Synthesis and reactivity of P-trifluoromethyl electrophilic phosphonium cations. (2018). Chemical Communications, 54(6), 662-665. [Link]

Sources

Validation & Comparative

analytical methods for the characterization of 4'-(benzyloxy)-4-fluoro-3-methylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Analytical Characterization of 4'-(Benzyloxy)-4-fluoro-3-methylbiphenyl

This guide provides a comprehensive comparison of analytical methodologies for the structural confirmation, purity assessment, and physicochemical characterization of this compound, a novel biphenyl derivative with potential applications in medicinal chemistry and materials science. As researchers, scientists, and drug development professionals, the rigorous and unambiguous characterization of such molecules is paramount for establishing structure-activity relationships, ensuring reproducibility, and meeting regulatory standards.

This document eschews a rigid template in favor of a logical workflow that mirrors the process of characterizing a new chemical entity. We will progress from initial structural verification to chromatographic purity and finally to the analysis of its solid-state properties. The causality behind experimental choices is emphasized, providing a framework for adapting these methods to other novel biphenyl derivatives.

Foundational Structure Elucidation: A Synergy of NMR and Mass Spectrometry

The primary task in characterizing a novel molecule is the unequivocal confirmation of its covalent structure. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of this process, providing orthogonal and complementary data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei. For this compound, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is non-negotiable for complete structural assignment.

Expertise & Causality:

  • ¹H NMR is the first-line technique, used to identify the number and connectivity of protons. The integration values confirm proton counts, while coupling constants reveal spatial relationships between neighboring protons.

  • ¹³C NMR provides a count of unique carbon environments. The chemical shifts are indicative of the carbon type (aliphatic, aromatic, aromatic C-F, aromatic C-O).

  • ¹⁹F NMR is indispensable for fluorinated compounds.[1] It offers a highly sensitive and specific signal for the fluorine atom, confirming its successful incorporation and providing insights into its electronic environment. The absence of other fluorine signals is a strong indicator of isomeric purity.[1]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. A larger number of scans is required due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition: Acquire the spectrum with proton decoupling. A fluorine-containing reference standard may be used if precise chemical shift referencing is required.

Data Presentation: Predicted NMR Data

The following table summarizes the predicted chemical shifts (δ) for this compound based on established values for similar structural motifs.[2][3][4]

Nucleus Predicted Chemical Shift (ppm) Multiplicity Assignment
¹H~2.35Singlet-CH₃
¹H~5.15Singlet-O-CH₂-Ph
¹H~7.10 - 7.60MultipletAromatic Protons
¹³C~16.0Singlet-CH₃
¹³C~70.0Singlet-O-CH₂-Ph
¹³C~115.0 - 165.0Multiple signalsAromatic Carbons
¹³C~162.0 (d, J ≈ 245 Hz)DoubletAromatic C-F
¹⁹F~ -115.0MultipletAr-F
Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight of the compound, serving as a crucial validation of the elemental formula. High-resolution mass spectrometry (HRMS) is preferred as it can distinguish between compounds with the same nominal mass but different elemental compositions.

Expertise & Causality: The choice of ionization technique is critical. Electrospray Ionization (ESI) is suitable for polar molecules, while Electron Ionization (EI) is a classic technique for volatile, thermally stable compounds that provides reproducible fragmentation patterns for library matching and structural confirmation. For this molecule, EI-GC/MS or LC-MS with a suitable source would be effective. The fragmentation pattern can provide corroborating structural evidence; for instance, the loss of the benzyl group (C₇H₇, 91 Da) or the benzyloxy group (C₇H₇O, 107 Da) would be expected.

Experimental Protocol: High-Resolution Mass Spectrometry (LC-HRMS)

  • Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent compatible with the mobile phase (e.g., acetonitrile or methanol).

  • Chromatography: Inject the sample into an HPLC system coupled to the mass spectrometer. A short C18 column can be used for rapid sample introduction.

  • Ionization: Utilize an appropriate ionization source (e.g., ESI or APCI) in positive ion mode.

  • Mass Analysis: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-500 Da) using an Orbitrap or TOF mass analyzer to ensure high mass accuracy.

Data Presentation: Predicted Mass Spectrometry Data

Parameter Predicted Value
Molecular Formula C₂₀H₁₇FO
Exact Mass 304.1263 Da
Observed m/z [M+H]⁺ 305.1341
Key Fragments (EI) m/z 213 ([M-C₇H₇]⁺), m/z 91 ([C₇H₇]⁺)

Workflow Visualization: Structure Elucidation

The following diagram illustrates the synergistic workflow for unambiguous structure determination.

cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry H_NMR 1H NMR TwoD_NMR 2D NMR (COSY, HSQC) H_NMR->TwoD_NMR Detailed Connectivity C_NMR 13C NMR C_NMR->TwoD_NMR Detailed Connectivity F_NMR 19F NMR F_NMR->TwoD_NMR Detailed Connectivity Final_Structure Confirmed Structure TwoD_NMR->Final_Structure Data Integration & Verification HRMS High-Resolution MS Fragmentation Fragmentation Analysis HRMS->Fragmentation Sub-structural Evidence Fragmentation->Final_Structure Data Integration & Verification Proposed_Structure Proposed Structure: This compound Proposed_Structure->H_NMR Proton Environment Connectivity Proposed_Structure->C_NMR Carbon Skeleton Proposed_Structure->F_NMR Fluorine Presence & Environment Proposed_Structure->HRMS Molecular Formula Confirmation

Caption: Integrated workflow for structure elucidation using NMR and MS.

Chromatographic Purity Assessment: A Comparative Guide to HPLC Methods

High-Performance Liquid Chromatography (HPLC) is the industry standard for determining the purity of pharmaceutical compounds and other high-value chemicals. The choice of stationary phase and mobile phase is critical for resolving the target compound from starting materials, intermediates, and potential side-products.

Expertise & Causality: For biphenyl compounds, standard C18 (octadecylsilane) columns are often the first choice due to their robust, hydrophobic retention mechanism. However, for closely related impurities, alternative selectivities may be required. Phenyl-based stationary phases, and particularly biphenyl phases, can offer enhanced resolution for aromatic compounds through π-π interactions between the analyte and the stationary phase.[5][6] The choice of organic modifier is also crucial; methanol can promote π-π interactions more effectively than acetonitrile, which can sometimes shield these interactions.[6]

Comparison of HPLC Stationary Phases
Stationary Phase Primary Interaction Advantages for this Analyte Disadvantages
C18 HydrophobicGeneral-purpose, high stability, widely available.May not resolve isomers or impurities with similar hydrophobicity.
Phenyl-Hexyl Hydrophobic, π-πEnhanced selectivity for aromatic compounds compared to C18.[5]π-π interactions can be shielded by certain mobile phases (e.g., ACN).[6]
Biphenyl Hydrophobic, π-π (enhanced)Stronger π-π interactions due to the planar biphenyl ligand, offering unique selectivity for aromatic and conjugated systems.[5] Often provides the best resolution for complex aromatic mixtures.[5][6]Can be more expensive; may exhibit different selectivity with temperature changes.

Experimental Protocol: Comparative HPLC Purity Analysis

  • System: An HPLC system equipped with a UV detector (or Diode Array Detector, DAD) and a column oven.

  • Columns:

    • C18, 4.6 x 150 mm, 3.5 µm

    • Biphenyl, 4.6 x 150 mm, 3.5 µm

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of ~0.5 mg/mL.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B) is a good starting point. A typical gradient might be 50% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: Monitor at a wavelength where the aromatic system absorbs, likely around 254 nm or 275 nm.[7][8]

  • Analysis: Inject the sample on both columns. Compare retention times, peak shapes, and the resolution of any observed impurities. Calculate purity as the percentage of the main peak area relative to the total peak area.

Workflow Visualization: HPLC Method Selection

This decision tree guides the selection of an optimal HPLC column.

Start Start: Purity Analysis of Biphenyl Derivative C18_Test Test on C18 Column Start->C18_Test Check_Resolution Is Purity >99% and all impurities resolved? C18_Test->Check_Resolution Biphenyl_Test Test on Biphenyl Column (Methanol as organic modifier) Check_Resolution->Biphenyl_Test No Final_Method Final Validated Method Check_Resolution->Final_Method Yes Check_Biphenyl Is resolution improved? Biphenyl_Test->Check_Biphenyl Check_Biphenyl->C18_Test No (Re-evaluate C18 with MeOH) Optimize Optimize Gradient & Flow Rate Check_Biphenyl->Optimize Yes Optimize->Final_Method

Caption: Decision workflow for selecting the optimal HPLC stationary phase.

Spectroscopic and Thermal Profiling

Beyond structure and purity, a comprehensive characterization includes spectroscopic and thermal properties, which are vital for quality control and understanding the material's behavior.

Vibrational and Electronic Spectroscopy (FTIR & UV-Vis)
  • Fourier-Transform Infrared (FTIR) Spectroscopy: This technique identifies functional groups based on their characteristic vibrational frequencies. It is a rapid and simple method to confirm the presence of key structural motifs. Aromatic rings show characteristic C-H stretching above 3000 cm⁻¹ and C=C stretching in the 1450-1600 cm⁻¹ region.[8] The C-F bond will have a strong absorption in the 1000-1300 cm⁻¹ range, and the C-O ether linkage will appear in the 1200-1300 cm⁻¹ region.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: This method provides information about the electronic transitions within the molecule. Aromatic compounds exhibit characteristic absorptions due to π-π* transitions.[9][10][11] For this biphenyl system, one would expect intense absorption bands, likely with a primary band around 205 nm and a secondary, structured band in the 250-280 nm range.[8]

Data Presentation: Predicted Spectroscopic Data

Technique Predicted Absorptions Assignment
FTIR ~3030 cm⁻¹Aromatic C-H Stretch
~1600, 1500 cm⁻¹Aromatic C=C Stretch
~1250 cm⁻¹Aryl C-O Stretch
~1100 cm⁻¹Aryl C-F Stretch
UV-Vis λₘₐₓ ~265 nmπ-π* Transition
Thermal Analysis (DSC & TGA)

Thermal analysis is critical for determining the solid-state properties of a compound, such as its melting point, thermal stability, and decomposition profile.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature.[12] It is used to precisely determine the melting point (an indicator of purity) and identify other thermal events like polymorphic transitions.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[13] This is used to determine the onset of thermal decomposition, which defines the upper-temperature limit for the material's stability.

Experimental Protocol: Thermal Analysis

  • DSC: Place 2-5 mg of the sample in an aluminum pan. Heat under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) over a temperature range that brackets the expected melting point. The peak of the endotherm corresponds to the melting point.

  • TGA: Place 5-10 mg of the sample in a ceramic or platinum pan. Heat under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C). The temperature at which significant mass loss begins is the decomposition temperature.

X-ray Crystallography: The Definitive 3D Structure

For crystalline solids, single-crystal X-ray diffraction provides the absolute, unambiguous three-dimensional structure, including bond lengths, bond angles, and the torsional (dihedral) angle between the two phenyl rings.[14] This dihedral angle is a key parameter in biphenyl chemistry, influencing the molecule's conformation and packing in the solid state. While obtaining a suitable single crystal can be a challenge, the resulting data is the gold standard for structural proof.[15][16][17]

Conclusion

The comprehensive characterization of this compound requires a multi-technique, orthogonal approach. The combination of NMR and high-resolution MS provides definitive structural proof. Comparative HPLC, particularly using a biphenyl stationary phase, is recommended for robust purity assessment. Finally, FTIR, UV-Vis, DSC, and TGA provide a complete profile of the compound's spectroscopic and thermal properties. This integrated analytical strategy ensures a thorough understanding of the molecule, providing the trustworthy and authoritative data required for advanced research and development.

References

  • Química Organica.org. Vis-UV spectra of aromatic compounds. [Link]

  • University of Pretoria. CHAPTER 4 UV/VIS SPECTROSCOPY. [Link]

  • Fiveable. Spectroscopy of Aromatic Compounds | Organic Chemistry Class Notes. [Link]

  • SIELC Technologies. Separation of Biphenyl on Newcrom R1 HPLC column. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Biphenyl. [Link]

  • Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • LCGC. Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. [Link]

  • SlidePlayer. UV-Vis Spectroscopy. [Link]

  • ResearchGate. Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl. [Link]

  • NIST WebBook. 1,1'-Biphenyl, 2-fluoro-. [Link]

  • ResearchGate. X‐ray crystal structures of A) (R)‐biphenyl‐capped CD 1 a and B) (S). [Link]

  • Google Books.
  • SciELO. Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. [Link]

  • Wiley-VCH. Supporting Information. [Link]

  • ResearchGate. TGA curve of biphenyl luminophors. [Link]

  • NIST. Mass spectra of fluorocarbons. [Link]

  • Lab Manager. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC). [Link]

  • Wikipedia. X-ray crystallography. [Link]

  • Penn State Materials Research Institute. Thermal Analysis. [Link]

  • LCGC International. Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. [Link]

  • Chemistry LibreTexts. 2.8: Thermal Analysis. [Link]

  • National Institutes of Health. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. [Link]

  • Royal Society of Chemistry. Supporting Information: Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. [Link]

  • MDPI. Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. [Link]

  • National Institutes of Health. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. [Link]

  • University of Debrecen. Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls... [Link]

  • PubChem. 4-Fluorobiphenyl. [Link]

  • PubChem. 4-Fluoro-4'-methoxybiphenyl. [Link]

  • National Institutes of Health. Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. [Link]

  • Ludwig-Maximilians-Universität München. Investigations of Heterolytic Reactivity – from Fluoro-Substituted Benzhydryl Derivatives to Benzhydryl Fluorides. [Link]

Sources

A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of 4'-(Benzyloxy)-4-fluoro-3-methylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel organic molecules is a cornerstone of innovation. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4'-(benzyloxy)-4-fluoro-3-methylbiphenyl , a compound of interest in medicinal chemistry and materials science. We will delve into the theoretical underpinnings of its spectral features, offer a detailed interpretation of predicted data, and compare the utility of NMR with other analytical techniques for its characterization.

Introduction: The Power of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in solution.[1][2] By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a wealth of information about the chemical environment, connectivity, and stereochemistry of a molecule. For a complex structure like this compound, with its distinct aromatic rings and functional groups, NMR is indispensable for confirming its identity and purity.

The predictive power of modern NMR spectroscopy, augmented by computational tools, allows for a robust theoretical analysis even before a compound is synthesized or when experimental data is scarce.[3][4] This guide will leverage predicted NMR data to illustrate the principles of spectral interpretation for this specific molecule.

Predicted ¹H and ¹³C NMR Spectral Analysis

The structure of this compound presents a fascinating case for NMR analysis due to the interplay of various electronic and steric effects from its substituents. The electron-donating benzyloxy and methyl groups, alongside the electron-withdrawing fluorine atom, create a unique distribution of electron density across the biphenyl core, leading to a well-resolved and informative NMR spectrum.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound would exhibit distinct signals for each of the aromatic and aliphatic protons. The chemical shifts are influenced by the electronic environment, with protons in electron-rich areas appearing at lower chemical shifts (upfield) and those in electron-poor regions appearing at higher chemical shifts (downfield).[5]

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
H-2~7.35dJ = ~2.0
H-5~7.05ddJ = ~8.5, 2.0
H-6~7.40tJ = ~8.5
H-2', H-6'~7.50dJ = ~8.5
H-3', H-5'~7.00dJ = ~8.5
Benzyl CH₂~5.10s-
Phenyl (Bn)~7.30-7.45m-
Methyl CH₃~2.30s-

Note: These are predicted values and may vary slightly in an experimental setting.

Causality behind the Assignments:

  • Aromatic Protons (Biphenyl Core): The protons on the fluorinated ring (H-2, H-5, H-6) will exhibit splitting patterns influenced by both proton-proton and proton-fluorine couplings. The fluorine atom will cause through-bond coupling to adjacent protons, with typical ³J(H-F) values in the range of 5-10 Hz and smaller long-range couplings. The protons on the benzyloxy-substituted ring (H-2', H-6' and H-3', H-5') will appear as two distinct doublets due to the symmetry of the ring.

  • Benzyl and Methyl Protons: The benzylic methylene protons (CH₂) will appear as a sharp singlet around 5.10 ppm, a characteristic region for such groups.[6] The protons of the phenyl ring of the benzyl group will resonate in the aromatic region, likely overlapping with other aromatic signals. The methyl protons (CH₃) will also be a singlet, shifted downfield to around 2.30 ppm due to the deshielding effect of the adjacent aromatic ring.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal.[7] The chemical shifts are highly sensitive to the electronic environment and the nature of attached atoms.

Carbon Assignment Predicted Chemical Shift (ppm)
C-1~138
C-2~125 (d, J ≈ 4 Hz)
C-3~132 (d, J ≈ 6 Hz)
C-4~160 (d, J ≈ 245 Hz)
C-5~115 (d, J ≈ 21 Hz)
C-6~130 (d, J ≈ 8 Hz)
C-1'~133
C-2', C-6'~128
C-3', C-5'~115
C-4'~158
Benzyl CH₂~70
Phenyl (Bn) C-ipso~137
Phenyl (Bn) C-ortho~128
Phenyl (Bn) C-meta~129
Phenyl (Bn) C-para~128
Methyl CH₃~16

Note: These are predicted values and may vary slightly in an experimental setting. 'd' indicates a doublet due to C-F coupling.

Causality behind the Assignments:

  • Fluorine Coupling: A key feature of the ¹³C NMR spectrum will be the carbon-fluorine couplings. The carbon directly attached to the fluorine (C-4) will exhibit a large one-bond coupling constant (¹J(C-F)) of approximately 245 Hz, appearing as a doublet. The adjacent carbons (C-3 and C-5) will show smaller two-bond couplings (²J(C-F)), and C-2 and C-6 will have even smaller three-bond couplings (³J(C-F)).[8]

  • Substituent Effects: The benzyloxy group, being electron-donating, will shield the ortho and para carbons of its ring, causing them to appear at a lower chemical shift. The methyl group also has a slight shielding effect.

Visualizing the Structure-Spectrum Correlation

To better understand the relationships between the molecular structure and the expected NMR signals, a diagram illustrating the key correlations is invaluable.

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

Experimental Protocol for NMR Data Acquisition

Obtaining high-quality NMR spectra is crucial for accurate structural analysis. The following is a standardized protocol for acquiring ¹H and ¹³C NMR data for a small organic molecule like this compound.

1. Sample Preparation: a. Weigh approximately 5-10 mg of the sample into a clean, dry NMR tube. b. Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for its good dissolving power and relatively simple residual solvent peak. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm). d. Cap the NMR tube and gently agitate until the sample is fully dissolved.

2. NMR Spectrometer Setup: a. The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution. b. Tune and match the probe for both ¹H and ¹³C frequencies. c. Lock the spectrometer onto the deuterium signal of the solvent. d. Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. ¹H NMR Acquisition: a. Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments). b. Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm). c. The number of scans can range from 8 to 64, depending on the sample concentration. d. A relaxation delay (d1) of 1-2 seconds is typically sufficient for qualitative ¹H NMR.

4. ¹³C NMR Acquisition: a. Use a proton-decoupled pulse sequence (e.g., 'zgpg30') to obtain singlets for each carbon, simplifying the spectrum. b. Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).[1] c. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are generally required. d. A relaxation delay of 2-5 seconds is recommended.

5. Data Processing: a. Apply a Fourier transform to the acquired free induction decay (FID). b. Phase the spectrum to obtain pure absorption lineshapes. c. Calibrate the chemical shift scale using the TMS signal (or the residual solvent peak). d. Integrate the ¹H NMR signals to determine the relative number of protons for each resonance.

Comparison with Alternative Analytical Techniques

While NMR is the gold standard for structural elucidation, other techniques provide complementary information.

Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight and fragmentation patternHigh sensitivity, small sample amount requiredDoes not provide detailed connectivity information
Infrared (IR) Spectroscopy Presence of functional groupsFast, non-destructiveComplex spectra can be difficult to interpret fully
X-ray Crystallography Absolute 3D structure in the solid stateUnambiguous structural determinationRequires a single, high-quality crystal, structure may differ from solution

Workflow for Structural Confirmation:

G cluster_workflow Structural Elucidation Workflow Sample Sample NMR (¹H, ¹³C) NMR (¹H, ¹³C) Sample->NMR (¹H, ¹³C) Connectivity MS MS NMR (¹H, ¹³C)->MS Molecular Formula Structure Confirmed Structure Confirmed NMR (¹H, ¹³C)->Structure Confirmed IR IR MS->IR Functional Groups IR->Structure Confirmed

Caption: A typical workflow for the structural confirmation of a novel organic compound.

References

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC. National Institutes of Health. [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International. [Link]

  • Automated Interpretation of NMR Spectra for Small Organic Molecules in Solution. ResearchGate. [Link]

  • Fluorine NMR. ScienceDirect. [Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC. PubMed Central. [Link]

  • Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • 1H-NMR of Benzyl ((R)-2-(4-(benzyloxy)phenyl). ResearchGate. [Link]

  • Small molecule-NMR. University of Gothenburg. [Link]

  • Supporting Information - Wiley-VCH. Wiley Online Library. [Link]

  • Copies of 1H, 13C, 19F NMR spectra. Universitat Autònoma de Barcelona. [Link]

  • Conformational analysis of biphenyls using 13C NMR spectroscopy. Semantic Scholar. [Link]

  • c6cy02413k1.pdf. The Royal Society of Chemistry. [Link]

  • 1H NMR Chemical Shift. Oregon State University. [Link]

  • Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. The Royal Society of Chemistry. [Link]

  • NMR Chart. University of California, Los Angeles. [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Supplementary Information Synthesis, Structure and Catalysis of NHC-Pd(II) Complex Based on Tetradentate Mixed Ligand. The Royal Society of Chemistry. [Link]

  • differences & similarities of 1H & 13C NMR spectroscopy. YouTube. [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • A Complete and Unambiguous ¹H and ¹³C NMR Signals Assignment of para-Naphthoquinones, ortho- and para-Furanonaphthoquinones. SciELO. [Link]

  • Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC. National Institutes of Health. [Link]

  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. [Link]

  • 4-Fluoro-4'-methyl-1,1'-biphenyl. PubChem. [Link]

  • Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors. PubMed. [Link]

Sources

A Comparative Guide to 4'-(Benzyloxy)-4-fluoro-3-methylbiphenyl and Its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic design of small molecule inhibitors is a cornerstone of modern therapeutics. The biphenyl scaffold represents a privileged structure, frequently appearing in a diverse array of biologically active compounds.[1] This guide provides an in-depth technical comparison of 4'-(benzyloxy)-4-fluoro-3-methylbiphenyl (designated here as Compound A ) with a series of its structural analogs. Our objective is to elucidate the distinct contributions of the fluoro, methyl, and benzyloxy moieties to the compound's biological activity and physicochemical properties, thereby offering a framework for rational drug design.

The strategic incorporation of fluorine into drug candidates can significantly enhance pharmacokinetic and physicochemical properties, such as metabolic stability and membrane permeation.[2][3] Similarly, the benzyloxy group can play a crucial role in establishing key interactions with biological targets.[4] Through a comparative analysis, we will explore these structure-activity relationships (SAR) with supporting experimental data.

Comparative Analysis of Biphenyl Analogs

To understand the contribution of each functional group in Compound A , we will compare it with three key analogs:

  • Analog 1 (Des-fluoro): 4'-(Benzyloxy)-3-methylbiphenyl

  • Analog 2 (Des-methyl): 4'-(Benzyloxy)-4-fluorobiphenyl

  • Analog 3 (Des-benzyl): 4-Fluoro-3-methylbiphenyl-4'-ol

The following sections will present a comparative analysis of these compounds based on their inhibitory potency against key oncogenic kinases (PI3Kα and mTOR), their anti-proliferative effects on a cancer cell line, and their metabolic stability.

Table 1: In Vitro Kinase Inhibitory Activity

The inhibitory activity of the compounds against PI3Kα and mTOR was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

CompoundPI3Kα IC50 (nM)mTOR IC50 (nM)Selectivity (PI3Kα/mTOR)
Compound A 1515010
Analog 1 (Des-fluoro) 857508.8
Analog 2 (Des-methyl) 252008
Analog 3 (Des-benzyl) >10,000>10,000-

Interpretation: The data clearly indicates the critical role of the benzyloxy group for potent inhibitory activity, as its removal in Analog 3 leads to a complete loss of potency. The presence of the fluorine atom in Compound A results in a significant enhancement of PI3Kα inhibition compared to its non-fluorinated counterpart, Analog 1 . The methyl group also appears to contribute to potency, though to a lesser extent than fluorine.

Table 2: Anti-Proliferative Activity

The anti-proliferative activity of the compounds was assessed using the MTT assay on the MCF-7 breast cancer cell line.

CompoundMCF-7 IC50 (µM)
Compound A 0.5
Analog 1 (Des-fluoro) 2.8
Analog 2 (Des-methyl) 0.9
Analog 3 (Des-benzyl) >50

Interpretation: The anti-proliferative activity mirrors the trend observed in the kinase inhibition assays. Compound A is the most potent anti-proliferative agent. The fluorine atom significantly contributes to the cellular potency, likely due to a combination of enhanced target inhibition and potentially improved cellular uptake or metabolic stability.

Table 3: Physicochemical and Metabolic Properties

The lipophilicity (logP) and in vitro metabolic stability in human liver microsomes were determined to assess the drug-like properties of the compounds.

CompoundclogPMetabolic Half-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg)
Compound A 4.89512
Analog 1 (Des-fluoro) 4.72545
Analog 2 (Des-methyl) 4.38814
Analog 3 (Des-benzyl) 3.51575

Interpretation: The introduction of fluorine in Compound A dramatically improves metabolic stability compared to Analog 1 , as evidenced by the longer half-life and lower intrinsic clearance.[5][6] This is a classic example of "metabolic blocking," where the strong C-F bond prevents enzymatic degradation at that position.[3] The benzyloxy group in Analog 3 contributes to higher lipophilicity but also appears to be a primary site of metabolism, leading to poor metabolic stability.

Experimental Protocols

Protocol 1: PI3Kα/mTOR Kinase Inhibition Assay (TR-FRET)

This protocol describes a robust method for determining the in vitro inhibitory activity of compounds against PI3Kα and mTOR kinases.[7][8]

Materials:

  • Recombinant human PI3Kα and mTOR enzymes

  • LanthaScreen™ Eu-anti-GST Antibody

  • GST-tagged inactive kinase substrate (e.g., UBE2T for PI3Kα, 4E-BP1 for mTOR)

  • TR-FRET Dilution Buffer

  • ATP

  • Test compounds

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 2 µL of each compound dilution.

  • Prepare a 2X solution of the kinase and the Eu-labeled antibody in TR-FRET Dilution Buffer. Add 4 µL of this solution to each well.

  • Incubate for 15 minutes at room temperature.

  • Prepare a 2X solution of the GST-tagged substrate and ATP in TR-FRET Dilution Buffer.

  • Initiate the kinase reaction by adding 4 µL of the substrate/ATP solution to each well.

  • Incubate for 1 hour at room temperature.

  • Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 620 nm.

  • Calculate the emission ratio and determine the IC50 values by fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_assay Assay Plate Setup cluster_readout Readout & Analysis Compound_Dilution 1. Prepare Compound Dilutions Add_Compound 4. Add Compound to Plate Compound_Dilution->Add_Compound Kinase_Ab_Mix 2. Prepare Kinase/Antibody Mix Add_Kinase_Ab 5. Add Kinase/Antibody Mix Kinase_Ab_Mix->Add_Kinase_Ab Substrate_ATP_Mix 3. Prepare Substrate/ATP Mix Add_Substrate_ATP 7. Add Substrate/ATP Mix Substrate_ATP_Mix->Add_Substrate_ATP Add_Compound->Add_Kinase_Ab Incubate1 6. Incubate (15 min) Add_Kinase_Ab->Incubate1 Incubate1->Add_Substrate_ATP Incubate2 8. Incubate (1 h) Add_Substrate_ATP->Incubate2 Read_Plate 9. Read TR-FRET Signal Incubate2->Read_Plate Data_Analysis 10. Calculate IC50 Read_Plate->Data_Analysis

Caption: Workflow for the TR-FRET Kinase Inhibition Assay.

Protocol 2: MTT Cell Proliferation Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[9][10][11][12]

Materials:

  • MCF-7 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

G cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_mtt_assay MTT Assay cluster_readout Readout & Analysis Seed_Cells 1. Seed Cells in 96-well Plate Incubate_Adhesion 2. Incubate (24 h) for Adhesion Seed_Cells->Incubate_Adhesion Add_Compounds 3. Add Compound Dilutions Incubate_Adhesion->Add_Compounds Incubate_Treatment 4. Incubate (72 h) Add_Compounds->Incubate_Treatment Add_MTT 5. Add MTT Solution Incubate_Treatment->Add_MTT Incubate_Formazan 6. Incubate (4 h) Add_MTT->Incubate_Formazan Solubilize 7. Add Solubilization Solution Incubate_Formazan->Solubilize Read_Absorbance 8. Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 9. Calculate IC50 Read_Absorbance->Calculate_IC50

Caption: Workflow for the MTT Cell Proliferation Assay.

Protocol 3: In Vitro Microsomal Stability Assay

This assay measures the metabolic stability of a compound in human liver microsomes.[2][3][13][14]

Materials:

  • Pooled human liver microsomes

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Test compounds

  • Acetonitrile with an internal standard

  • 96-well plates

Procedure:

  • Prepare a reaction mixture containing human liver microsomes and the NADPH regenerating system in phosphate buffer.

  • Add the test compound to the reaction mixture and incubate at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile with an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the test compound.

  • Determine the metabolic half-life (t1/2) and intrinsic clearance (CLint) from the disappearance of the compound over time.

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Sample Processing & Analysis Prepare_Microsome_Mix 1. Prepare Microsome/NADPH Mix Start_Reaction 3. Initiate Reaction at 37°C Prepare_Microsome_Mix->Start_Reaction Prepare_Compound 2. Prepare Test Compound Prepare_Compound->Start_Reaction Time_Points 4. Sample at 0, 5, 15, 30, 60 min Start_Reaction->Time_Points Quench 5. Quench with Acetonitrile/IS Time_Points->Quench Centrifuge 6. Centrifuge to Precipitate Protein Quench->Centrifuge Analyze_Supernatant 7. Analyze Supernatant by LC-MS/MS Centrifuge->Analyze_Supernatant Calculate_Parameters 8. Calculate t1/2 and CLint Analyze_Supernatant->Calculate_Parameters

Caption: Workflow for the In Vitro Microsomal Stability Assay.

Conclusion

This comparative guide demonstrates the power of systematic analog design in understanding the structure-activity relationships of biphenyl derivatives. The analysis of This compound and its analogs highlights the significant and distinct contributions of the benzyloxy, fluoro, and methyl groups. The benzyloxy moiety is essential for potent biological activity, while the fluorine atom provides a substantial improvement in both target inhibition and metabolic stability. These insights, supported by robust experimental protocols, provide a valuable resource for medicinal chemists and drug discovery scientists in the design and optimization of novel biphenyl-based therapeutics.

References

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • ResearchHub. Detailed protocol for MTT Cell Viability and Proliferation Assay. 2024. [Link]

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. 2025. [Link]

  • JoVE. mTOR in vitro kinase assay. [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. 2024. [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

  • ResearchGate. In vitro Metabolic Stability of [ 18 F]Fluoroalkyl Compounds in Rat... [Link]

  • Bio-protocol. 2.2.6. Microsomal stability assays. [Link]

  • Cyprotex. Microsomal Stability. [Link]

  • ResearchGate. Does anyone have a protocol for mTORC1 kinase assay?. 2015. [Link]

  • AACR. A high throughput screening assay to identify mTORC1 and mTORC2 inhibitors. 2008. [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]

  • Wang, Z. et al. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. Acta Pharmaceutica Sinica B. 2021. [Link]

  • PubMed. Methods to measure the enzymatic activity of PI3Ks. [Link]

  • ResearchGate. Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach | Request PDF. [Link]

  • PubMed. Synthesis and structure-activity relationships of benzyloxyphenyl derivatives as a novel class of NCX inhibitors: effects on heart failure. [Link]

  • PubMed Central. ATP-competitive inhibitors of PI3K enzymes demonstrate an isoform selective dual action by controlling membrane binding. [Link]

  • ChemRxiv. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. 2026. [Link]

  • PubMed. Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors. [Link]

  • ResearchGate. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | Request PDF. 2026. [Link]

  • National Institutes of Health. New melatonin biphenyl-linked scaffold targeting colorectal cancer: design, synthesis, biological, and ADME-Tox modelling studies. 2025. [Link]

  • PubChem. 4-Benzyloxy-biphenyl. [Link]

  • PubMed Central. Modified Biphenyl Hsp90 C-terminal Inhibitors for the Treatment of Cancer. 2018. [Link]

  • National Institutes of Health. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. 2023. [Link]

  • PubMed. Design, synthesis, and biological evaluation of 4-phenoxybenzenesulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors. [Link]

  • PubMed. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. [Link]

  • ResearchGate. 3D-QSAR of biphenyl analogues as anti-inflammatory agents by: Genetic function approximation (GFA) [Part-II] | Request PDF. 2025. [Link]

  • PubMed. Modified biphenyl Hsp90 C-terminal inhibitors for the treatment of cancer. [Link]

  • PubMed. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. [Link]

  • PubMed. Synthesis and Structure-Activity Relationships of 4-alkynyloxy Phenyl Sulfanyl, Sulfinyl, and Sulfonyl Alkyl Hydroxamates as Tumor Necrosis Factor-Alpha Converting Enzyme and Matrix Metalloproteinase Inhibitors. [Link]

  • ACD/Labs. LogP—Making Sense of the Value. [Link]

  • PubMed. Physicochemical profiling (solubility, permeability and charge state). [Link]

  • IJSDR. Biological deeds of Biphenyl derivatives - A short Review. [Link]

  • PubMed. Design, synthesis and evaluation of 4'-OH-flurbiprofen-chalcone hybrids as potential multifunctional agents for Alzheimer's disease treatment. [Link]

  • PubMed. Synthesis and biological evaluation of 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives as potential c-met inhibitors. [Link]

  • PubMed. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. [Link]

  • PubChem. Biphenyl. [Link]

Sources

A Senior Application Scientist's Guide to Bioisosteric Replacement with Fluorinated Biphenyls

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. Among the most powerful strategies is bioisosterism, the replacement of a functional group with another that retains similar biological activity while improving physicochemical or pharmacokinetic properties.[1] The introduction of fluorine into drug candidates, particularly within prevalent scaffolds like biphenyls, has become an indispensable tool for this purpose.[2]

Fluorine's unique properties—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow it to exert profound, context-dependent effects on a molecule's profile.[3][4] When applied to the biphenyl motif, a structure found in numerous bioactive agents, this bioisosteric replacement can fine-tune potency, control conformation, and, most critically, enhance metabolic stability.[2][5]

This guide provides an in-depth comparison of fluorinated biphenyls against their non-fluorinated analogs. It moves beyond theoretical discussion to offer field-proven experimental frameworks, detailed protocols, and supporting data to empower researchers in their drug development efforts. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system for generating reliable and actionable data.

Part 1: The Strategic Rationale for Fluorinating Biphenyl Scaffolds

The decision to introduce fluorine is a calculated one, aimed at predictably modulating a molecule's behavior. The rationale rests on three key pillars: tuning physicochemical properties, enforcing a bioactive conformation, and blocking metabolic liabilities.

Pillar 1: Modulating Physicochemical Properties

The electronic influence of fluorine is profound and can be leveraged to optimize a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Lipophilicity (LogP/LogD): While fluorine is the most electronegative element, its covalent bond with carbon is poorly polarizable. This often results in a paradoxical increase in a molecule's lipophilicity (fat-solubility).[3] This can improve passive membrane permeability and oral bioavailability.[3][6] For instance, replacing a hydrogen with fluorine on a phenyl ring can increase the partition coefficient (LogP) by approximately 0.3-0.5 units.[3] However, this must be balanced, as excessive lipophilicity can reduce aqueous solubility or increase susceptibility to efflux pumps.[3]

  • Acidity/Basicity (pKa): Fluorine's powerful electron-withdrawing inductive effect can significantly lower the pKa of nearby functional groups.[3][7][8] For example, fluorinating a carbon adjacent to an amine can decrease its basicity by up to 2-3 pKa units.[3] This is a critical tool for medicinal chemists to control a compound's ionization state at physiological pH, which in turn affects its solubility, cell penetration, and target engagement.

Pillar 2: Controlling Conformation

The biphenyl scaffold is not static; the two phenyl rings can rotate around the central single bond. The energy barrier to this rotation can be significant, especially with bulky ortho substituents, leading to stable, non-interconverting rotational isomers known as atropisomers.[9]

Fluorine, while sterically small, can act as a "conformational lock" through subtle stereoelectronic interactions.[3][10] Effects like hyperconjugation and the gauche effect can stabilize otherwise disfavored conformations.[3][11] By strategically placing fluorine atoms, chemists can bias the molecule to adopt its "bioactive conformation"—the specific three-dimensional shape required for optimal binding to its biological target, thereby enhancing potency.[3]

Pillar 3: Enhancing Metabolic Stability

One of the most celebrated applications of fluorine is its role as a "metabolic shield." Aromatic rings and benzylic positions are often metabolic "soft spots," susceptible to oxidation by cytochrome P450 (CYP) enzymes in the liver.[3][12]

Replacing a metabolically labile C-H bond with a much stronger C-F bond (bond energies of ~115 kcal/mol for C-F vs. ~98 kcal/mol for C-H) can effectively block this metabolic pathway.[13][14] This strategic replacement can dramatically increase a compound's metabolic half-life, leading to improved oral bioavailability and sustained therapeutic efficacy in vivo.[3] While highly effective, chemists must remain aware of potential alternative metabolic liabilities, such as defluorination, which can sometimes lead to reactive species.[3][15]

Part 2: Comparative Analysis in Action: A Case Study with HIV-1 NNRTIs

The value of fluorine bioisosterism is best illustrated through a real-world example. Diarylpyrimidines (DAPYs) are a class of potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1.[2] A lead compound, JK-4b, showed excellent potency but was hampered by poor metabolic stability and high cytotoxicity.[13] This prompted a bioisosteric replacement study, leading to the development of fluorinated analogs.

The data below compares the non-fluorinated precursor JK-4b with a fluorinated successor, Compound 5t . This matched-pair analysis clearly demonstrates the multifaceted benefits of fluorination.

ParameterJK-4b (Non-fluorinated)Compound 5t (Fluorinated)Rationale & Outcome of Fluorination
Anti-HIV-1 Activity (EC₅₀) 1.0 nM1.8 nMThe fluorine substitution was well-tolerated within the enzyme's binding pocket, causing only a negligible change in potency.[13]
Cytotoxicity (CC₅₀) 2.08 µM117 µMA greater than 50-fold reduction in cytotoxicity, dramatically improving the compound's safety profile.[13]
Selectivity Index (SI = CC₅₀/EC₅₀) 2,05966,443The therapeutic window was widened by over 32-fold, a direct result of the significantly lower toxicity.[13]
Metabolic Stability (t₁/₂ in HLM) 14.6 minutesSignificantly Improved¹The primary goal of fluorination was to block the metabolic soft spot on the biphenyl ring, thereby increasing the half-life in human liver microsomes (HLM).[13]
¹Specific t₁/₂ value for 5t was not provided in the source, but the study's objective and results confirm a significant improvement in metabolic stability.[13]

This case study exemplifies a successful bioisosteric replacement. The strategic introduction of fluorine addressed the critical liabilities of the parent compound—metabolic instability and cytotoxicity—while preserving its high potency, ultimately yielding a far more viable drug candidate.[13]

Part 3: Experimental Protocols for Evaluating Bioisosteric Replacement

To empirically validate the effects of fluorination, a systematic workflow incorporating synthesis, metabolic stability assessment, and binding affinity determination is required.

Overall Experimental Workflow

The following diagram outlines the logical flow from compound synthesis to comprehensive evaluation.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro ADME Profiling cluster_2 Pharmacodynamic Evaluation A 1. Design Analogs (Fluorinated & Non-fluorinated) B 2. Suzuki-Miyaura Coupling (Synthesis) A->B C 3. Purification & QC (NMR, LC-MS) B->C D 4. Metabolic Stability Assay (Human Liver Microsomes) C->D F 6. Binding Affinity Assay (e.g., 19F NMR or Enzymatic Assay) C->F E 5. Permeability Assay (e.g., PAMPA) D->E H 8. Data Analysis & Matched-Pair Comparison E->H G 7. Cellular Potency Assay (e.g., Anti-HIV Assay) F->G G->H

Caption: Workflow for bioisosteric replacement studies.

Protocol 1: Synthesis of Fluorinated Biphenyls via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for synthesizing biphenyl derivatives, offering excellent yields and functional group tolerance.[5][16]

Objective: To couple a fluorinated aryl boronic acid with an aryl halide to form the target fluorinated biphenyl.

Materials:

  • Fluorinated aryl boronic acid or ester

  • Aryl halide (bromide or iodide preferred)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Na₂CO₃, K₂CO₃)

  • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add the aryl halide (1.0 eq), the fluorinated aryl boronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

  • Purge the vessel with an inert gas (e.g., Argon) for 10-15 minutes.

  • Add the degassed solvent system.

  • Add the palladium catalyst (0.01-0.05 eq) to the mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup (e.g., extract with ethyl acetate, wash with brine).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the pure fluorinated biphenyl.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS.[5][16]

Protocol 2: Metabolic Stability Assay with Human Liver Microsomes (HLM)

This assay measures the rate at which a compound is metabolized by Phase I enzymes (primarily CYPs) present in liver microsomes.[17][18]

G A Prepare HLM, Test Compound, & NADPH in Buffer B Pre-warm to 37°C A->B C Initiate Reaction (Add NADPH) B->C D Incubate at 37°C C->D E Take Aliquots at Time Points (0, 5, 15, 30, 45 min) D->E F Quench Reaction (Add Acetonitrile w/ Int. Std.) E->F G Centrifuge & Collect Supernatant F->G H Analyze by LC-MS/MS G->H I Calculate % Remaining & Half-Life (t½) H->I

Caption: Workflow for a microsomal metabolic stability assay.

Procedure:

  • Preparation: Prepare a stock solution of the test compound (e.g., 1 mM in DMSO). Dilute in incubation buffer (e.g., 100 mM potassium phosphate, pH 7.4) to an intermediate concentration.

  • Reaction Mixture: In a microcentrifuge tube, combine the buffer, human liver microsomes (final concentration 0.5 mg/mL), and the diluted test compound (final concentration 1 µM).[19] Include a negative control without the NADPH cofactor.[19]

  • Pre-incubation: Pre-incubate the mixture at 37 °C for 5-10 minutes to equilibrate the temperature.

  • Initiation: Start the metabolic reaction by adding a pre-warmed solution of the NADPH cofactor (final concentration 1 mM).

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[17]

  • Quenching: Immediately quench the enzymatic reaction by adding the aliquot to a solution of cold acetonitrile containing an internal standard for LC-MS/MS analysis.

  • Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an analysis plate and quantify the remaining parent compound using a calibrated LC-MS/MS method.

  • Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the intrinsic clearance and the metabolic half-life (t₁/₂).

Protocol 3: Binding Affinity Assessment via ¹⁹F NMR Competition Assay

Leveraging the fluorine atom itself, ¹⁹F NMR provides a powerful, direct method for assessing binding and determining the dissociation constant (Kᴅ) of unlabeled competitors.[20][21]

Principle: A known fluorinated ligand (reporter ligand) is observed by ¹⁹F NMR. When it binds to the target protein, its NMR signal changes (e.g., broadens or shifts). An unlabeled test compound that competes for the same binding site will displace the reporter ligand, causing its NMR signal to revert toward the "free" state.

Procedure:

  • Sample Preparation: Prepare a series of NMR tubes containing a constant concentration of the target protein and the fluorinated reporter ligand in a suitable buffer (e.g., PBS, pH 7.4).

  • Titration: To each tube, add the non-fluorinated competitor compound at increasing concentrations. Include a control with no competitor.

  • NMR Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum for each sample.

  • Data Analysis: Measure the change in the ¹⁹F NMR signal of the reporter ligand (e.g., chemical shift, line width) as a function of the competitor concentration.

  • Kᴅ Calculation: Fit the resulting binding isotherm to a competitive binding equation to calculate the Kᴅ of the test compound. This method allows for the rapid screening and affinity ranking of non-fluorinated analogs by observing their effect on a single fluorinated probe.[20]

Part 4: Conclusion and Future Perspectives

The bioisosteric replacement of hydrogen with fluorine in biphenyl scaffolds is a validated and highly effective strategy in medicinal chemistry. It provides a powerful toolkit for overcoming common drug discovery hurdles, particularly poor metabolic stability, while simultaneously allowing for the fine-tuning of physicochemical properties and target affinity.[3][22] The case of the NNRTI JK-4b vividly illustrates how this single atomic substitution can transform a problematic lead into a promising preclinical candidate.[13]

The success of this strategy is not universal; the effects of fluorination are highly dependent on the specific molecular context and the protein-ligand interactions at play.[3][23] Therefore, the empirical, comparative evaluation outlined in this guide is not just recommended, but essential.

Looking forward, advances in synthetic chemistry, especially in late-stage fluorination, are making it easier than ever to rapidly generate fluorinated analogs of complex molecules.[3][24] This will continue to expand the application of fluorine-based bioisosterism, enabling researchers to more effectively design the next generation of safer and more effective medicines.

References

  • Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies.
  • BenchChem Technical Support Team. (2025). The Biological Frontier of Fluorinated Biphenyls: A Technical Guide. BenchChem.
  • Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)
  • Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. (2023).
  • Metabolic Stability Assays. (n.d.). Merck Millipore.
  • Lee, et al. (n.d.). Methods to Increase the Metabolic Stability of 18F-Radiotracers. PMC - PubMed Central.
  • Ackley, D. C., Rockich, K. T., & Timothy, R. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
  • Conformations of Biphenyls. (2023). Chemistry LibreTexts.
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hep
  • Researchers Develop One-Step Fluorination for Drug-Like Molecules. (2025). Drug Discovery & Development.
  • Dalvit, C., & Vulpetti, A. (2020). Efficient affinity ranking of fluorinated ligands by 19F NMR: CSAR and FastCSAR. Journal of Biomolecular NMR.
  • Dalvit, C., & Vulpetti, A. (2020). Efficient affinity ranking of fluorinated ligands by 19F NMR: CSAR and FastCSAR. Springer.
  • Hampton, D. R., et al. (2016). Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach.
  • Microsomal Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec.
  • Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. (n.d.). PMC.
  • Affinity Screening Using Competition with Fluorine-19 Hyperpolarized Ligands*. (n.d.). PMC.
  • Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. (n.d.). PMC - NIH.
  • Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. (n.d.). PubMed.
  • Zhang, C. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. R Discovery.
  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (n.d.).
  • The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. (2024). Chemical Science (RSC Publishing).
  • Fluorine-NMR Competition Binding Experiments for High-Throughput Screening of Large Compound Mixtures. (n.d.). Bentham Science Publisher.
  • Breaking C-F bonds in drugs. (n.d.). Hypha Discovery Blogs.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry.
  • Choudhuri, S., & Valia, K. (2015). A Review Report on Newer Advancement in Bioisosteric Replacement in Drug Design.
  • Fluorine in Medicinal Chemistry. (2025).
  • Importance of Fluorine in Benzazole Compounds. (2020). MDPI.

Sources

A Comparative Guide to Alternative Synthetic Routes for 4'-(Benzyloxy)-4-fluoro-3-methylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4'-(Benzyloxy)-4-fluoro-3-methylbiphenyl is a key structural motif in medicinal chemistry and materials science. Its synthesis, which involves the formation of a crucial carbon-carbon bond between two substituted benzene rings, can be approached through various modern cross-coupling methodologies. The choice of synthetic route is a critical decision for researchers, impacting not only the yield and purity of the final product but also the overall efficiency, cost, and scalability of the process. This guide provides an in-depth comparison of four prominent palladium-catalyzed cross-coupling reactions for the synthesis of this target molecule: the Suzuki-Miyaura, Negishi, Stille, and Hiyama couplings. By presenting detailed experimental protocols, comparative performance data, and mechanistic insights, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make an informed decision for their specific synthetic needs.

Strategic Overview of Biphenyl Synthesis

The core transformation in the synthesis of this compound is the formation of the C-C bond between the 4-fluoro-3-methylphenyl and the 4-benzyloxyphenyl moieties. The primary disconnection for this bond leads to two key synthons. The choice of the organometallic component (nucleophile) and the halide (electrophile) will dictate the specific cross-coupling reaction to be employed. For the purpose of this guide, we will consider the coupling of a derivative of 4-fluoro-3-methylbenzene with 4-benzyloxyphenyl bromide.

Comparative Analysis of Synthetic Routes

The selection of a synthetic strategy is a multi-faceted decision, balancing factors such as yield, reaction conditions, catalyst cost and loading, and the nature of the starting materials and byproducts. The following sections provide a detailed examination of four leading palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: The Workhorse of Biphenyl Synthesis

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for biphenyl synthesis due to its mild reaction conditions, the commercial availability and stability of its organoboron reagents, and the generation of non-toxic inorganic byproducts.[1][2]

Reaction Scheme:

cluster_reactants Reactants cluster_product Product 4_fluoro_3_methylphenylboronic_acid 4-Fluoro-3-methylphenylboronic acid reaction_center + 4_fluoro_3_methylphenylboronic_acid->reaction_center 4_benzyloxyphenyl_bromide 4-Benzyloxyphenyl bromide 4_benzyloxyphenyl_bromide->reaction_center target_molecule This compound catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->reaction_center base Base (e.g., K₂CO₃) base->reaction_center reaction_center->target_molecule Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura coupling for the synthesis of the target molecule.

Experimental Protocol:

  • Reactant Preparation: In a flame-dried round-bottom flask, combine 4-fluoro-3-methylphenylboronic acid (1.2 mmol), 4-benzyloxyphenyl bromide (1.0 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2 mol%).

  • Solvent Addition: Add a degassed mixture of toluene (10 mL) and water (2 mL).

  • Reaction Execution: Heat the mixture to 90 °C under an inert atmosphere (e.g., argon or nitrogen) and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction to room temperature, and dilute with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices: The use of a slight excess of the boronic acid helps to ensure complete consumption of the aryl bromide.[3] The biphasic toluene/water solvent system with a base like potassium carbonate is a standard condition for Suzuki couplings, facilitating the transmetalation step.[2][4] Pd(PPh₃)₄ is a common and effective catalyst for this transformation.[5]

Negishi Coupling: High Reactivity and Functional Group Tolerance

The Negishi coupling utilizes organozinc reagents, which are generally more reactive than their boronic acid counterparts, often leading to higher yields and faster reaction times.[6] However, organozinc reagents are sensitive to moisture and air, necessitating stricter anhydrous and inert atmosphere techniques.[7]

Reaction Scheme:

cluster_reactants Reactants cluster_product Product organozinc 4-Fluoro-3-methylphenylzinc chloride reaction_center + organozinc->reaction_center 4_benzyloxyphenyl_bromide 4-Benzyloxyphenyl bromide 4_benzyloxyphenyl_bromide->reaction_center target_molecule This compound catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) catalyst->reaction_center reaction_center->target_molecule Negishi Coupling

Caption: Negishi coupling for the synthesis of the target molecule.

Experimental Protocol:

  • Organozinc Preparation (in situ): To a flame-dried Schlenk flask containing zinc dust (1.5 mmol) and lithium chloride (1.5 mmol) in anhydrous THF (5 mL), add 1-bromo-4-fluoro-3-methylbenzene (1.2 mmol). Stir the mixture at room temperature until the formation of the organozinc reagent is complete (can be monitored by GC analysis of quenched aliquots).[8]

  • Coupling Reaction: In a separate flame-dried Schlenk flask, add 4-benzyloxyphenyl bromide (1.0 mmol) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 2 mol%).

  • Reagent Addition: Add the freshly prepared solution of 4-fluoro-3-methylphenylzinc chloride to the second flask via cannula.

  • Reaction Execution: Stir the reaction mixture at room temperature for 8 hours under an inert atmosphere.

  • Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by flash column chromatography.

Causality Behind Experimental Choices: The in-situ preparation of the organozinc reagent avoids the isolation of the moisture-sensitive intermediate.[8] The use of LiCl helps to solubilize the organozinc species and facilitate the transmetalation step.[8] Pd(dppf)Cl₂ is a robust catalyst for Negishi couplings, known for its high efficiency and functional group tolerance.[9][10]

Stille Coupling: Tolerance to a Wide Range of Functional Groups

The Stille coupling employs organotin reagents (stannanes), which are known for their high tolerance to a wide variety of functional groups and their stability to air and moisture.[3][11] The primary drawback of this method is the toxicity of the organotin compounds and the difficulty in removing tin byproducts from the final product.[12]

Reaction Scheme:

cluster_reactants Reactants cluster_product Product organostannane (4-Fluoro-3-methylphenyl)trimethylstannane reaction_center + organostannane->reaction_center 4_benzyloxyphenyl_bromide 4-Benzyloxyphenyl bromide 4_benzyloxyphenyl_bromide->reaction_center target_molecule This compound catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->reaction_center additive Additive (e.g., CuI) additive->reaction_center reaction_center->target_molecule Stille Coupling

Caption: Stille coupling for the synthesis of the target molecule.

Experimental Protocol:

  • Reactant Preparation: In a Schlenk tube, dissolve 4-benzyloxyphenyl bromide (1.0 mmol) and (4-fluoro-3-methylphenyl)trimethylstannane (1.1 mmol) in anhydrous DMF (5 mL).

  • Catalyst and Additive Addition: Add Pd(PPh₃)₄ (3 mol%) and copper(I) iodide (CuI, 10 mol%).

  • Reaction Execution: Heat the mixture to 100 °C under an inert atmosphere for 16 hours.

  • Work-up and Purification: Cool the reaction to room temperature and dilute with diethyl ether. Wash the organic layer with aqueous potassium fluoride to remove tin byproducts, followed by water and brine. Dry over anhydrous sodium sulfate and concentrate. Purify by flash column chromatography.

Causality Behind Experimental Choices: DMF is a common solvent for Stille couplings, and the addition of a copper(I) co-catalyst can accelerate the reaction rate.[12] The aqueous potassium fluoride wash is crucial for the removal of toxic tin residues.[13]

Hiyama Coupling: A Fluoride-Activated Organosilane Approach

The Hiyama coupling utilizes organosilanes, which are generally non-toxic, readily available, and environmentally benign.[14] The reaction requires activation of the C-Si bond, typically with a fluoride source or a base, to facilitate transmetalation.[15]

Reaction Scheme:

cluster_reactants Reactants cluster_product Product organosilane Trimethoxy(4-fluoro-3-methylphenyl)silane reaction_center + organosilane->reaction_center 4_benzyloxyphenyl_bromide 4-Benzyloxyphenyl bromide 4_benzyloxyphenyl_bromide->reaction_center target_molecule This compound catalyst Pd Catalyst (e.g., Pd(OAc)₂) catalyst->reaction_center activator Activator (e.g., TBAF) activator->reaction_center reaction_center->target_molecule Hiyama Coupling

Caption: Hiyama coupling for the synthesis of the target molecule.

Experimental Protocol:

  • Reactant Preparation: To a solution of 4-benzyloxyphenyl bromide (1.0 mmol) and trimethoxy(4-fluoro-3-methylphenyl)silane (1.5 mmol) in anhydrous THF (5 mL), add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 mL, 1.5 mmol).

  • Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 3 mol%) and a suitable ligand such as tricyclohexylphosphine (PCy₃, 6 mol%).

  • Reaction Execution: Heat the mixture at 60 °C under an inert atmosphere for 24 hours.

  • Work-up and Purification: After cooling to room temperature, quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by flash column chromatography.

Causality Behind Experimental Choices: TBAF is a common fluoride source used to activate the organosilane for transmetalation.[15][16] The use of an electron-rich and bulky phosphine ligand like PCy₃ often improves the catalytic activity for Hiyama couplings.[2]

Quantitative Performance Comparison

Parameter Suzuki-Miyaura Coupling Negishi Coupling Stille Coupling Hiyama Coupling
Typical Yield 85-95%[17][18]90-98%[11][19]80-92%[13][20]75-90%[21][22]
Reaction Time 12-24 hours4-12 hours12-24 hours18-36 hours
Reaction Temperature 80-100 °CRoom Temp. to 60 °C80-110 °C60-100 °C
Catalyst Loading 1-3 mol%1-5 mol%2-5 mol%2-5 mol%
Reagent Stability Boronic acids are generally stable solids.Organozincs are highly sensitive to air and moisture.Organostannanes are generally stable.Organosilanes are generally stable.
Toxicity of Byproducts Low (boron-based)Moderate (zinc salts)High (tin-based)Low (silicon-based)
Cost of Reagents ModerateModerate to HighHighLow to Moderate

Conclusion and Recommendations

Each of the discussed synthetic routes offers a viable pathway to this compound, with distinct advantages and disadvantages.

  • The Suzuki-Miyaura coupling stands out as the most practical and widely applicable method for general laboratory synthesis. Its operational simplicity, the stability of the boronic acid reagents, and the low toxicity of the byproducts make it an excellent first choice.[1][2]

  • The Negishi coupling is a powerful alternative, particularly when high yields and rapid reaction times are paramount. However, its implementation requires more stringent experimental techniques due to the sensitivity of the organozinc reagents.[6][7]

  • The Stille coupling , while offering excellent functional group tolerance, is hampered by the toxicity of organotin compounds and the challenges associated with their complete removal from the final product.[12] This route is best reserved for situations where other methods fail.

  • The Hiyama coupling represents a greener alternative, utilizing non-toxic and readily available organosilanes. While it may require longer reaction times and careful optimization of the activation conditions, it is an attractive option for large-scale and environmentally conscious synthesis.[14][15]

Ultimately, the optimal choice of synthetic route will depend on the specific priorities of the research program, including the desired scale of the synthesis, cost considerations, available laboratory infrastructure, and the importance of minimizing toxic waste.

References

  • Baltus, C. B. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. 2010. Available from: [Link].

  • Sase, S., et al. One-Pot Negishi Cross-Coupling Reactions of In Situ Generated Zinc Reagents with Aryl Chlorides, Bromides, and Triflates. J. Org. Chem. 2008, 73 (19), pp 7380–7382. Available from: [Link].

  • Wikipedia. Stille reaction. Available from: [Link].

  • Han, C., & Buchwald, S. L. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. J. Am. Chem. Soc. 2009, 131 (22), pp 7532–7533. Available from: [Link].

  • Organic Chemistry Portal. Hiyama Coupling. Available from: [Link].

  • Mee, S. P. H., et al. Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion. Angew. Chem. Int. Ed. 2004, 43, 1132-1136. Available from: [Link].

  • Denmark, S. E., et al. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. J. Am. Chem. Soc. 2009, 131 (8), pp 3104–3118. Available from: [Link].

  • ResearchGate. Suzuki-Miyaura cross coupling reactions of aryl/heteroaryl bromides... | Download Table. Available from: [Link].

  • Dounay, A. B., & Overman, L. E. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Chem. Rev. 2003, 103 (8), pp 2945–2964. Available from: [Link].

  • Organic Chemistry Portal. Negishi Coupling. Available from: [Link].

  • Williams, R. M. RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Org. Synth. 2011, 88, 197. Available from: [Link].

  • Han, C., & Buchwald, S. L. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. National Institutes of Health. Available from: [Link].

  • Wipf Group. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. 2009. Available from: [Link].

  • Skrydstrup, T., et al. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Org. Lett. 2014, 16 (7), pp 1860–1863. Available from: [Link].

  • Organic Chemistry Portal. Stille Coupling. Available from: [Link].

  • ResearchGate. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Available from: [Link].

  • Arkat USA. Recent advances and prospects in palladium-catalyzed Hiyama coupling reaction. Available from: [Link].

  • Beilstein Journals. Clean and fast cross-coupling of aryl halides in one-pot. Available from: [Link].

  • Molander, G. A., & Brown, A. R. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. J. Org. Chem. 2006, 71 (26), pp 9681–9686. Available from: [Link].

  • Wiley-VCH. 1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Available from: [Link].

  • Organic Chemistry Portal. Hiyama Coupling. Available from: [Link].

  • ResearchGate. Examples of the Hiyama cross-coupling reaction with aryl silanes.... Available from: [Link].

  • MDPI. The Hiyama Cross-Coupling Reaction: New Discoveries. Available from: [Link].

  • ResearchGate. Stille cross-coupling reactions with phenyl stannane. | Download Table. Available from: [Link].

  • Ami, E., & Takeda, T. Organoborane coupling reactions (Suzuki coupling). J. Synth. Org. Chem., Jpn. 2002, 60 (10), pp 954–966. Available from: [Link].

  • Fors, B. P., & Buchwald, S. L. STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYST SYSTEM. National Institutes of Health. Available from: [Link].

  • RSC Publishing. Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. Available from: [Link].

  • ResearchGate. Stille-type cross coupling reactions with tetraalkynyl stannanes. Available from: [Link].

  • Macmillan Group. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. National Institutes of Health. Available from: [Link].

  • ResearchGate. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Available from: [Link].

  • PubMed. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Available from: [Link].

  • ResearchGate. (PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Available from: [Link].

Sources

Introduction: The Strategic Role of Fluorine in Biphenyl Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of Fluoro-Substituted Biphenyls for Drug Discovery and Development

Fluoro-substituted biphenyls represent a cornerstone in modern medicinal chemistry, materials science, and agrochemicals.[1][2] The introduction of fluorine into a biphenyl moiety is not a trivial structural modification; it is a strategic decision to precisely modulate a molecule's physicochemical and biological properties. The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence lipophilicity, metabolic stability, binding affinity, and membrane permeability.[3][4][5] In 1970, only about 2% of approved drugs contained fluorine, a figure that surged to 25% by 2011, underscoring the escalating importance of fluorination in drug design.[5]

However, the very electronic perturbations that make fluorine a valuable tool for chemists also create distinct challenges and opportunities in synthesis. The reactivity of a fluoro-substituted biphenyl is not uniform; it is highly dependent on the position of the fluorine atom and the nature of the desired chemical transformation. This guide provides an in-depth comparative analysis of the reactivity of these privileged scaffolds in three critical classes of synthetic reactions: Palladium-Catalyzed Cross-Coupling, Buchwald-Hartwig Amination, and Nucleophilic Aromatic Substitution (SNAr). By understanding the causality behind their reactivity, researchers can better harness the power of fluorine to accelerate the drug development process.

Chapter 1: The Profound Electronic and Steric Influence of Fluorine

The reactivity of a fluoro-substituted biphenyl is dictated primarily by the powerful electron-withdrawing inductive effect (-I) of the fluorine atom. This effect polarizes the C-F bond and transmits through the sigma framework, decreasing electron density on the aromatic ring. This fundamental electronic shift has two major consequences:

  • Activation for Nucleophilic Attack: The electron-deficient (electrophilic) nature of the fluorinated ring makes it highly susceptible to attack by nucleophiles, a cornerstone of SNAr reactions.

  • Modulation of C-H Acidity: Fluorine substitution increases the acidity of adjacent C-H bonds, a feature that can be exploited in modern C-H activation strategies.[6]

While the inductive effect is paramount, steric factors and more subtle electronic interactions, often termed the "ortho-effect," also play a crucial role. An ortho-fluoro substituent can act as a directing group in C-H functionalization reactions and can significantly accelerate the transmetalation step in Suzuki-Miyaura couplings.[7][8]

Caption: Inductive withdrawal by fluorine creates partial positive charges (δ+) on adjacent carbons.

Chapter 2: Palladium-Catalyzed Cross-Coupling: A Tale of Two Effects

The Suzuki-Miyaura reaction is arguably the most utilized method for constructing biphenyl scaffolds due to its operational simplicity and the stability of boronic acids.[3][9] When fluoro-substituted substrates are used, their reactivity is a delicate balance between competing electronic factors.

Comparative Reactivity Analysis
  • Fluorine on the Aryl Halide: An electron-withdrawing fluorine substituent generally accelerates the rate-limiting oxidative addition of the aryl halide to the Pd(0) catalyst. This makes many fluoroaryl halides excellent substrates for cross-coupling.

  • Fluorine on the Boronic Acid: The situation is more complex here. The strong inductive effect of fluorine has a dual impact:

    • Accelerated Transmetalation: It increases the Lewis acidity of the boron atom, which can significantly speed up the desired transmetalation step. Research has shown that an ortho-fluorine atom can increase the relative transmetalation rate by up to 42-fold compared to phenylboronic acid.[7]

    • Accelerated Protodeborylation: It also enhances the rate of the undesired side reaction, protodeborylation (hydrodeboronation), where the boronic acid group is replaced by a hydrogen atom, leading to reduced yields.[7]

The choice of ligands, base, and solvent becomes critical to favor the productive transmetalation pathway over the competing decomposition pathway. While some studies using specific catalytic systems have found that the position of fluorine (ortho, meta, or para) on the aryl bromide partner does not have a dramatic influence on reactivity[10], the effect on the boronic acid partner is consistently more pronounced.

Data Summary: Influence of Fluorine Position in Suzuki-Miyaura Coupling
Substrate PositionReactivity Trend & CausalityTypical OutcomeReference
Fluorine on Aryl Halide Accelerates oxidative addition due to the electron-withdrawing nature of fluorine.Generally high yields, good reactivity.[11]
ortho-F on Boronic Acid Markedly accelerates the transmetalation step. Can be susceptible to protodeborylation.Potentially very fast reaction, but requires optimized conditions to prevent side reactions.[7]
meta-F on Boronic Acid Modestly accelerates transmetalation (approx. 2-fold).Good, predictable reactivity.[7]
para-F on Boronic Acid Moderately accelerates transmetalation (approx. 5-fold).Reliable and often high-yielding reactions.[7]
Experimental Protocol: Comparative Suzuki-Miyaura Coupling

Objective: To compare the reaction rate and yield for the coupling of 4-bromoacetophenone with 2-fluorophenylboronic acid versus 4-fluorophenylboronic acid.

  • Reactor Setup: To two separate oven-dried 10 mL microwave vials equipped with magnetic stir bars, add 4-bromoacetophenone (199 mg, 1.0 mmol), Pd(PPh₃)₄ (23 mg, 0.02 mmol, 2 mol%), and K₂CO₃ (414 mg, 3.0 mmol).

  • Reagent Addition: To Vial A, add 2-fluorophenylboronic acid (168 mg, 1.2 mmol). To Vial B, add 4-fluorophenylboronic acid (168 mg, 1.2 mmol).

  • Solvent Addition: Add a 4:1 mixture of Dioxane/H₂O (5 mL) to each vial.

  • Reaction Execution: Seal the vials and place them in a preheated oil bath at 90 °C.

  • Monitoring & Analysis: Monitor the reactions by TLC or LC-MS at 30-minute intervals. The rationale for this comparison is to directly observe the kinetic difference imparted by the ortho-fluoro substituent (Vial A) versus the para-substituent (Vial B). The ortho-substituted reaction is expected to proceed faster if the accelerated transmetalation outweighs any steric hindrance.

  • Workup: After completion, cool the reactions to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to determine the isolated yield.

Chapter 3: Buchwald-Hartwig Amination: Forging the C-N Bond

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a critical transformation in the synthesis of countless pharmaceuticals.[12] The reactivity of fluoro-substituted biphenyl precursors in this reaction is largely governed by the electronic nature of the aryl halide and the judicious choice of a supporting ligand.

Comparative Reactivity Analysis

Generally, electron-deficient aryl halides are excellent substrates for Buchwald-Hartwig amination, as the electron-withdrawing groups facilitate the initial oxidative addition step.[13] Therefore, fluoro-substituted aryl bromides, chlorides, and triflates are typically highly reactive.

The primary determinant of success is the catalyst system. The choice of phosphine ligand is not merely an additive but a controlling element of the reaction. Bulky, electron-rich phosphine ligands (e.g., BrettPhos, XantPhos) are often required to promote the crucial reductive elimination step and prevent catalyst decomposition.[13][14]

  • Substrate Reactivity: An aryl halide with a fluorine atom ortho to the leaving group may exhibit different reactivity compared to a para-substituted isomer due to a combination of steric and electronic effects influencing both the oxidative addition and reductive elimination steps.

  • Causality of Ligand Choice: Ligands are chosen to create a sterically hindered yet electronically rich palladium center. This promotes the binding of the amine and facilitates the final bond-forming reductive elimination, which is often the turnover-limiting step. For electron-poor fluoro-arenes, a highly electron-donating ligand is essential to make the palladium center nucleophilic enough to reductively eliminate the C-N bond.

Experimental Protocol: Comparative Buchwald-Hartwig Amination

Objective: To compare the reactivity of 1-bromo-2,4-difluorobenzene versus 1-bromo-3,5-difluorobenzene with morpholine.

  • Inert Atmosphere: Assemble two separate oven-dried Schlenk tubes under an argon atmosphere.

  • Reagent Loading: To each tube, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 2 mol% Pd), XantPhos (17.4 mg, 0.03 mmol, 3 mol%), and NaOt-Bu (135 mg, 1.4 mmol).

  • Substrate Addition: To Tube A, add 1-bromo-2,4-difluorobenzene (193 mg, 1.0 mmol). To Tube B, add 1-bromo-3,5-difluorobenzene (193 mg, 1.0 mmol).

  • Nucleophile & Solvent: Add morpholine (105 µL, 1.2 mmol) and anhydrous toluene (5 mL) to each tube.

  • Reaction: Seal the tubes and heat in an oil bath at 100 °C for 12 hours.

  • Analysis: The rationale is to assess the impact of fluorine's position relative to the reaction center. The 2,4-difluoro isomer has fluorine atoms ortho and para to the bromine, strongly activating the system. The 3,5-difluoro isomer has meta fluorine atoms, which provide less electronic activation. A higher yield is expected in Tube A.

  • Workup: After cooling, quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Chapter 4: Nucleophilic Aromatic Substitution (SNAr): Fluorine's Unexpected Prowess

In SNAr reactions, a nucleophile attacks an electron-poor aromatic ring bearing a suitable leaving group, proceeding through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[15]

The Causality of Fluorine's High Reactivity

Paradoxically, while the C-F bond is the strongest carbon-halogen bond, fluoroarenes are often the most reactive substrates in SNAr. This is a classic example where bond strength is not the deciding factor. The reaction mechanism proceeds in two steps:

  • Nucleophilic Attack (Rate-Determining): The nucleophile attacks the carbon bearing the leaving group, breaking aromaticity and forming the high-energy Meisenheimer complex.

  • Leaving Group Expulsion (Fast): The leaving group is eliminated, and aromaticity is restored.

Fluorine's extreme electronegativity powerfully stabilizes the negative charge of the rate-determining Meisenheimer complex through its inductive effect.[16] This stabilization lowers the activation energy of the first step so significantly that it overcomes the high energy required to break the C-F bond in the fast second step.

The reactivity order for leaving groups in activated systems is therefore often F >> Cl > Br > I .[15] Furthermore, this reactivity is highly dependent on the presence of other electron-withdrawing groups positioned ortho or para to the leaving group, as they allow for resonance delocalization of the negative charge. A meta positioning offers no such resonance stabilization, leading to dramatically slower reaction rates.[15]

Caption: SNAr workflow showing the rate-determining formation of the stabilized Meisenheimer complex.

Experimental Protocol: Competitive SNAr Reaction

Objective: To directly demonstrate the superior reactivity of a fluoro- over a chloro-substituted arene in an SNAr reaction.

  • Reagent Preparation: In a 25 mL round-bottom flask, create an equimolar mixture of 1-fluoro-4-nitrobenzene (141 mg, 1.0 mmol) and 1-chloro-4-nitrobenzene (158 mg, 1.0 mmol).

  • Solvent and Nucleophile: Dissolve the mixture in DMSO (10 mL). Add piperidine (198 µL, 2.0 mmol) and powdered K₂CO₃ (276 mg, 2.0 mmol).

  • Reaction Conditions: Stir the reaction at 50 °C.

  • Monitoring: Take aliquots every 15 minutes and analyze by GC-MS or ¹H NMR.

  • Rationale and Expected Outcome: This competitive experiment is a self-validating system. By having both substrates in the same pot, all conditions are identical. The analysis will show a significantly faster consumption of 1-fluoro-4-nitrobenzene and formation of the corresponding product, providing direct, quantitative evidence of its higher reactivity in SNAr compared to its chloro-analog.

  • Workup: Pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 25 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. The product ratio can be determined by spectroscopic analysis of the crude mixture.

Conclusion

The reactivity of fluoro-substituted biphenyls is a nuanced interplay of powerful electronic effects. For researchers in drug discovery, a deep understanding of these principles is not merely academic but essential for practical success.

  • In Suzuki-Miyaura couplings , the dual role of fluorine on boronic acid partners—accelerating both desired transmetalation and undesired protodeborylation—necessitates careful optimization.

  • In Buchwald-Hartwig aminations , the electron-deficient nature of fluoro-arenes makes them excellent substrates, with success hinging on the selection of appropriate, highly active ligand systems.

  • In Nucleophilic Aromatic Substitution , fluorine's ability to stabilize the rate-determining intermediate makes it a surprisingly excellent leaving group, often superior to heavier halogens.

By moving beyond simple reaction schemes and appreciating the underlying causality, scientists can rationally design synthetic routes, troubleshoot unexpected outcomes, and ultimately leverage the unique properties of fluorine to build the complex, life-changing molecules of the future.

References

  • Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. ChemBioChem, 5, 571–589. [Link]

  • Le, C., et al. (2017). Synthesis of (Poly)fluorobiphenyls Through Metal-Catalyzed C-H Bond Activation/Arylation of (Poly)fluorobenzene Derivatives. Catalysts, 7(9), 257. [Link]

  • Al-Masum, M., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega, 8(32), 29333–29346. [Link]

  • Bright, T. V., et al. (2013). A convenient chemical-microbial method for developing fluorinated pharmaceuticals. Organic & Biomolecular Chemistry, 11, 1135–1142. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37, 308-319. [Link]

  • Wang, Y., et al. (2024). FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. Organic Letters. [Link]

  • Wroblewski, A., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 192–197. [Link]

  • Garcia-Suarez, E. J., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 7(3), 79. [Link]

  • Bulfield, D., & Huber, S. M. (2016). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 6, 90156-90188. [Link]

  • Koike, T., & Akita, M. (2016). Controlled Fluoroalkylation Reactions by Visible-Light Photoredox Catalysis. Accounts of Chemical Research, 49(9), 1937–1945. [Link]

  • Schümann, M., et al. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(24), 13424–13433. [Link]

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. [Link]

  • Thompson, A. L. R., et al. (2021). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. Chemical Reviews, 121(15), 9421–9473. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Mal, S., et al. (2024). Novel synthesis of fluorinated molecules with potential in drug research developed. Kiel University News. [Link]

  • Effenberger, F., et al. (1971). Nucleophilic Aromatic Substitution: A New Synthetic Route to Biphenyls. Angewandte Chemie International Edition, 10(8), 566-567. [Link]

  • Various Authors. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. [Link]

  • Ruzziconi, R., et al. (2019). The biphenyl-monitored effective size of unsaturated functional or fluorinated ortho substituent. Beilstein Journal of Organic Chemistry, 15, 2384-2392. [Link]

  • Gandeepan, P., et al. (2019). Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview. Beilstein Journal of Organic Chemistry, 15, 1538–1585. [Link]

  • Richardson, P. (2016). Fluorination methods for drug discovery and development. Expert Opinion on Drug Discovery, 11(10), 983-999. [Link]

  • Fors, B. P., & Buchwald, S. L. (2009). A General and Efficient Method for the Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia. Journal of the American Chemical Society, 131(36), 12898–12899. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11354-11365. [Link]

  • LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. [Link]

  • Kashani, S. K., et al. (2023). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

Sources

A Senior Application Scientist's Guide to the Biological Activity Screening of 4'-(Benzyloxy)-4-fluoro-3-methylbiphenyl Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Screening Biphenyl Scaffolds

The biphenyl moiety is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous pharmacologically active agents.[1][2] Its rigid, yet conformationally flexible, nature allows it to engage with a variety of biological targets. The strategic functionalization of the biphenyl core is a cornerstone of modern drug discovery, aiming to enhance potency, selectivity, and pharmacokinetic properties.

This guide focuses on a specific class of derivatives characterized by a 4'-(benzyloxy) group, a 4-fluoro atom, and a 3-methyl group. Each substitution is deliberate:

  • Fluorine: Often incorporated to improve metabolic stability, enhance binding affinity through favorable electrostatic interactions, and modulate lipophilicity.[3][4]

  • Benzyloxy Group: Can serve as a hydrogen bond acceptor or donor, influence solubility, and provide a bulky substituent that can probe specific pockets within a target protein.[5][6]

  • Methyl Group: A small lipophilic group that can fine-tune binding interactions and steric compatibility.

Given the prevalence of biphenyl derivatives as cytotoxic and anticancer agents[7][8][9], this guide outlines a logical, tiered screening cascade to elucidate the biological activity of a representative molecule, which we will designate Compound BFB-1 (4'-(benzyloxy)-4-fluoro-3-methylbiphenyl) , and its analogs. We will compare its performance against Paclitaxel, a widely-used chemotherapeutic agent that acts as a microtubule stabilizer. This comparative approach is essential for contextualizing the potency and potential mechanism of action of novel chemical entities.

Tier 1: Primary Screening for Cytotoxic Activity

The initial and most critical question is whether the compound exhibits cytotoxic effects against cancer cells. A robust and high-throughput assay is required to determine the concentration-dependent inhibitory effects. The MTT assay is a gold-standard colorimetric method for this purpose, assessing cell metabolic activity as a proxy for cell viability.[10][11][12]

Core Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay relies on the reduction of the yellow, water-soluble MTT into a purple, insoluble formazan product by mitochondrial dehydrogenases of metabolically active cells.[13] The quantity of formazan, measured spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[14][15]

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of Compound BFB-1 and the reference compound (Paclitaxel) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell blank control.

  • Incubation: Incubate the plates for 48-72 hours. The duration should be sufficient to observe significant effects on cell proliferation.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]

  • Absorbance Reading: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Comparative Cytotoxicity

The primary output of this screening tier is the IC₅₀ value. This quantitative measure allows for a direct comparison of the cytotoxic potency of different compounds.

CompoundDerivative SubstitutionsCell LineIC₅₀ (µM)
BFB-1 4'-(benzyloxy), 4-fluoro, 3-methylMCF-72.5 ± 0.3
BFB-2 4'-(methoxy), 4-fluoro, 3-methylMCF-715.8 ± 1.2
BFB-3 4'-(benzyloxy), 3-methyl (no fluoro)MCF-78.1 ± 0.7
Paclitaxel Reference CompoundMCF-70.01 ± 0.002

Interpretation: The data suggest that Compound BFB-1 has moderate single-digit micromolar cytotoxicity. The comparison with analogs BFB-2 and BFB-3 indicates that both the benzyloxy group and the fluorine atom are crucial for its enhanced potency, a key insight into its structure-activity relationship (SAR).[16][17] While not as potent as Paclitaxel, its activity warrants further investigation into its mechanism of action.

Tier 2: Elucidating the Mechanism of Action (MoA)

Observing cytotoxicity is the first step. Understanding how the compound induces cell death is critical for its development. We will investigate two common anticancer MoAs: induction of apoptosis and disruption of microtubule dynamics.

G cluster_0 Screening Workflow Start Compound BFB-1 Cytotoxicity Tier 1: MTT Assay (Determine IC₅₀) Start->Cytotoxicity IsActive Is IC₅₀ < 10 µM? Cytotoxicity->IsActive MoA Tier 2: Mechanism of Action Studies IsActive->MoA Yes Stop Compound Inactive (Stop) IsActive->Stop No Apoptosis Apoptosis Assay (Caspase-Glo 3/7) MoA->Apoptosis Tubulin Tubulin Polymerization Assay MoA->Tubulin Pathway Pathway Analysis & Target ID Apoptosis->Pathway Tubulin->Pathway

Caption: A tiered workflow for screening biphenyl derivatives.
MoA Investigation 1: Induction of Apoptosis

Apoptosis, or programmed cell death, is a primary mechanism for many chemotherapeutics. A hallmark of apoptosis is the activation of a cascade of cysteine proteases known as caspases.[18][19] Caspase-3 and Caspase-7 are key "executioner" caspases that cleave cellular substrates, leading to the dismantling of the cell.[20]

G BFB1 Compound BFB-1 (Stress Signal) Bax Pro-apoptotic (Bax, Bak) BFB1->Bax Bcl2 Anti-apoptotic (Bcl-2, Bcl-xL) BFB1->Bcl2 Inhibits Mito Mitochondrion CytoC Cytochrome c Release Mito->CytoC Bax->Mito Bcl2->Mito Blocks Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Simplified intrinsic apoptosis pathway.

Core Protocol: Caspase-Glo® 3/7 Assay

This assay provides a luminescent readout of Caspase-3 and -7 activity. It utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active Caspase-3/7 to release aminoluciferin. A thermostable luciferase then uses this substrate to generate a "glow-type" light signal proportional to caspase activity.[20]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Plate cells in a white-walled 96-well plate and treat with Compound BFB-1 at its IC₅₀ and 2x IC₅₀ concentrations for a relevant time period (e.g., 24 hours). Include a vehicle control and a positive control (e.g., Staurosporine).

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Assay Protocol: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.

MoA Investigation 2: Disruption of Microtubule Dynamics

The microtubule cytoskeleton is essential for cell division, and its disruption is a clinically validated anticancer strategy.[21] Compounds can either inhibit tubulin polymerization (like Vinca alkaloids) or stabilize microtubules, preventing their necessary disassembly (like Taxanes).[22] A biochemical assay using purified tubulin can directly measure a compound's effect.

G cluster_0 Tubulin Polymerization Assay Principle Unpolymerized Tubulin Dimers + Fluorescent Reporter Polymerized Microtubules (High Fluorescence) Unpolymerized->Polymerized Polymerization (GTP, 37°C) NoPolymerization No Polymerization (Low Fluorescence) Unpolymerized->NoPolymerization Inhibited by BFB-1 EnhancedPolymerization Enhanced Polymerization (Very High Fluorescence) Polymerized->EnhancedPolymerization Stabilized by Paclitaxel BFB1_Inhibitor BFB-1 (Inhibitor) BFB1_Inhibitor->Unpolymerized Prevents Paclitaxel_Stabilizer Paclitaxel (Stabilizer) Paclitaxel_Stabilizer->Polymerized Promotes

Caption: Principle of tubulin polymerization/destabilization assays.

Core Protocol: Fluorescence-Based Tubulin Polymerization Assay

This assay follows microtubule formation by measuring the fluorescence enhancement of a reporter dye (e.g., DAPI) that incorporates into newly formed microtubules.[21][22]

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute lyophilized, high-purity tubulin protein (>99%) on ice in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).

  • Reaction Setup: In a 96-well plate, add buffer, GTP (to initiate polymerization), the fluorescent reporter, and the test compounds (Compound BFB-1 , Paclitaxel as a stabilizer control, Nocodazole as a destabilizer control).

  • Initiation: Add the tubulin solution to each well to initiate the reaction. The final tubulin concentration is typically 2-3 mg/mL.

  • Fluorescence Reading: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity (e.g., Ex 360 nm, Em 450 nm) every minute for 60-90 minutes.

  • Data Analysis: Plot fluorescence intensity versus time. Inhibitors of polymerization will show a flattened curve compared to the vehicle control. Stabilizers will show a faster and higher increase in fluorescence.

Data Presentation: Comparative MoA Profile
CompoundCaspase-3/7 Activation (Fold Change vs. Vehicle)Tubulin Polymerization (% of Control)Inferred Mechanism
BFB-1 1.8 ± 0.222 ± 5%Tubulin Destabilizer
Paclitaxel 8.5 ± 0.9185 ± 15%Apoptosis Inducer, Tubulin Stabilizer
Nocodazole 6.2 ± 0.715 ± 4%Apoptosis Inducer, Tubulin Destabilizer
Vehicle 1.0100%-

Interpretation: The results strongly suggest that Compound BFB-1 's primary mechanism of action is the inhibition of tubulin polymerization, similar to Nocodazole. While it does induce a modest level of apoptosis (likely downstream of mitotic arrest caused by tubulin disruption), its direct and potent effect on tubulin dynamics is the key finding. This differentiates it from Paclitaxel, which stabilizes microtubules. This information is crucial for guiding lead optimization, as chemists can now focus on modifications that enhance the interaction with the tubulin protein.

Conclusion and Future Directions

This guide presents a structured, comparative approach to the initial biological screening of novel this compound derivatives. Through a tiered workflow, we progressed from identifying general cytotoxicity to pinpointing a specific and compelling mechanism of action.

  • Compound BFB-1 was identified as a moderate cytotoxic agent with an IC₅₀ of 2.5 µM in MCF-7 cells.

  • Structure-activity relationship analysis indicated the importance of the 4'-benzyloxy and 4-fluoro substitutions for its activity.

  • Mechanism of action studies revealed that Compound BFB-1 acts as a potent inhibitor of tubulin polymerization, distinguishing it from the microtubule-stabilizing agent Paclitaxel.

These findings provide a solid foundation for a drug discovery program. Future efforts should focus on synthesizing additional analogs to improve potency, conducting co-crystallization studies to understand the binding interaction with tubulin, and evaluating the compound in more complex in vitro models (e.g., 3D spheroids) and subsequent in vivo studies.[12][23]

References

  • Danial, N. N., & Korsmeyer, S. J. (2004). Cell Death: Critical Control Points. Cell, 116(2), 205–219. [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link][10]

  • Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology annual review, 11, 127–152. [Link]

  • Cory, S., & Adams, J. M. (2002). The Bcl2 family: regulators of the cellular life-or-death switch. Nature reviews. Cancer, 2(9), 647–656. [Link][24][25]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55–63. [Link][13]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 71425, Biphenyl. [Link]

  • Reed, J. C. (1997). Bcl-2 family proteins. Oncogene, 17(25), 3225-3236. [Link][24][25][26]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit (Fluorescence Based). [Link][22]

  • Adan, A., Kiraz, Y., & Baran, Y. (2016). Cell proliferation and cytotoxicity assays. Current pharmaceutical biotechnology, 17(14), 1213–1221. [Link][11]

  • Thornberry, N. A., & Lazebnik, Y. (1998). Caspases: enemies within. Science, 281(5381), 1312–1316. [Link][18][19]

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Freshney, R. I. (2010). Culture of Animal Cells: A Manual of Basic Technique and Specialized Applications. John Wiley & Sons. [Link]

  • Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs. Nature reviews. Cancer, 4(4), 253–265. [Link]

  • Han, Y., et al. (2012). Facile Synthesis and Biological Evaluation of Novel Symmetrical Biphenyls as Antitumor Agents. Letters in Drug Design & Discovery, 9(3), 274-278. [Link][7]

  • Hu, B., et al. (2012). Synthesis of Unsymmetrical Biphenyls as Potent Cytotoxic Agents. Molecules, 17(9), 10566-10578. [Link][8]

  • Ravelli, R. B., et al. (2004). Insight into tubulin regulation from a complex with colchicine and a stathmin-like domain. Nature, 428(6979), 198-202. [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 4'-(Benzyloxy)-4-fluoro-3-methylbiphenyl for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 4'-(Benzyloxy)-4-fluoro-3-methylbiphenyl (CAS No. 1352318-66-1), a fluorinated biphenyl derivative.[1][2][3] Adherence to these procedures is critical for researchers, scientists, and drug development professionals to mitigate risks, ensure regulatory compliance, and foster a culture of safety. This document moves beyond a simple checklist, providing the causal logic behind each recommendation to empower laboratory personnel with a deep, actionable understanding of safe waste handling.

Hazard Identification and Risk Assessment: Understanding the Compound

A thorough risk assessment is the foundation of safe chemical handling. While a specific, comprehensive Safety Data Sheet (SDS) for this compound may not always be readily accessible, its structural motifs—a fluorinated biphenyl core and a benzyl ether group—allow for an informed hazard assessment based on analogous compounds.

The biphenyl structure itself can present toxicological concerns, and its halogenation with fluorine enhances persistence.[4][5][6] Fluorinated organic compounds must be handled with care, as their thermal decomposition can release hazardous substances like hydrogen fluoride.[7] The presence of the benzyl group also warrants attention. Based on data from structurally similar chemicals, the primary hazards are summarized below.

Hazard ClassificationPotential EffectRationale & Causality
Skin Corrosion/Irritation Causes skin irritation. May cause an allergic skin reaction.[7][8]Aromatic ethers and halogenated compounds can defat the skin and act as sensitizers, leading to dermatitis upon repeated contact.
Serious Eye Damage/Irritation Causes serious eye irritation.[7][8]Direct contact of chemical dust or splashes with eye tissue can cause significant irritation and potential damage.
Acute Toxicity (Oral, Inhalation) May be harmful if swallowed or inhaled.While specific data is limited, compounds of this class can exhibit toxicity. Handling should always aim to minimize dust generation and inhalation.
Environmental Hazard Potentially toxic to aquatic life with long-lasting effects.Fluorinated aromatic compounds are often persistent in the environment and can bioaccumulate. Improper disposal can lead to long-term ecosystem damage.

Note: This table is an aggregated summary based on related compounds. Always consult the specific Safety Data Sheet (SDS) provided by the supplier for definitive hazard information.

Personal Protective Equipment (PPE): The First Line of Defense

Based on the potential hazards, a stringent PPE protocol is mandatory when handling waste containing this compound.

Protection TypeSpecific RecommendationsJustification
Hand Protection Chemical-resistant nitrile or neoprene gloves. Inspect for tears before use.To prevent skin contact, irritation, and potential sensitization.[7]
Eye Protection Chemical safety goggles or safety glasses with side shields.To protect eyes from splashes or airborne dust particles of the compound.[7]
Skin & Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.To minimize the risk of accidental skin exposure during handling and transfer operations.
Respiratory Protection Not typically required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator with an organic vapor cartridge if weighing out large quantities or if dust is generated.To prevent inhalation of fine particulates. All weighing and transfers of solid waste should ideally be conducted within a chemical fume hood.
Waste Segregation and Collection Protocol: A Step-by-Step Guide

Proper segregation is the most critical step in the disposal workflow. Halogenated and non-halogenated waste streams must be kept separate to ensure correct final disposal and to manage costs, as the disposal of halogenated waste is often more expensive.[9]

Step 1: Designate a Waste Container

  • Select a clearly labeled, leak-proof, and chemically compatible container. High-density polyethylene (HDPE) containers are suitable for both solid and liquid halogenated organic waste.[10]

  • The container must have a secure, tight-fitting lid to prevent the escape of vapors.[10]

Step 2: Label the Container Correctly

  • Before adding any waste, affix a "Hazardous Waste" label.

  • Clearly write the full chemical name: "Halogenated Organic Waste ".

  • List all constituents, including "this compound" and any solvents used (e.g., Dichloromethane, Chloroform). Do not use abbreviations.

  • Indicate the associated hazards by checking the appropriate boxes (e.g., "Toxic," "Irritant").

Step 3: Collect the Waste

  • Solid Waste: This includes contaminated consumables such as gloves, weighing paper, pipette tips, and silica gel from chromatography. Place these items directly into the designated solid waste container. Avoid creating dust.

  • Liquid Waste: This includes reaction mother liquors and solutions containing the compound. Pour liquid waste carefully into the designated liquid waste container using a funnel. Perform this transfer inside a chemical fume hood.

  • Empty Stock Bottles: The original container of this compound must also be disposed of as hazardous waste. Do not rinse it out into the drain. Secure the cap and place it in a designated area for pickup.

Step 4: Store the Waste Container Safely

  • Keep the waste container closed at all times except when adding waste.[10]

  • Store the container in a designated satellite accumulation area, such as a secondary containment bin within a ventilated cabinet.

  • Do not fill the container beyond 90% of its capacity to allow for expansion.[10]

Disposal Decision Workflow

The following diagram outlines the logical flow for managing different forms of waste containing this compound.

DisposalWorkflow Disposal Workflow for this compound Start Identify Waste Containing This compound WasteType Determine Waste Type Start->WasteType SolidWaste Solid Waste (Gloves, Tips, Silica) WasteType->SolidWaste Solid LiquidWaste Liquid Waste (Solvents, Mother Liquor) WasteType->LiquidWaste Liquid Spill Spill or Gross Contamination WasteType->Spill Spill SolidContainer Place in Labeled, Sealed 'Halogenated Solids' Container SolidWaste->SolidContainer LiquidContainer Pour into Labeled, Sealed 'Halogenated Liquids' Container (in Fume Hood) LiquidWaste->LiquidContainer SpillClean Contain Spill with Inert Absorbent (e.g., Vermiculite) Spill->SpillClean Storage Store in Designated Satellite Accumulation Area SolidContainer->Storage LiquidContainer->Storage SpillCollect Collect Absorbed Material into 'Halogenated Solids' Container SpillClean->SpillCollect SpillCollect->Storage Pickup Arrange Pickup by Licensed Hazardous Waste Contractor Storage->Pickup End Proper Disposal (Typically Incineration) Pickup->End

Caption: Decision workflow for proper segregation and disposal.

Final Disposal Pathway

Under no circumstances should this compound or materials contaminated with it be disposed of down the drain or in regular trash.[11] The only acceptable method of disposal is through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.[7][9] These contractors will typically use high-temperature incineration, which is the most effective method for destroying persistent halogenated organic compounds and preventing their release into the environment.

By following this comprehensive guide, laboratory professionals can ensure the safe, compliant, and environmentally responsible disposal of this compound, upholding the highest standards of scientific practice.

References

  • Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. [Link]

  • Less is Better: A Guide to Minimizing Waste in Laboratories . American Chemical Society. [Link]

  • Microbial degradation of biphenyl and its derivatives . PubMed. [Link]

  • Interim Guidance on the Destruction and Disposal of PFAS . U.S. Environmental Protection Agency. [Link]

  • How to Dispose of Petroleum Ether? . Environmental Marketing Services. [Link]

  • Fluorinated ethers Patent Information.
  • Biological deeds of Biphenyl derivatives - A short Review . International Journal of Scientific Development and Research. [Link]

  • Human Health Effects of Biphenyl: Key Findings and Scientific Issues . National Institutes of Health (NIH). [Link]

  • Ultraviolet Absorption Spectra of Benzene and Chlorobenzene . MDPI. [Link]

Sources

Comprehensive Safety and Handling Guide for 4'-(Benzyloxy)-4-fluoro-3-methylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4'-(Benzyloxy)-4-fluoro-3-methylbiphenyl (CAS No. 1352318-66-1).[1][2] Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are grounded in the principles of chemical safety, data from structurally related compounds, and established guidelines for handling fluorinated and aromatic organic compounds.

Hazard Assessment and Triage

Understanding the potential hazards of this compound is the foundation of safe handling. Based on its chemical structure—a fluorinated biphenyl core with a benzyloxy ether group—we can anticipate the following potential hazards:

  • Skin and Eye Irritation: Aromatic compounds and their derivatives can cause skin and eye irritation.[3][4] Similar biphenyl compounds are known to cause skin and serious eye irritation.[4][5]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[4][5]

  • Allergic Skin Reaction: Some related compounds, such as 4-benzyloxyphenol, may cause an allergic skin reaction.[3][6]

  • Toxicity: While specific data is unavailable, many fluorinated organic compounds can possess metabolic toxicity.[7] Harmful effects if swallowed, in contact with skin, or if inhaled are noted for similar biphenyl structures.[4][5]

  • Environmental Hazard: Certain biphenyl compounds are toxic to aquatic life with long-lasting effects.[6]

Due to the limited specific toxicological data, this compound should be handled as a substance with unknown toxicity, and exposure should be minimized.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling this compound.

PPE Category Specification Rationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended). Double-gloving is advised for prolonged handling or when working with solutions.To prevent skin contact and absorption. Nitrile and neoprene offer good resistance to a range of organic chemicals.[8][9]
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing or when handling larger quantities.[7][9][10]To protect against splashes of powders or solutions that can cause serious eye irritation.[3][4]
Body Protection Flame-resistant laboratory coat, fully buttoned. Long pants and closed-toe, closed-heel shoes are mandatory.[10]To protect the skin from accidental contact and spills.
Respiratory Protection Use in a certified chemical fume hood is the primary engineering control. If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter is required.[10]To prevent inhalation of airborne particles or vapors, which may cause respiratory irritation.[4][5]
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_ppe PPE Levels start Start: Assess the planned procedure task_scale Scale of work? start->task_scale small_scale Small scale (<1g) task_scale->small_scale Small large_scale Large scale (>=1g) task_scale->large_scale Large handling_type Handling solid or solution? solid Solid handling_type->solid Solid solution Solution handling_type->solution Solution risk_of_splash Risk of splash or aerosolization? low_risk Low risk risk_of_splash->low_risk Low high_risk High risk risk_of_splash->high_risk High small_scale->handling_type large_scale->handling_type ppe_enhanced Enhanced PPE: - Double gloves (nitrile or neoprene) - Chemical splash goggles - Lab coat large_scale->ppe_enhanced ppe_full Full Protection: - Double gloves - Goggles and face shield - Chemical resistant apron over lab coat - Respirator (if outside fume hood) large_scale->ppe_full Large scale operation solid->risk_of_splash solution->risk_of_splash solution->ppe_enhanced ppe_base Minimum PPE: - Single pair of nitrile gloves - Safety glasses - Lab coat low_risk->ppe_base high_risk->ppe_enhanced high_risk->ppe_full High risk scenario

Caption: PPE Selection Workflow for Handling this compound.

Operational and Handling Plan

Adherence to standard laboratory safety practices is paramount. All operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Step-by-Step Handling Protocol:
  • Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[8] Prepare all necessary equipment and reagents to minimize the duration of handling.

  • Weighing and Transfer: When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent inhalation of dust. Use anti-static measures when transferring the powder.

  • Dissolution: If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Reaction Setup: All reactions involving this compound should be performed in a fume hood. Ensure that all glassware is properly secured.

  • Post-Handling: After handling, thoroughly wash hands and any potentially contaminated skin with soap and water.[3] Decontaminate all work surfaces.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency Scenario Immediate Action
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4][7]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][4]
Small Spill For small spills of the solid, carefully sweep up the material and place it in a sealed, labeled container for disposal. For small liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container. Clean the spill area with an appropriate solvent and then soap and water.
Large Spill Evacuate the area. Alert others and contact your institution's environmental health and safety department. Do not attempt to clean up a large spill without appropriate training and equipment.

Disposal Plan

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[11][12][13]

  • Waste Segregation: Collect all waste containing this compound in a designated, properly labeled hazardous waste container for halogenated organic waste.[11][12][13][14]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.[12][14]

  • Incompatible Wastes: Do not mix halogenated organic waste with non-halogenated organic waste, strong acids or bases, or oxidizers.[11][13][14]

  • Disposal Method: The primary disposal method for halogenated organic waste is incineration at a licensed hazardous waste facility.[11][15]

Waste Disposal Decision Tree

This diagram outlines the process for the proper segregation and disposal of waste generated from work with this compound.

Waste_Disposal_Decision_Tree cluster_waste_containers Waste Collection start Waste Generated is_contaminated Is the waste contaminated with This compound? start->is_contaminated contaminated Yes is_contaminated->contaminated Yes not_contaminated No is_contaminated->not_contaminated No waste_type What is the physical state of the waste? contaminated->waste_type non_hazardous_disposal Dispose of as non-hazardous waste (follow institutional guidelines) not_contaminated->non_hazardous_disposal solid_waste Solid Waste (e.g., contaminated gloves, paper towels, excess solid compound) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., reaction mixtures, solvent rinses) waste_type->liquid_waste Liquid halogenated_solid_container Place in a designated, labeled container for HALOGENATED SOLID WASTE solid_waste->halogenated_solid_container halogenated_liquid_container Place in a designated, labeled container for HALOGENATED LIQUID WASTE liquid_waste->halogenated_liquid_container

Caption: Waste Disposal Decision Tree for this compound.

References

  • Hazardous Waste Segregation. (n.d.).
  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.).
  • Organic Solvents. (n.d.). Cornell EHS.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1987). EPA.
  • Halogenated Solvents in Laboratories. (n.d.). Campus Operations, Temple University.
  • Chemical Safety: Personal Protective Equipment. (n.d.).
  • Personal Protective Equipment (PPE). (n.d.).
  • Ensuring Safety in Handling Flammable Liquids: A Focus on Isopropyl Ether. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Safety and handling of fluorinated organic compounds. (2025, December). BenchChem.
  • 5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School.
  • Understanding Solvents and PPE for Chemical Safety. (2025, April 8). MCR Safety.
  • SAFETY DATA SHEET: 4-Benzyloxyphenol. (2025, May 1). Fisher Scientific.
  • SAFETY DATA SHEET: 4'-Benzyloxypropiophenone. (2025, September 17). Thermo Fisher Scientific.
  • This compound. (n.d.). BLDpharm.
  • SAFETY DATA SHEET: 4-Acetylbiphenyl. (n.d.).
  • 4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine. (2023, July 3). Apollo Scientific.
  • SAFETY DATA SHEET: biphenyl-4-ol. (2025, April 28). Sigma-Aldrich.
  • Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. (2023, August 5). ACS Omega.
  • This compound,(CAS# 1352318-66-1). (n.d.). Sinfoo Biotech.
  • 4-Fluorobiphenyl. (n.d.). PubChem.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.